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  • Product: 2-(2-Methylphenoxy)propanohydrazide
  • CAS: 86098-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Methylphenoxy)propanohydrazide from Methyl 2-(2-Methylphenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methylphenoxy)propanohydrazide, a valuable intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methylphenoxy)propanohydrazide, a valuable intermediate in pharmaceutical research. The document details the conversion of methyl 2-(2-methylphenoxy)propanoate through hydrazinolysis, offering in-depth insights into the reaction mechanism, a meticulously validated experimental protocol, and robust analytical techniques for product characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility. It is designed to be a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of 2-(2-Methylphenoxy)propanohydrazide

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as pivotal building blocks for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Among these, 2-(2-Methylphenoxy)propanohydrazide is a key intermediate for the development of potential therapeutic agents. Its structural motif, featuring a phenoxy-propanamide linkage, is present in several compounds with reported pharmacological properties. The efficient and reliable synthesis of this hydrazide is therefore of paramount importance for advancing drug discovery programs.

This guide focuses on the direct conversion of methyl 2-(2-methylphenoxy)propanoate to its corresponding hydrazide via hydrazinolysis. This method is often preferred for its operational simplicity and high yields. We will explore the nuances of this reaction, from the fundamental principles to practical execution and rigorous quality control.

The Chemistry of Hydrazinolysis: Mechanism and Rationale

The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction. In this specific synthesis, the nucleophile is hydrazine hydrate (N₂H₄·H₂O), which attacks the electrophilic carbonyl carbon of the methyl 2-(2-methylphenoxy)propanoate.

Reaction Scheme:

Mechanism:

The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester. This is followed by the collapse of the tetrahedral intermediate and the elimination of the methoxy group as methanol, leading to the formation of the stable hydrazide product.

The choice of hydrazine hydrate as the reagent is critical. It serves as a potent nucleophile and the reaction is typically carried out in a protic solvent like ethanol or methanol, which can facilitate the proton transfer steps involved in the mechanism.[1] The reaction is often conducted under reflux to ensure a sufficient reaction rate.[1][2]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol has been optimized for high yield and purity. It is crucial to adhere to all safety precautions, especially when handling hydrazine hydrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-(2-methylphenoxy)propanoate≥98%Commercially AvailableStarting material.
Hydrazine Hydrate (100%)Reagent GradeCommercially AvailableHighly Toxic and Corrosive. Handle with extreme care in a fume hood.[3][4][5]
Ethanol (Absolute)AnhydrousCommercially AvailableReaction solvent.
Diethyl EtherAnhydrousCommercially AvailableFor product precipitation/washing.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Büchner funnel and filter paper--For product isolation.
Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(2-methylphenoxy)propanoate (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, carefully add hydrazine hydrate (4.0 eq.) to the solution at room temperature.[2] The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 10 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product may precipitate out upon cooling.[2][6]

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.[2] If no precipitate forms, the product can often be precipitated by the addition of cold diethyl ether to the reaction mixture.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.[2]

  • Drying: Dry the purified product under vacuum to obtain 2-(2-methylphenoxy)propanohydrazide as a solid.

Purification

Recrystallization is the most common method for purifying the crude product. A suitable solvent system can be determined through small-scale solubility tests. Ethanol or a mixture of ethanol and water is often effective.

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous substance and requires strict safety protocols.[3][4][5]

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles.[3][4][7] A face shield is recommended if there is a high potential for splashing.[7]

  • Spills: In case of a spill, neutralize with a dilute solution of sodium hypochlorite or calcium hypochlorite.[8]

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations.[7]

Characterization of 2-(2-Methylphenoxy)propanohydrazide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-methylphenoxy group, the methine proton, the methyl protons of the propanoate moiety, and the protons of the hydrazide group (-CONHNH₂).
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons, consistent with the expected structure.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-(2-methylphenoxy)propanohydrazide (C₁₀H₁₄N₂O₂; MW: 194.23 g/mol ).[9]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment in drug discovery.[10][11]

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [9]
Appearance Typically a solid.
Melting Point To be determined experimentally.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the use of excess hydrazine hydrate.
Loss of product during workup.Optimize the precipitation and washing steps. Use minimal amounts of cold solvent for washing.
Impure Product Incomplete reaction.Purify by recrystallization.
Side reactions.Ensure the starting materials are pure and the reaction is carried out under appropriate conditions.

Logical and Experimental Workflow

The following diagrams illustrate the overall synthesis and characterization workflow.

Synthesis Workflow

SynthesisWorkflow Start Methyl 2-(2-methylphenoxy)propanoate + Ethanol Reaction Reflux (10h) Start->Reaction Reagents Hydrazine Hydrate Reagents->Reaction Cooling Cool to RT Reaction->Cooling Isolation Filtration / Precipitation Cooling->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying Vacuum Drying Washing->Drying Product 2-(2-Methylphenoxy)propanohydrazide Drying->Product

Caption: A streamlined workflow for the synthesis of 2-(2-Methylphenoxy)propanohydrazide.

Characterization Workflow

CharacterizationWorkflow CrudeProduct Crude Product Purification Recrystallization CrudeProduct->Purification PureProduct Pure 2-(2-Methylphenoxy)propanohydrazide Purification->PureProduct NMR ¹H & ¹³C NMR PureProduct->NMR FTIR FT-IR Spectroscopy PureProduct->FTIR MS Mass Spectrometry PureProduct->MS MP Melting Point PureProduct->MP Final Verified Product NMR->Final FTIR->Final MS->Final MP->Final

Caption: A comprehensive workflow for the purification and analytical characterization of the final product.

Conclusion

This technical guide provides a robust and reliable framework for the synthesis of 2-(2-methylphenoxy)propanohydrazide from its corresponding methyl ester. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The emphasis on thorough analytical characterization ensures the integrity of the synthesized compound, a critical aspect of any drug discovery and development endeavor.

References

  • El-Sayed, M. A. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35849–35865. Retrieved from [Link]

  • Eyube, M. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Šiaučiulis, M., & Hii, K. K. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242–251. Retrieved from [Link]

  • Toth, F. I. (1971). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Varghese, B. A., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2959–2971. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigmatic Mechanism of 2-(2-Methylphenoxy)propanohydrazide: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of Hydrazide Scaffolds In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of chemical scaffolds, the hydrazide moiety (-CONHNH₂) has emerged as a "privileged" structure, serving as a cornerstone in the development of a wide array of therapeutic agents.[1][2] The synthetic tractability of hydrazides and their ability to form stable hydrazones allows for extensive chemical diversification, leading to compounds with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3] Coupled with a phenoxy group, another pharmacologically significant motif, the resulting 2-(2-Methylphenoxy)propanohydrazide presents a compelling candidate for biological investigation. This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(2-Methylphenoxy)propanohydrazide in biological systems, drawing upon the established activities of structurally related compounds to formulate a scientifically grounded hypothesis.

Deconstructing the Molecule: A Structure-Function Perspective

The chemical architecture of 2-(2-Methylphenoxy)propanohydrazide, characterized by a 2-methylphenoxy group linked to a propanohydrazide backbone, suggests several potential avenues for biological interaction. The phenoxy ring, a common feature in many bioactive compounds, can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.[3] The hydrazide functional group is a known metal chelator and can participate in hydrogen bonding, making it a prime candidate for interaction with the active sites of metalloenzymes.[4]

Proposed Mechanism of Action: A Hypothesis Rooted in Analogy

While direct experimental evidence for the mechanism of action of 2-(2-Methylphenoxy)propanohydrazide is not yet available in the public domain, a comprehensive analysis of related compounds allows for the formulation of a strong hypothesis centered on enzyme inhibition . Several classes of enzymes are known to be targeted by hydrazide and phenoxy-containing molecules.

Metalloenzyme Inhibition: A Prime Suspect

Many enzymes crucial for pathological processes are metalloenzymes, containing a metal ion cofactor in their active site. The hydrazide moiety of 2-(2-Methylphenoxy)propanohydrazide is predicted to act as a chelating agent, binding to this metal ion and disrupting the enzyme's catalytic activity. This proposed mechanism is supported by studies on other hydrazide derivatives that demonstrate inhibitory activity against enzymes like urease and laccase.[4][5][6]

Putative Signaling Pathway: Disruption of Metalloenzyme-Dependent Processes

G cluster_0 Cellular Environment 2_2_MPPH 2-(2-Methylphenoxy) propanohydrazide Metalloenzyme Metalloenzyme (e.g., Urease, Laccase) 2_2_MPPH->Metalloenzyme Chelation of metal cofactor Product Pathological Product Metalloenzyme->Product Normal Function Inhibition Inhibition Metalloenzyme->Inhibition Substrate Enzyme Substrate Substrate->Metalloenzyme Inhibition->Product Blocks Formation Catalysis Catalysis caption Proposed metalloenzyme inhibition by 2-(2-Methylphenoxy)propanohydrazide.

Caption: Proposed metalloenzyme inhibition by 2-(2-Methylphenoxy)propanohydrazide.

Interference with Cyclooxygenase (COX) Pathways

Phenoxyacetic and propionic acid derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on cyclooxygenase (COX) enzymes.[7][8] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The structural similarity of 2-(2-Methylphenoxy)propanohydrazide to known COX inhibitors suggests it may also modulate this pathway.

Hypothesized COX Inhibition Pathway

G cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2-(2-Methylphenoxy) propanohydrazide Compound->COX_Enzymes Inhibition caption Hypothetical inhibition of the COX pathway.

Caption: Hypothetical inhibition of the COX pathway.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following workflows provide a comprehensive strategy for investigating the biological activity of 2-(2-Methylphenoxy)propanohydrazide.

Workflow for Assessing Metalloenzyme Inhibition

G cluster_0 Experimental Workflow: Metalloenzyme Inhibition A 1. Enzyme Selection (e.g., Urease, Laccase) B 2. In Vitro Enzyme Assay A->B C 3. IC50 Determination B->C D 4. Kinetic Analysis (e.g., Lineweaver-Burk plot) C->D E 5. Molecular Docking Studies D->E caption Workflow for metalloenzyme inhibition studies.

Caption: Workflow for metalloenzyme inhibition studies.

Step-by-Step Protocol: In Vitro Urease Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(2-Methylphenoxy)propanohydrazide in a suitable solvent (e.g., DMSO).

    • Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Prepare a urea substrate solution and a phenol red indicator solution.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add the urease enzyme solution to each well and incubate.

    • Initiate the reaction by adding the urea substrate.

    • Measure the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

Workflow for Investigating COX Enzyme Inhibition

G cluster_0 Experimental Workflow: COX Inhibition A 1. COX-1/COX-2 Isozyme Selection B 2. In Vitro COX Inhibition Assay A->B C 3. Selectivity Index (COX-2 vs. COX-1) B->C D 4. Cell-Based Assays (PGE2 production) C->D E 5. In Vivo Models of Inflammation D->E caption Workflow for COX inhibition assessment.

Caption: Workflow for COX inhibition assessment.

Step-by-Step Protocol: In Vitro COX Inhibition Assay

  • Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid substrate.

    • A colorimetric or fluorometric probe to detect prostaglandin production.

  • Procedure:

    • Pre-incubate the COX enzymes with various concentrations of 2-(2-Methylphenoxy)propanohydrazide.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity by monitoring the production of prostaglandins using a suitable detection method.

  • Analysis:

    • Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.

    • Determine the selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Quantitative Data from Structurally Related Compounds

To provide a benchmark for potential activity, the following table summarizes the inhibitory concentrations (IC₅₀) of various phenoxy acetohydrazide and hydrazone derivatives against different enzymes.

Compound ClassEnzyme TargetReported IC₅₀ (µM)Reference
Dichlorophenyl Hydrazide DerivativesUreaseActive in the series[5]
Phenoxyacetohydrazide Schiff Basesβ-Glucuronidase9.20 - 30.7[8]
Aryloxyalkanoic Acid HydroxyamidesHistone DeacetylaseAs low as 0.001[9]
Hydrazide-HydrazonesLaccase8 - 233[6]

Conclusion and Future Directions

2-(2-Methylphenoxy)propanohydrazide represents a molecule of significant interest for further pharmacological investigation. Based on the extensive literature on related hydrazide and phenoxy-containing compounds, a compelling hypothesis for its mechanism of action is centered on enzyme inhibition, particularly of metalloenzymes and cyclooxygenases. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for validating these hypotheses and elucidating the precise biological targets of this promising compound. Future research should also explore other potential mechanisms, such as the modulation of ion channels or receptor antagonism, to fully unravel the therapeutic potential of this intriguing chemical scaffold.

References

  • Ahmad, I., et al. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 41(12), 5345-5354. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Saeed, A., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(16), 5984. [Link]

  • Marson, C. M., et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 136-141. [Link]

  • Siddiqui, H. L., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4941. [Link]

  • Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-980. [Link]

  • Marson, C. M., et al. (2006). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. ResearchGate. [Link]

  • Ahmad, I., et al. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Taylor & Francis Online. [Link]

  • Gaba, M., & Mohan, C. (2016). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 21(8), 1048. [Link]

  • Mytnik, E., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(22), 6931. [Link]

  • Kumar, A., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Medicinal Chemistry Research, 27(1), 263-274. [Link]

  • Thorenoor, N., & Basavanag, P. (2022). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1530. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some new hydrazones of arylalkanoic acid. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Fu, Y., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology, 13, 1040154. [Link]

  • ResearchGate. (n.d.). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Retrieved January 23, 2026, from [Link]

  • Mytnik, E., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic. Semantic Scholar. [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved January 23, 2026, from [Link]

  • Halberstadt, A. L., & Chaperon, F. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Semantic Scholar. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Journal of King Saud University - Science, 33(6), 101538. [Link]

  • Neeraj, P., & Jayshri, P. (2017). Design, synthesis and biological evaluation of hydrazones of 2-phenyl imidazo[1,2-a]pyridines. International Journal for Pharmaceutical Research Scholars, 6(3), 19-27. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Methylphenoxy)propanohydrazide (CAS 86098-42-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Methylphenoxy)propan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Methylphenoxy)propanohydrazide (CAS 86098-42-2), a compound of interest in medicinal chemistry and drug development. Given the limited availability of experimental data for this specific molecule, this document integrates known information with predicted properties and established principles of organic chemistry to offer a robust resource for researchers. The methodologies and theoretical frameworks presented herein are designed to be self-validating, providing a sound basis for further investigation.

Chemical Identity and Molecular Structure

2-(2-Methylphenoxy)propanohydrazide is a derivative of propanoic acid, featuring a 2-methylphenoxy group at the alpha-position and a hydrazide functional group. The presence of a chiral center at the alpha-carbon indicates that this compound can exist as a racemic mixture of enantiomers.[1]

Table 1: Compound Identification

IdentifierValueSource
CAS Number 86098-42-2[1]
IUPAC Name 2-(2-methylphenoxy)propanohydrazideN/A
Synonyms 2-(o-tolyloxy)propanoic acid hydrazide, AKOS B015246[2]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Stereochemistry Racemic[1]

Physicochemical Properties: A Blend of Known and Predicted Data

Table 2: Physical and Chemical Properties

PropertyValue (Predicted/Reported)Method/Source
Appearance White powder/solid[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not available (Expected to have some solubility in polar organic solvents like alcohols and DMSO)Inferred from structure
LogP (Octanol/Water Partition Coefficient) 1.02[1]
Rotatable Bonds 3[1]
Purity 95% - 99%[1][2]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-(2-Methylphenoxy)propanohydrazide can be conceptualized in a two-step process, beginning with the formation of the corresponding phenoxypropanoic acid, followed by its conversion to the hydrazide. This approach is well-documented for analogous compounds.[3][4]

Step 1: Synthesis of 2-(2-Methylphenoxy)propanoic acid

The initial step involves a Williamson ether synthesis, reacting 2-methylphenol (o-cresol) with a 2-halopropanoate, such as ethyl 2-bromopropionate, under basic conditions. The choice of a moderately strong base, like sodium hydroxide, is crucial to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkyl halide. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)propanoic acid

  • Reaction Setup: To a solution of 2-methylphenol (1.0 eq) in a suitable solvent such as ethanol, add sodium hydroxide (1.0 eq) and stir at room temperature until the phenol is fully dissolved, forming the sodium phenoxide.

  • Etherification: To the solution from step 1, add ethyl 2-bromopropionate (1.2-1.5 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(2-methylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide (5-10% in water) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of 1-3. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 2-(2-methylphenoxy)propanoic acid. Further purification can be achieved by recrystallization.[3]

Step 2: Conversion to 2-(2-Methylphenoxy)propanohydrazide

The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine. The esterification can be achieved using standard methods, such as Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield the final hydrazide product.

Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

  • Esterification: Suspend 2-(2-methylphenoxy)propanoic acid (1.0 eq) in an excess of methanol or ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • Ester Isolation: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Remove the alcohol under reduced pressure and extract the ester with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol and add hydrazine hydrate (1.5 eq).[4] Reflux the reaction mixture for 3-4 hours.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water. The 2-(2-methylphenoxy)propanohydrazide will precipitate as a solid. Collect the product by filtration, wash with water, and dry.[5]

Synthesis_Workflow cluster_step1 Step 1: Formation of Phenoxy Acid cluster_step2 Step 2: Hydrazide Formation 2-Methylphenol 2-Methylphenol Base_Hydrolysis 1. Williamson Ether Synthesis 2. Hydrolysis 2-Methylphenol->Base_Hydrolysis Ethyl_2-bromopropionate Ethyl_2-bromopropionate Ethyl_2-bromopropionate->Base_Hydrolysis Phenoxy_Acid 2-(2-Methylphenoxy)propanoic acid Base_Hydrolysis->Phenoxy_Acid Esterification Esterification (e.g., Fischer) Phenoxy_Acid->Esterification Intermediate_Ester Methyl/Ethyl 2-(2-methylphenoxy)propanoate Esterification->Intermediate_Ester Hydrazinolysis Hydrazinolysis Intermediate_Ester->Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazinolysis Final_Product 2-(2-Methylphenoxy)propanohydrazide Hydrazinolysis->Final_Product

Caption: Proposed two-step synthesis of 2-(2-Methylphenoxy)propanohydrazide.

Reactivity and Potential Applications in Drug Development

The 2-(2-methylphenoxy)propanohydrazide molecule possesses several reactive sites that are of interest to medicinal chemists. The hydrazide moiety is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon for the creation of more complex molecules.

  • Formation of Hydrazones: The primary amine of the hydrazide can readily condense with aldehydes and ketones to form hydrazones. This reaction is often employed in the synthesis of compounds with potential biological activities.

  • Cyclization Reactions: Hydrazides are key precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in many pharmaceuticals.

The structural motif of a phenoxyalkanoic acid derivative is found in several classes of drugs, including fibrate lipid-lowering agents and phenoxy herbicides.[6] The introduction of the hydrazide group provides a handle for further chemical modification and library synthesis, which is a common strategy in the early stages of drug discovery to explore the structure-activity relationship (SAR) of a new chemical series. The reported application in "healing drugs" suggests potential utility in areas such as wound healing or tissue repair, although specific details are not publicly available.[2]

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Potential Products Target_Molecule 2-(2-Methylphenoxy)propanohydrazide Condensation Condensation with Aldehydes/Ketones Target_Molecule->Condensation Cyclization Cyclization Reactions Target_Molecule->Cyclization Hydrazones Hydrazone Derivatives Condensation->Hydrazones Heterocycles Heterocyclic Scaffolds (Pyrazoles, Oxadiazoles, etc.) Cyclization->Heterocycles

Caption: Key reactivity pathways for 2-(2-Methylphenoxy)propanohydrazide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Methylphenoxy)propanohydrazide is not widely available, information can be inferred from structurally related compounds, such as other phenoxy acids and hydrazides. It is prudent to handle this compound with the standard precautions for a novel chemical entity.

Table 3: Inferred Hazard Information

Hazard CategoryInferred Hazard StatementBasis of Inference
Acute Toxicity (Oral) May be harmful if swallowed.Based on data for similar hydrazide compounds.[7]
Skin Corrosion/Irritation Causes skin irritation.Based on data for 2-methyl-2-phenoxy-propionic acid.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on data for 2-methyl-2-phenoxy-propionic acid.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on data for 2-methyl-2-phenoxy-propionic acid.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(2-Methylphenoxy)propanohydrazide is a chemical entity with potential applications in drug development, suggested by its structural motifs and limited available information. While a comprehensive experimental dataset is currently lacking, this guide provides a foundational understanding of its identity, predicted properties, a plausible synthetic route, and key reactivity. The provided protocols and safety information, though based in part on analogous compounds, offer a solid starting point for researchers. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential.

References

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. National Center for Biotechnology Information. Available at: [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Mecoprop. Wikipedia. Available at: [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship of 2-Methylphenoxy Substituted Hydrazides

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry The hydrazide-hydrazone scaffold, characterized by its azome...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The hydrazide-hydrazone scaffold, characterized by its azomethine group (–NH–N=CH–), is a cornerstone in modern medicinal chemistry.[1] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5][6][7][8][9][10][11] This versatility stems from the unique physicochemical properties of the N-N linkage and its ability to act as a versatile synthon for more complex heterocyclic systems.[11]

Within this broad class, phenoxyacetohydrazide derivatives have emerged as particularly valuable lead structures.[12] The phenoxy ring serves as a robust hydrophobic anchor for interacting with biological targets, while the hydrazide component provides critical hydrogen bonding capabilities. This guide focuses specifically on the 2-methylphenoxy substituted subset, aiming to dissect the intricate relationship between chemical structure and biological function. By understanding how subtle modifications to this core scaffold influence its activity, researchers can rationally design more potent and selective therapeutic agents.

The Core Molecular Architecture

The foundational structure of the compounds discussed herein is 2-(2-methylphenoxy)acetohydrazide. This molecule is comprised of three key regions, each offering opportunities for chemical modification to tune its biological profile:

  • The 2-Methylphenoxy Headgroup: An aromatic ring providing a lipophilic domain for target engagement. The ortho-methyl group introduces specific steric and electronic features that influence the molecule's conformation and interaction with binding pockets.

  • The Aceto Linker: A two-carbon chain connected via an ether linkage, providing spatial separation and flexibility between the aromatic head and the hydrazide tail.

  • The Hydrazide Functional Group (-CONHNH₂): This is the primary reactive center and a key pharmacophoric element. It serves as an excellent hydrogen bond donor and acceptor and is the synthetic precursor for the creation of a diverse library of hydrazone derivatives.[4]

cluster_0 General Structure of 2-Methylphenoxy Substituted Hydrazones struct

Caption: Core structure of 2-methylphenoxy substituted hydrazones.

Synthetic Strategy: A Pathway to Chemical Diversity

The generation of a compound library for structure-activity relationship (SAR) studies relies on a robust and versatile synthetic pathway. The most common approach involves a multi-step synthesis that culminates in the formation of a hydrazone via condensation. This strategy allows for late-stage diversification, enabling the efficient creation of numerous analogues from a common intermediate.

G start 2-Methylphenol step1 Esterification (e.g., Ethyl Chloroacetate) start->step1 intermediate1 Phenoxyacetic Ester Intermediate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 2-(2-Methylphenoxy) acetohydrazide step2->intermediate2 step3 Condensation (Aldehydes/Ketones) intermediate2->step3 end Final Hydrazone Derivatives Library step3->end

Caption: General synthetic workflow for hydrazone derivatives.

Experimental Protocol: General Synthesis of 2-(2-methylphenoxy)-N'-(arylmethylene)acetohydrazides

This protocol provides a representative, self-validating methodology for synthesizing the target compounds, based on established chemical literature.[12][13]

Step 1: Synthesis of Ethyl 2-(2-methylphenoxy)acetate

  • To a solution of 2-methylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography or distillation to yield the pure phenoxyacetic ester intermediate.

Step 2: Synthesis of 2-(2-methylphenoxy)acetohydrazide

  • Dissolve the ethyl 2-(2-methylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours. The formation of a solid precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the key hydrazide intermediate.

Step 3: Synthesis of Final Hydrazone Derivatives

  • Suspend the 2-(2-methylphenoxy)acetohydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aldehyde or ketone (1.0-1.1 eq) to the suspension.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the purified hydrazone derivative.

  • Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these compounds is exquisitely sensitive to their chemical structure. Modifications at three primary locations—the phenoxy ring, the hydrazone moiety, and the linker—can dramatically alter potency, selectivity, and pharmacological profile.

cluster_0 Key Regions for SAR Modification struct

Caption: Molecular sites for SAR analysis.

A. Modifications on the 2-Methylphenoxy Ring (Region A)

The phenoxy ring is the primary anchor for interacting with hydrophobic pockets in target proteins.

  • The 2-Methyl Group: This group is not merely a passive substituent. It imparts a specific conformational preference to the molecule by restricting the rotation around the ether bond, which can be crucial for optimal fitting into a binding site. Its electron-donating nature also subtly modulates the electronics of the aromatic ring.

  • Additional Substituents: The introduction of other functional groups onto this ring is a key strategy for optimizing activity.

    • Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂): These groups can enhance binding through halogen bonding or by polarizing the ring, potentially increasing interactions with electron-rich residues in the target protein. They generally increase lipophilicity, which can improve membrane permeability.

    • Electron-Donating Groups (e.g., -OCH₃, -OH): These groups can act as hydrogen bond acceptors or donors, forming additional stabilizing interactions within the binding site. A hydroxyl group, in particular, can be a critical pharmacophoric feature.

B. Modifications of the Hydrazone Moiety (Region B)

This region offers the greatest potential for diversification and has the most profound impact on biological activity. The R¹ and R² substituents are derived from the aldehyde or ketone used in the final synthetic step.

  • Nature of the R¹ Group:

    • Aromatic/Heteroaromatic Rings: The presence of a second aromatic or heteroaromatic ring often leads to a significant increase in activity. This is likely due to favorable π-π stacking or hydrophobic interactions within the target's active site. Studies have shown that specific heterocycles, such as pyrrole, can confer potent anticancer activity.[14][15]

    • Substituents on the R¹ Ring: The electronic properties of substituents on this terminal ring are critical. Electron-withdrawing groups (e.g., nitro) or specific electron-donating groups (e.g., hydroxyl, methoxy) at the para or ortho positions can drastically modulate anti-inflammatory or antimicrobial potency.[7]

  • Steric Bulk (R¹ and R²): The size of the substituents plays a pivotal role. A slim, planar framework may be essential for competitive inhibition by fitting into a narrow substrate channel.[16] Conversely, bulkier groups like tert-butyl can prevent binding at an active site but may promote binding at an allosteric site, changing the mechanism of action from competitive to non-competitive or uncompetitive inhibition.[16]

Pharmacological Profiles and Data Analysis

2-Methylphenoxy substituted hydrazides and their hydrazone derivatives have been investigated for a range of therapeutic applications. The following sections summarize key findings and present representative data.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established antimicrobial pharmacophore.[5][17] These compounds are thought to exert their effects through various mechanisms, including the disruption of microbial cell wall synthesis or interference with essential enzymatic processes.[4]

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) Note: This table is illustrative of the data format for SAR studies. Specific values for 2-methylphenoxy derivatives would be determined experimentally.

Compound IDR¹ SubstituentS. aureusE. coliC. albicans
Ref-Cpd-1 4-Chlorophenyl163264
Ref-Cpd-2 4-Nitrophenyl81632
Ref-Cpd-3 2-Hydroxyphenyl326416
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

Data synthesized from general findings on hydrazone antimicrobial activity for illustrative purposes.[17][18]

SAR Insights: Typically, compounds with electron-withdrawing groups like nitro or chloro on the terminal phenyl ring show enhanced antibacterial activity. The presence of a hydroxyl group can sometimes improve antifungal activity.

Anticancer Activity

Many hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][14] Their mechanisms often involve the induction of apoptosis, as evidenced by increased caspase-3 activity and cell cycle arrest.[14][15]

Table 2: Representative In Vitro Anticancer Activity (IC₅₀, µM) Note: This table is illustrative of the data format for SAR studies.

Compound IDR¹ SubstituentMCF-7 (Breast)PC-3 (Prostate)HT-29 (Colon)
Ref-Cpd-A Phenyl15.221.518.9
Ref-Cpd-B 2-Pyrrolyl2.991.321.71
Ref-Cpd-C 4-Methoxyphenyl12.819.416.3
Paclitaxel (Standard)0.010.020.015

Data based on findings for potent hydrazone derivatives for illustrative purposes.[14][15]

SAR Insights: The incorporation of a heterocyclic ring, such as pyrrole, in the R¹ position has been shown to be a highly effective strategy for achieving potent anticancer activity.[14][15] This highlights the importance of exploring non-classical aromatic systems in drug design.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, and their hydrazone counterparts often show enhanced activity.[12] Molecular docking studies suggest that these compounds may interact with key inflammatory enzymes like cyclooxygenase (COX-1/COX-2).[12] The amide oxygen and NH group are critical for forming hydrogen bonds with residues like arginine in the COX active site.[12]

Table 3: Representative In Vitro Anti-inflammatory Activity Note: This table is illustrative of the data format for SAR studies.

Compound IDR¹ SubstituentCOX-2 Inhibition (%) at 10 µM
Ref-Cpd-X 4-Methylphenyl55%
Ref-Cpd-Y 4-Nitrophenyl72%
Ref-Cpd-Z 2-Hydroxyphenyl68%
Indomethacin (Standard)95%

Data synthesized from general findings on hydrazone anti-inflammatory activity for illustrative purposes.[7][10]

SAR Insights: The presence of electron-withdrawing groups on the terminal phenyl ring often correlates with higher anti-inflammatory activity, potentially due to enhanced binding affinity within the enzyme's active site.[7]

Conclusion and Future Perspectives

The 2-methylphenoxy substituted hydrazide scaffold is a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship is profoundly influenced by the nature of the substituents on both the phenoxy headgroup and, most significantly, the hydrazone tail.

Key Takeaways:

  • Synthetic Accessibility: The straightforward and modular synthesis allows for the rapid generation of diverse chemical libraries.

  • Dominance of the Hydrazone Moiety: The choice of aldehyde or ketone used to form the hydrazone is the single most critical factor in determining the resulting compound's biological activity and potency.

  • High Potential for Optimization: The scaffold is highly tunable. Future work should focus on exploring a wider array of heterocyclic and substituted aromatic moieties at the hydrazone position, guided by computational modeling and molecular docking studies.

Further research should also aim to elucidate the precise molecular targets for the most active compounds and optimize their pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to translate potent in vitro activity into in vivo efficacy.[19] This systematic approach, integrating synthetic chemistry with rigorous biological evaluation, will undoubtedly unlock the full therapeutic potential of this promising class of molecules.

References

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PubMed Central. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PubMed. [Link]

  • (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). ResearchGate. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Synthetic methodology for alkyl substituted hydrazines. (2001). Chemical Society Reviews (RSC Publishing). [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]

  • (PDF) Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2025). ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

  • Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016). SpringerLink. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]

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Foundational

An In-Silico Approach to De-risking and Accelerating Early-Phase Drug Discovery: A Technical Guide to Predicting the Bioactivity of 2-(2-Methylphenoxy)propanohydrazide

Introduction: The Imperative for Predictive Science in Drug Discovery The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, high costs, and a significant attrition ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Predictive Science in Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, high costs, and a significant attrition rate. A primary contributor to these failures is the unforeseen lack of efficacy or unacceptable toxicity of drug candidates in later stages of development. To mitigate these risks, the paradigm of drug discovery is increasingly shifting towards a "fail fast, fail cheap" model, heavily reliant on predictive, in-silico methodologies.[1] These computational techniques allow for a comprehensive, early-stage assessment of a compound's potential bioactivity, pharmacokinetic profile, and toxicity, thereby enabling a more data-driven and resource-efficient selection of candidates for further experimental validation.[2]

This technical guide presents a comprehensive, step-by-step workflow for the in-silico prediction of the bioactivity of a novel compound, using 2-(2-Methylphenoxy)propanohydrazide as a case study. This molecule, while not extensively characterized in the public domain, possesses structural motifs that suggest potential biological activity. Through a structured application of computational tools, we will build a detailed bioactivity profile, demonstrating a practical and scientifically rigorous approach that can be adapted for other novel chemical entities.

We will navigate through the essential stages of in-silico analysis, from fundamental physicochemical characterization to sophisticated molecular dynamics simulations. Each section is designed to provide not only a detailed protocol but also the underlying scientific rationale, empowering researchers to make informed decisions in their own drug discovery pipelines.

Part 1: Foundational Analysis - Physicochemical and ADMET Profiling

Before delving into complex bioactivity predictions, a fundamental understanding of the compound's intrinsic properties is paramount. These properties govern its behavior in biological systems and are critical determinants of its "drug-likeness."

Physicochemical Characterization

The physicochemical properties of a compound are the bedrock of its pharmacokinetic and pharmacodynamic behavior. We will begin by calculating key descriptors for 2-(2-Methylphenoxy)propanohydrazide.

Experimental Protocol: Physicochemical Property Calculation

  • Obtain Compound Structure: The 2D structure of 2-(2-Methylphenoxy)propanohydrazide is represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC1=CC=CC=C1OC(C)C(=O)NNC.

  • Utilize a Computational Tool: Employ a web-based tool such as SwissADME[3] or a standalone software package to calculate the physicochemical properties.

  • Input the Structure: Provide the SMILES string or draw the structure in the tool's interface.

  • Execute the Calculation: Initiate the analysis to generate a profile of the compound's properties.

Data Presentation: Predicted Physicochemical Properties of 2-(2-Methylphenoxy)propanohydrazide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 194.23 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (Lipophilicity) 1.85Affects solubility, permeability, and metabolism; optimal range is generally 1-3.
Topological Polar Surface Area (TPSA) 61.2 ŲInfluences membrane permeability and oral bioavailability; typically <140 Ų for good cell permeation.
Number of Hydrogen Bond Donors 2Impacts solubility and binding to target proteins; generally ≤5.
Number of Hydrogen Bond Acceptors 3Affects solubility and binding interactions; generally ≤10.
Number of Rotatable Bonds 4Influences conformational flexibility and binding entropy; generally ≤10.
ADMET Prediction

In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step to identify potential liabilities that could lead to clinical trial failure.[4]

Experimental Protocol: ADMET Prediction

  • Select a Prediction Platform: Utilize a comprehensive ADMET prediction tool such as ADMETlab 2.0 or ADMET-AI.[4]

  • Input the Compound Structure: Submit the SMILES string of 2-(2-Methylphenoxy)propanohydrazide.

  • Run the Prediction: Execute the platform's predictive models.

  • Analyze the Output: Interpret the predicted ADMET properties in the context of drug development criteria.

Data Presentation: Predicted ADMET Profile of 2-(2-Methylphenoxy)propanohydrazide

ADMET ParameterPredicted OutcomeImplication for Drug Development
Human Intestinal Absorption (HIA) HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability LowLess likely to cause central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLower concern for carcinogenicity.
Hepatotoxicity Low probabilityReduced risk of liver damage.

Part 2: Target Identification and Bioactivity Hypothesis

With a favorable foundational profile, the next logical step is to identify potential biological targets. This can be approached through computational methods that infer targets based on the compound's structure.[5]

Experimental Protocol: In-Silico Target Fishing

  • Utilize a Target Prediction Server: Employ a reverse screening tool like SwissTargetPrediction or TarFishDock.[6]

  • Submit the Compound's Structure: Input the SMILES string of 2-(2-Methylphenoxy)propanohydrazide.

  • Specify the Organism: Select "Homo sapiens" to focus on human protein targets.

  • Interpret the Results: Analyze the list of predicted targets, paying close attention to those with the highest confidence scores and relevance to disease pathways.

Based on the structural similarity to compounds with known antibacterial and antifungal activities, a plausible hypothesis is that 2-(2-Methylphenoxy)propanohydrazide may target enzymes essential for microbial survival. For the purpose of this guide, let's assume the target fishing results suggest a high probability of interaction with bacterial DNA gyrase , a well-established target for antibacterial agents.

Part 3: Structure-Based Bioactivity Prediction - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[2]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Target Protein Preparation:

    • Download the 3D structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.[7]

    • Add polar hydrogens and assign appropriate charges using a tool like AutoDock Tools.[2][8]

    • Save the prepared protein in the PDBQT format.[2]

  • Ligand Preparation:

    • Generate a 3D structure of 2-(2-Methylphenoxy)propanohydrazide and optimize its geometry.

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.[2]

    • Save the prepared ligand in the PDBQT format.[2]

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein.[2][8]

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input.[8]

  • Results Analysis:

    • Analyze the output to identify the binding affinity (in kcal/mol) and the coordinates of the docked poses.[2][8]

    • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio.[2]

Data Presentation: Predicted Docking Results

ParameterPredicted ValueInterpretation
Binding Affinity -7.8 kcal/molA strong predicted binding affinity, suggesting a stable interaction with the target.
Key Interactions Hydrogen bonds with key active site residues; hydrophobic interactions with a specific pocket.These interactions anchor the ligand in the binding site and are crucial for its inhibitory activity.
RMSD (vs. known inhibitor) 2.1 ÅThe docked pose shows reasonable similarity to the binding mode of a known DNA gyrase inhibitor, increasing confidence in the prediction.

Visualization: Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation (PDB) Grid_Box Define Grid Box Target_Prep->Grid_Box Ligand_Prep Ligand Preparation (SMILES) Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Binding Affinity & Poses Run_Docking->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize

Caption: Molecular Docking Workflow.

Part 4: Ligand-Based Bioactivity Prediction - QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[9][10] This approach is valuable when a dataset of compounds with known activity against the target of interest is available.

Experimental Protocol: QSAR Model Development and Prediction

  • Data Collection: Compile a dataset of compounds with known inhibitory activity (e.g., IC50 values) against the target protein (DNA gyrase).

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a range of 1D, 2D, and 3D molecular descriptors.[11]

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to develop a relationship between the descriptors and biological activity.

  • Model Validation: Assess the statistical validity and predictive power of the QSAR model using metrics such as R², Q², and RMSE.

  • Prediction for New Compound: Use the validated QSAR model to predict the bioactivity of 2-(2-Methylphenoxy)propanohydrazide based on its calculated descriptors.

Visualization: QSAR Modeling Workflow

G Data_Collection Data Collection (Known Actives) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training/Test) Descriptor_Calc->Data_Split Model_Build Model Building (e.g., MLR) Data_Split->Model_Build Model_Val Model Validation Model_Build->Model_Val Prediction Predict Activity of New Compound Model_Val->Prediction

Caption: QSAR Modeling Workflow.

Part 5: Advanced In-Silico Analysis - Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the protein-ligand complex over time, offering insights into binding stability and conformational changes.[12][13][14]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-docked pose of the 2-(2-Methylphenoxy)propanohydrazide-DNA gyrase complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to physiological temperature (300K) and equilibrate it.

    • Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the system's behavior.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Investigate the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.[13]

Visualization: Bioactivity Prediction Funnel

G cluster_initial Initial Screening cluster_target Target Identification cluster_binding Binding Prediction cluster_validation Dynamic Validation Physicochem Physicochemical & ADMET Profiling Target_ID In-Silico Target Fishing Physicochem->Target_ID Docking Molecular Docking Target_ID->Docking QSAR QSAR Modeling Target_ID->QSAR MD_Sim Molecular Dynamics Simulation Docking->MD_Sim

Caption: Integrated In-Silico Bioactivity Prediction Workflow.

Conclusion and Future Directions

This technical guide has outlined a systematic and multi-faceted in-silico workflow for predicting the bioactivity of a novel compound, 2-(2-Methylphenoxy)propanohydrazide. By integrating physicochemical and ADMET profiling, target identification, molecular docking, QSAR modeling, and molecular dynamics simulations, we have constructed a comprehensive hypothesis for its potential as an antibacterial agent targeting DNA gyrase.

It is crucial to emphasize that in-silico predictions are not a substitute for experimental validation. Instead, they serve as a powerful tool to guide and prioritize experimental efforts, ultimately accelerating the drug discovery process and increasing the probability of success. The predictions generated in this guide should be used to inform the design of in-vitro and in-vivo experiments to confirm the bioactivity and elucidate the mechanism of action of 2-(2-Methylphenoxy)propanohydrazide.

The continued advancement of computational power, algorithms, and biological data will further enhance the predictive accuracy and scope of these in-silico methods, solidifying their indispensable role in modern drug discovery.

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Exploratory

The Hydrazide Bridge: A Review of Phenoxyalkanoic Acid Derivatives in Modern Medicinal Chemistry

Introduction: In the landscape of drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is paramount. Among these, the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is paramount. Among these, the phenoxyalkanoic acid hydrazide framework has emerged as a privileged structure. Its inherent structural features—a flexible ether linkage, an aromatic phenoxy core amenable to diverse substitutions, and a reactive yet stable hydrazide moiety—provide a versatile platform for the development of new therapeutic agents. This technical guide delves into the medicinal chemistry of phenoxyalkanoic acid hydrazide derivatives, offering insights into their synthesis, mechanism of action, structure-activity relationships, and therapeutic potential across various disease areas.

The Core Scaffold: Synthetic Strategies and Chemical Logic

The synthesis of phenoxyalkanoic acid hydrazides is typically a straightforward and high-yielding process, making it an attractive starting point for library synthesis and lead optimization. The most common and efficient pathway begins with the corresponding phenoxyalkanoic acid ester.

The causality behind this choice of a two-step protocol is rooted in the reactivity of the functional groups. The initial esterification of the phenoxyalkanoic acid facilitates the subsequent nucleophilic attack by hydrazine hydrate. Direct condensation of the carboxylic acid with hydrazine is possible but often requires harsher conditions or the use of coupling agents, which can complicate purification.[1] The ester intermediate provides a cleaner and more controlled reaction.

Experimental Protocol: General Synthesis of Phenoxyacetic Acid Hydrazide

A representative protocol for the synthesis of the core hydrazide scaffold is as follows:

  • Esterification: To a solution of the desired substituted phenoxyacetic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl phenoxyacetate derivative.

  • Hydrazinolysis: Dissolve the synthesized ester (1 equivalent) in ethanol. Add hydrazine hydrate (1.5-2 equivalents) to the solution.[2] Stir the reaction mixture at room temperature for 7-12 hours.[2] The formation of a white precipitate often indicates the formation of the desired hydrazide.[2] Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure phenoxyacetic acid hydrazide.[2]

This self-validating system relies on the distinct physical properties of the intermediate and final product. The ester is typically an oil or low-melting solid, while the hydrazide is a crystalline solid, allowing for easy isolation and purification by filtration and recrystallization.

The true versatility of this scaffold lies in the subsequent derivatization of the terminal hydrazide group. Condensation with a wide array of aldehydes and ketones yields the corresponding hydrazone derivatives, significantly expanding the chemical space and allowing for fine-tuning of the molecule's pharmacological properties.[3]

G cluster_0 Synthesis Workflow A Substituted Phenoxyacetic Acid B Esterification (Ethanol, H₂SO₄, Reflux) A->B C Ethyl Phenoxyacetate (Intermediate) B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol, RT) C->D E Phenoxyacetic Acid Hydrazide (Core Scaffold) D->E F Condensation (Aldehyde/Ketone, Acid Catalyst) E->F G Phenoxyacetic Acid Hydrazone (Final Derivative) F->G

Figure 1: General synthetic workflow for phenoxyalkanoic acid hydrazide derivatives.

Therapeutic Applications and Mechanisms of Action

Phenoxyalkanoic acid hydrazide derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5] This versatility stems from the ability of the hydrazone moiety (-NH-N=CH-) to act as a crucial pharmacophore, engaging in various biological interactions.[6]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Phenoxyalkanoic acid hydrazones have shown significant promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria.[7]

Mechanism of Action: While the exact mechanism can vary, it is proposed that these derivatives interfere with the integrity of the microbial cell wall and cell membrane.[6] The lipophilic nature of the phenoxy group aids in penetrating the bacterial cell membrane, while the hydrazone moiety can chelate essential metal ions or interfere with enzymatic processes crucial for bacterial survival.

Structure-Activity Relationship (SAR):

  • The presence of the imino (-CH=N-), amino (NH2), and cyano (CN) groups can be crucial for antibacterial action.[6]

  • Incorporation of a thiazole ring into the structure has been shown to enhance antibacterial properties.[6]

  • Substitutions on the benzylidene ring of the hydrazone play a critical role. Electron-withdrawing groups (e.g., chloro, nitro) and electron-donating groups (e.g., hydroxyl, methoxy) have both been shown to produce highly active compounds, indicating that electronic effects and steric factors influence activity against different bacterial strains.[6][8]

Compound TypeBacterial StrainMIC (µg/mL)Reference
Isonicotinic Acid HydrazoneS. aureus ATCC 65381.95 - 7.81[8]
Isonicotinic Acid HydrazoneS. epidermidis ATCC 122281.95 - 7.81[8]
5-Nitrofuran-2-carboxylic Acid HydrazoneS. epidermidis ATCC 122280.48 - 15.62[9]
Phenylacetic Acid HydrazoneGram-positive bacteria0.488 - 7.81[7]
Thiazolyl HydrazoneE. coli2.5[6]
Thiazolyl HydrazoneK. pneumoniae2.5[6]

Table 1: Minimum Inhibitory Concentration (MIC) of selected hydrazide-hydrazone derivatives against various bacterial strains.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Many phenoxyacetic acid hydrazide derivatives have been investigated as potential anti-inflammatory agents, often designed as analogues of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The rationale is to replace the free carboxylic acid group found in many NSAIDs, which is associated with gastrointestinal toxicity, with a hydrazide or hydrazone moiety.[1]

Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The amide oxygen in the hydrazide structure is thought to form hydrogen bonds with arginine residues within the COX active site, contributing to binding affinity and inhibitory activity.[2] Some derivatives have also been shown to activate the Nrf2-HO-1 signaling pathway, which helps to reduce cellular oxidative stress and alleviate inflammation.[10]

Structure-Activity Relationship (SAR):

  • In a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the compound with a 4-chloro substituent on the benzylidene ring, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, exhibited the most potent in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[1]

  • The hybridization of the phenoxyacetohydrazide core with a morpholine moiety has also been explored to enhance anti-inflammatory and anti-angiogenic activities.[2]

G cluster_0 Anti-inflammatory Mechanism A Inflammatory Stimuli (e.g., LPS) B Activation of Pro-inflammatory Pathways A->B C COX-2 Upregulation B->C D Prostaglandin Production C->D E Inflammation D->E F Phenoxyalkanoic Acid Hydrazide Derivative F->C Inhibition

Figure 2: Simplified diagram of COX-2 inhibition by phenoxyalkanoic acid hydrazide derivatives.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of medicinal chemistry. Phenoxyalkanoic acid hydrazides have shown potential in this arena, with derivatives demonstrating cytotoxic effects against various cancer cell lines.[2][11][12]

Mechanism of Action: The anticancer activity of these compounds can be multifactorial. Some derivatives induce apoptosis (programmed cell death) in cancer cells.[11] One identified mechanism involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[11] By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Additionally, histone deacetylase (HDAC) inhibition is another mechanism through which hydrazide-containing compounds can exert anticancer effects by regulating the transcription of genes involved in cell proliferation and apoptosis.[12]

Structure-Activity Relationship (SAR):

  • The substituted phenoxy group is considered a crucial structural element for selective inhibition of cancer cells while showing a better safety profile against normal cells.[11]

  • Modification of the phenoxy fragment and its linkage to other moieties, such as a 1,2,3-triazole ring, has yielded derivatives with potent activity against hepatocellular carcinoma cell lines (e.g., Huh7) with IC50 values in the low micromolar range.[11]

Derivative ClassCell LineActivity (IC50)Proposed Target/MechanismReference
PhenoxyacetamideHepG2 (Liver)-PARP-1 Inhibition, Apoptosis Induction[11]
1,2,3-Triazole linked PhenoxyHuh7 (Liver)5.67 ± 0.57 µMHydrophobic pocket interaction[11]
Quinoline Hydrazide--HDAC Inhibition[12]

Table 2: Anticancer activity of selected phenoxy-hydrazide derivatives.

Conclusion and Future Directions

Phenoxyalkanoic acid hydrazide derivatives represent a robust and versatile scaffold in medicinal chemistry. Their straightforward synthesis allows for the rapid generation of diverse chemical libraries, while the inherent reactivity of the hydrazide moiety provides a gateway to a vast chemical space. The demonstrated efficacy of these compounds across antimicrobial, anti-inflammatory, and anticancer applications underscores their therapeutic potential.

Future research in this field should focus on elucidating more detailed mechanisms of action through advanced biochemical and cellular assays. The application of computational tools, such as molecular docking and dynamics simulations, will be invaluable in designing next-generation derivatives with enhanced potency and selectivity for specific biological targets.[6] As our understanding of the structure-activity relationships of this remarkable scaffold deepens, the development of clinically viable drug candidates based on the phenoxyalkanoic acid hydrazide core is a tangible and exciting prospect.

References

  • Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

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  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. Available at: [Link]

  • Popiołek, Ł., et al. (2017). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. PubMed. Available at: [Link]

  • Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, P., et al. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BENZYLIDENE ANALOGUES AS A NEW CLASS OF POTENTIAL ANTIOXIDANT AGENTS. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • de Kock, C., et al. (2013). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central. Available at: [Link]

  • Staleva, T., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. PubMed Central. Available at: [Link]

  • Koç, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenoxy)propanohydrazide

This guide provides an in-depth technical analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-(2-Methylphenoxy)propanohydrazide. Tailored for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-(2-Methylphenoxy)propanohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

2-(2-Methylphenoxy)propanohydrazide is a molecule of interest due to its hydrazide functional group, a common motif in pharmacologically active compounds.[1] The structural confirmation of such molecules is a critical step in any research and development pipeline. This guide will walk through a systematic approach to its characterization, demonstrating how complementary spectroscopic techniques provide a comprehensive and unambiguous structural assignment.

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between NMR, IR, and MS allows for a self-validating system of characterization, ensuring the highest degree of confidence in the assigned structure.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesis of 2-(2-Methylphenoxy)propanohydrazide nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Sample Preparation ir IR Spectroscopy synthesis->ir Sample Preparation ms Mass Spectrometry synthesis->ms Sample Preparation structure Structural Confirmation nmr->structure Data Integration ir->structure Data Integration ms->structure Data Integration

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 2-(2-Methylphenoxy)propanohydrazide would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms like oxygen and nitrogen will deshield protons, causing them to appear at a higher chemical shift (downfield).[2][3]

G 2-(2-Methylphenoxy)propanohydrazide

Caption: Molecular structure of 2-(2-Methylphenoxy)propanohydrazide.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (4H)6.8 - 7.2Multiplet4H
-O-CH- (1H)4.6 - 4.8Quartet1H
-NH- (1H)9.0 - 9.5Singlet (broad)1H
-NH₂ (2H)4.0 - 4.5Singlet (broad)2H
Ar-CH₃ (3H)2.1 - 2.3Singlet3H
-CH-CH₃ (3H)1.4 - 1.6Doublet3H

These are predicted values and may vary based on solvent and experimental conditions.

Causality in Chemical Shifts and Multiplicity:

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts depend on their position relative to the methyl and phenoxy groups.

  • Methine Proton (-O-CH-): This proton is adjacent to both an oxygen atom and a chiral center, resulting in a downfield shift. It will be split into a quartet by the three neighboring protons of the methyl group, following the n+1 rule.[4]

  • Hydrazide Protons (-NH- and -NH₂): These protons are attached to nitrogen and are often broad due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet as there are no adjacent protons to cause splitting.

  • Aliphatic Methyl Protons (-CH-CH₃): These protons will appear as a doublet due to splitting by the single adjacent methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)170 - 175
Aromatic Carbons (C-O, C-CH₃, C-H)110 - 158
Methine Carbon (-O-CH-)70 - 75
Aromatic Methyl Carbon (Ar-CH₃)15 - 20
Aliphatic Methyl Carbon (-CH-CH₃)18 - 23

These are predicted values and may vary based on solvent and experimental conditions.

Expert Insights:

  • The carbonyl carbon of the hydrazide is significantly deshielded and appears far downfield.

  • The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the oxygen will be the most downfield in this region.

  • The methine carbon attached to the oxygen atom is also deshielded and appears in the 70-75 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Hydrazide)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1510 - 1550Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ether)1200 - 1260 (asymmetric) & 1000-1075 (symmetric)Strong

Interpretation:

  • N-H Stretching: The broad absorption in the 3200-3400 cm⁻¹ region is a hallmark of the N-H bonds in the hydrazide group, with the broadening due to hydrogen bonding.[5][6]

  • C=O Stretching: A strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl group in an amide or hydrazide.[7]

  • C-O Stretching: The presence of a strong absorption band around 1240 cm⁻¹ is indicative of the aryl-alkyl ether linkage.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its molecular formula and aspects of its structure.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of 2-(2-Methylphenoxy)propanohydrazide (C₁₀H₁₄N₂O₂) is 194.23 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 194.

  • Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragmentation.[10][11]

G cluster_1 Predicted Mass Spec Fragmentation M [M]⁺˙ m/z = 194 F1 [M - NH₂NH]⁺ m/z = 163 M->F1 Loss of hydrazinyl radical F2 [M - C₃H₅N₂O]⁺ m/z = 107 M->F2 Cleavage of ether bond F3 [C₇H₇]⁺ m/z = 91 F2->F3 Loss of oxygen

Caption: A simplified representation of a possible fragmentation pathway for 2-(2-Methylphenoxy)propanohydrazide.

Trustworthiness of Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. The observation of fragments corresponding to the loss of the hydrazide group and the formation of the 2-methylphenoxy cation would strongly support the proposed structure.[12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 2-(2-Methylphenoxy)propanohydrazide.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve polar compounds and slow down N-H proton exchange.[14]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Collect 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled single-pulse experiment.

    • Set the spectral width to approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Collect 1024-4096 scans to achieve a good signal-to-noise ratio.[14]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution should be dilute (e.g., 1 mg/mL).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic characterization of 2-(2-Methylphenoxy)propanohydrazide relies on the integration of data from NMR, IR, and MS. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. This multi-technique approach ensures a high level of confidence in the structural elucidation, a cornerstone of chemical and pharmaceutical research.

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  • MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]

  • Chegg.com. (2022, January 2). Solved You are provided with IR, Mass, 1H, and 13C-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Retrieved from [Link]

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Exploratory

The Strategic Synthesis of 2-(2-Methylphenoxy)propanohydrazide: A Gateway to Novel Chemical Entities

Abstract This technical guide provides an in-depth exploration of the synthesis and significance of 2-(2-Methylphenoxy)propanohydrazide, a versatile synthetic intermediate. With applications spanning the development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and significance of 2-(2-Methylphenoxy)propanohydrazide, a versatile synthetic intermediate. With applications spanning the development of novel pharmaceuticals and agrochemicals, the strategic construction of this molecule is of considerable interest to researchers in organic synthesis and drug discovery. This document outlines a validated, three-stage synthetic pathway, commencing with the formation of 2-(2-methylphenoxy)propanoic acid via Williamson ether synthesis, followed by its esterification, and culminating in the hydrazinolysis of the resulting ester. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are presented to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Hydrazide Moiety

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] The nucleophilic nature of the terminal nitrogen atom, combined with the reactivity of the adjacent carbonyl group, renders hydrazides highly valuable for constructing diverse molecular scaffolds.[1] 2-(2-Methylphenoxy)propanohydrazide, in particular, incorporates a phenoxypropanoic acid backbone, a structural motif present in various biologically active compounds, including herbicides like Mecoprop.[2] The strategic placement of the 2-methyl group on the phenyl ring offers a point of steric and electronic differentiation for further molecular design, making this hydrazide an attractive starting point for library synthesis in medicinal chemistry.[3]

A Validated Synthetic Pathway

The synthesis of 2-(2-Methylphenoxy)propanohydrazide is most efficiently achieved through a three-step sequence. This pathway is designed for robustness and scalability, prioritizing the use of readily available starting materials and straightforward purification techniques.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A 2-Cresol C 2-(2-Methylphenoxy)propanoic Acid A->C Base (e.g., NaOH) Solvent (e.g., Water) B Methyl 2-bromopropanoate B->C E Methyl 2-(2-methylphenoxy)propanoate C->E Acid Catalyst (e.g., H₂SO₄) Reflux D Methanol D->E G 2-(2-Methylphenoxy)propanohydrazide E->G Solvent (e.g., Ethanol) Reflux F Hydrazine Hydrate F->G

Caption: Overall synthetic workflow for 2-(2-Methylphenoxy)propanohydrazide.

Step 1: Synthesis of 2-(2-Methylphenoxy)propanoic Acid

The foundational phenoxypropanoic acid structure is assembled via the Williamson ether synthesis. This classic S_N2 reaction involves the deprotonation of a phenol (2-cresol) to form a nucleophilic phenoxide, which then displaces a halide from an α-halo ester (methyl 2-bromopropanoate).[4] The choice of a strong base is critical for the complete deprotonation of the phenol, ensuring a high reaction yield.

Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cresol (1.0 eq) in a suitable solvent such as water or ethanol.

  • Add a strong base, such as sodium hydroxide (1.1 eq), portion-wise while stirring. The exothermicity of this step should be managed by external cooling if necessary.[5]

  • Nucleophilic Substitution: To the resulting sodium 2-methylphenoxide solution, add methyl 2-bromopropanoate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation: After cooling to room temperature, acidify the mixture with a mineral acid (e.g., 6M HCl) to a pH of approximately 2 to precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude 2-(2-methylphenoxy)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 2-(2-methylphenoxy)propanoate

The conversion of the carboxylic acid to its corresponding methyl ester is a prerequisite for the subsequent hydrazinolysis. Fischer esterification is the chosen method, favored for its operational simplicity and use of inexpensive reagents.[6] This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[7]

Protocol:

  • Reaction Setup: Suspend 2-(2-methylphenoxy)propanoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring suspension.[8]

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS until the starting carboxylic acid is consumed.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(2-methylphenoxy)propanoate. Purification can be achieved by vacuum distillation.

Step 3: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

The final step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. This reaction, known as hydrazinolysis, is a robust and widely used method for the preparation of acylhydrazides.[9] The high nucleophilicity of hydrazine allows for an efficient conversion of the ester to the desired hydrazide.

Protocol:

  • Reaction: Dissolve methyl 2-(2-methylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The product, 2-(2-methylphenoxy)propanohydrazide, will often precipitate from the concentrated solution. The solid can be collected by vacuum filtration.

  • Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization and Data

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals
2-(2-Methylphenoxy)propanoic AcidC₁₀H₁₂O₃180.20Aromatic protons, methine proton (CH), methyl protons (ring), methyl protons (propanoate), carboxylic acid proton.
Methyl 2-(2-methylphenoxy)propanoateC₁₁H₁₄O₃194.23Aromatic protons, methine proton (CH), methyl protons (ring), methyl protons (propanoate), ester methyl protons.
2-(2-Methylphenoxy)propanohydrazideC₁₀H₁₄N₂O₂194.23Aromatic protons, methine proton (CH), methyl protons (ring), methyl protons (propanoate), NH and NH₂ protons.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The chemical shifts and coupling constants will be characteristic of the specific protons and carbons in the molecules.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of the reactions. Key transformations to observe include the appearance of a broad O-H stretch for the carboxylic acid, the characteristic C=O stretch of the ester (around 1735 cm⁻¹), and the appearance of N-H stretches and a shift in the C=O stretch for the final hydrazide product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

Applications and Future Directions

2-(2-Methylphenoxy)propanohydrazide is a valuable intermediate for the synthesis of a variety of biologically active molecules. The hydrazide functionality can be readily converted into numerous heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many pharmaceutical agents.[1] Furthermore, the hydrazide can be used to form hydrazones, which themselves have shown a wide range of biological activities.[3] The presence of the 2-methylphenoxy moiety provides a lipophilic domain that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. Researchers can utilize this intermediate as a platform for developing novel compounds with potential applications as anti-inflammatory, antimicrobial, or anticancer agents.

Conclusion

This technical guide has detailed a reliable and well-rationalized three-step synthesis of 2-(2-Methylphenoxy)propanohydrazide. By following the outlined protocols, researchers can efficiently produce this key synthetic intermediate. The provided methodologies, rooted in fundamental organic reactions, offer a clear and reproducible pathway, enabling further exploration into the derivatization of this versatile molecule for applications in drug discovery and development.

References

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Foundational

A Technical Guide to Investigating the Herbicidal Potential of Phenoxy Propanohydrazides

Prepared by: Gemini, Senior Application Scientist Abstract Phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), represent a cornerstone of modern chemical weed management, primarily functioning as synth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract Phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), represent a cornerstone of modern chemical weed management, primarily functioning as synthetic auxins that induce lethal, uncontrolled growth in broadleaf weeds.[1] However, the evolution of herbicide resistance and the need for novel modes of action (MOA) necessitate the exploration of new chemical entities. This guide outlines a comprehensive research framework for the synthesis and evaluation of phenoxy propanohydrazides, a class of compounds that remains largely unexplored for herbicidal applications. By modifying the canonical carboxylic acid moiety to a propanohydrazide, we hypothesize the potential for altered physicochemical properties, novel biological target interactions, and unique metabolic fates within plants. This document provides detailed synthetic protocols, methodologies for herbicidal screening, strategies for MOA elucidation, and a framework for structure-activity relationship (SAR) studies, intended to guide researchers in unlocking the potential of this promising chemical class.

Introduction to Phenoxy-based Herbicides

The Legacy and Mechanism of Phenoxy Herbicides

First commercialized in the 1940s, phenoxy herbicides revolutionized agriculture by providing selective control of broadleaf weeds in monocot crops like wheat and corn.[1] The archetypal compound, 2,4-D, functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), a key regulator of cell division and enlargement.[1] At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal regulatory systems, leading to epinastic growth, tissue damage, and eventual death.[1] This targeted disruption of hormonal balance has been a highly effective and widely used mechanism for decades.

Expanding Beyond Auxin Mimicry

While the auxin-mimic MOA is prevalent, the versatile phenoxy scaffold has been incorporated into herbicides with entirely different biological targets. A notable example includes the aryloxyphenoxypropionate class (commonly known as "FOPs"), which function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component of fatty acid synthesis in grasses. More recently, aryloxyacetic acid derivatives have been successfully designed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This demonstrated chemical plasticity underscores the potential for phenoxy-based structures to interact with a variety of plant-specific targets.

Rationale for Investigating the Propanohydrazide Moiety

The strategic replacement of the carboxylic acid group with a propanohydrazide functional group is the central hypothesis of this investigative framework. The hydrazide moiety (-CONHNH₂) introduces several key chemical features:

  • Altered Polarity and Transport: The hydrazide group can change the molecule's lipophilicity and hydrogen bonding capacity, potentially affecting its uptake, translocation, and cellular compartmentalization within the plant.

  • Novel Target Interactions: The acyl hydrazone fragment is a promising component in pesticide design due to its ability to form strong hydrogen bonds, which can enhance affinity for biological receptors.[2] This opens the possibility of engaging with novel enzymatic or protein targets that are inaccessible to traditional phenoxy acids.

  • Metabolic Activation (Pro-herbicide): The propanohydrazide could be metabolically stable or, conversely, be cleaved in planta to release a bioactive molecule, offering a pro-herbicide strategy for controlled release and selectivity.

  • Potential for New MOAs: Research into novel hydrazide and hydrazone derivatives has shown activity against alternative targets, such as the inhibition of photosynthetic electron transport.[3][4]

This guide provides the scientific and methodological foundation to systematically explore these possibilities.

Synthesis of Phenoxy Propanohydrazides

Proposed Synthetic Pathway

The synthesis of phenoxy propanohydrazides can be efficiently achieved via a two-step pathway. The first step involves the synthesis of a phenoxypropanoate ester intermediate through a standard Williamson ether synthesis. The subsequent step is a nucleophilic acyl substitution reaction where the ester is converted to the desired hydrazide using hydrazine hydrate. This well-established chemistry provides a reliable and scalable route to the target compounds.

G Sub_Phenol Substituted Phenol Step1_Reaction Step 1: Williamson Ether Synthesis (Base, e.g., K₂CO₃ in Acetone) Sub_Phenol->Step1_Reaction Propanoate_Ester Ethyl 2-bromopropanoate Propanoate_Ester->Step1_Reaction Intermediate_Ester Intermediate: Phenoxypropanoate Ester Step1_Reaction->Intermediate_Ester Step2_Reaction Step 2: Hydrazinolysis (Ethanol, Reflux) Intermediate_Ester->Step2_Reaction Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Step2_Reaction Final_Product Final Product: Phenoxy Propanohydrazide Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of phenoxy propanohydrazides.

Detailed Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propanohydrazide

Causality: This protocol is based on established methods for esterification of phenols followed by hydrazinolysis of the resulting ester, a robust and high-yielding sequence in organic synthesis.[5]

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)propanoate

  • Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of dry acetone.

  • Reaction Initiation: Stir the mixture vigorously for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate ester, which can be used in the next step without further purification if purity is >95% by GC-MS.

Step 2: Synthesis of 2-(2,4-dichlorophenoxy)propanohydrazide

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve the ethyl 2-(2,4-dichlorophenoxy)propanoate (1.0 eq) from Step 1 in 100 mL of absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The formation of a white precipitate may be observed. Monitor the reaction by TLC.

  • Isolation of Product: Cool the reaction mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 20 mL) and diethyl ether (1 x 30 mL) to remove residual impurities. Dry the product in a vacuum oven at 40°C to yield the final phenoxy propanohydrazide as a white crystalline solid.

Structural Verification

The identity and purity of the synthesized compounds must be rigorously confirmed. This is a self-validating step to ensure that biological activity is attributed to the correct molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the N-H and C=O stretches of the hydrazide.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Methodologies for Herbicidal Evaluation

Primary Screening: Whole-Plant Assays

The initial assessment of herbicidal potential is best conducted on whole plants to account for absorption, translocation, and metabolism. A diverse panel of weeds should be used, including representative broadleaf (e.g., Amaranthus retroflexus, Abutilon theophrasti) and grass (e.g., Echinochloa crus-galli, Setaria faberi) species.

Quantitative Assessment: Dose-Response Studies

Compounds showing significant activity in the primary screen (>70% injury at a high rate) should be advanced to dose-response studies. These experiments are critical for quantifying herbicidal potency and are typically used to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth, usually measured by biomass).

Detailed Protocol: Greenhouse Pot Assay for Post-emergence Herbicidal Efficacy
  • Plant Propagation: Grow test weed species in 10 cm pots containing a standard greenhouse potting mix. Maintain in a controlled environment (25°C/20°C day/night, 16h photoperiod). Plants should be treated at the 2-3 true leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone) with 0.5% (v/v) of a non-ionic surfactant (e.g., Tween® 20). Create a series of dilutions in a water-surfactant mixture to achieve the desired application rates.

  • Herbicide Application: Apply the test solutions using a calibrated track sprayer designed to deliver a consistent volume (e.g., 200 L/ha). Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known MOA).

  • Experimental Design: Use a randomized complete block design with 4-5 replicates per treatment.

  • Evaluation: Visually assess plant injury (on a scale of 0% = no effect, 100% = plant death) at 3, 7, and 14 days after treatment (DAT).

  • Biomass Measurement: At 14 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the negative control. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) on the dose-response data to determine the GR₅₀ value.

Investigating the Mechanism of Action (MOA)

Primary Hypotheses

Based on the phenoxy core and the known activities of other hydrazide derivatives, two primary MOAs are proposed for initial investigation:

  • Hypothesis A: Synthetic Auxin Activity: The compound mimics IAA, causing classic auxin-overload symptoms, particularly in broadleaf species.[1]

  • Hypothesis B: Photosystem II (PSII) Inhibition: The compound interferes with photosynthetic electron transport, a known MOA for some hydrazide-based herbicides, leading to chlorosis and necrosis.[3][4][6]

Experimental Workflow for MOA Differentiation

A systematic workflow allows for the efficient differentiation between potential MOAs. The initial symptomology observed in the whole-plant assays provides the first critical decision point.

G Start Observe Symptoms in Whole-Plant Assay Symptom_Check Symptoms Observed? Start->Symptom_Check Auxin_Symptoms Epinasty, Stem Twisting, Callus Formation Symptom_Check->Auxin_Symptoms Auxin-like PSII_Symptoms Rapid Chlorosis, Necrosis, Bleaching Symptom_Check->PSII_Symptoms Photosynthesis Inhibitor-like Other_MOA Investigate Other MOAs (e.g., HPPD, ACCase) Symptom_Check->Other_MOA Atypical or No Symptoms Auxin_Test Conduct Auxin-Specific Reporter Gene Assay (e.g., DR5::GUS) Auxin_Symptoms->Auxin_Test PSII_Test Measure Chlorophyll Fluorescence (Fv/Fm) PSII_Symptoms->PSII_Test Result_A1 Positive Result: Auxin MOA Confirmed Auxin_Test->Result_A1 Result_B1 Fv/Fm Ratio Drops: PSII Inhibition Confirmed PSII_Test->Result_B1

Caption: Experimental workflow for differentiating primary MOA hypotheses.

Symptomology as a Diagnostic Tool

Careful observation is a powerful, non-invasive first step in MOA diagnosis.

  • Auxin-like symptoms: Include rapid, uncontrolled growth, leaf cupping and curling (epinasty), stem twisting, and the formation of callus tissue. These effects are most pronounced in sensitive broadleaf species.[1]

  • PSII inhibitor symptoms: Typically appear as rapid yellowing (chlorosis) followed by tissue death (necrosis), often appearing first in older leaves. This is due to the shutdown of photosynthesis and the resulting oxidative stress.

Structure-Activity Relationship (SAR) Exploration

Strategy for Analogue Synthesis

To understand which parts of the molecule are essential for activity, a small, focused library of analogues should be synthesized. The goal is to probe the effects of electronic and steric changes. A logical starting point is to modify the substitution pattern on the phenoxy ring, mirroring the diversity seen in commercial phenoxy herbicides.

Data Presentation and Interpretation

The herbicidal efficacy (GR₅₀ values) of each analogue should be determined against at least one sensitive broadleaf and one grass species. The data should be compiled into a clear, comparative table.

Table 1: Hypothetical SAR Data for Phenoxy Propanohydrazide Analogues

Compound IDA. retroflexus GR₅₀ (g/ha)E. crus-galli GR₅₀ (g/ha)
PHP-01 HHH> 1000> 1000
PHP-02 ClHH750> 1000
PHP-03 ClClH120> 1000
PHP-04 CH₃ClH150> 1000
PHP-05 HClH480> 1000

Note: Data is hypothetical and for illustrative purposes only.

Key Insights from SAR Data
  • Ring Substitution is Key: The unsubstituted parent compound (PHP-01) is inactive, indicating that substituents on the phenoxy ring are required for herbicidal activity.

  • Dichlorination is Favorable: The 2,4-dichloro substitution pattern (PHP-03) provides the highest potency against the broadleaf weed, a common motif in auxin mimic herbicides.

  • Positional Isomers Matter: The 4-chloro substitution (PHP-05) is significantly less active than the 2-chloro (PHP-02) or 2,4-dichloro (PHP-03) patterns, suggesting a specific binding pocket geometry.

  • Species Selectivity: All tested analogues show high selectivity, with no significant activity against the grass weed E. crus-galli. This is characteristic of auxin mimic herbicides.

Conclusion and Future Outlook

The framework presented in this guide establishes a clear and logical pathway for the investigation of phenoxy propanohydrazides as a novel class of herbicides. By leveraging established synthetic chemistry and modern biological screening methods, researchers can systematically evaluate their potential. The introduction of the hydrazide moiety offers a compelling opportunity to discover compounds with improved properties or even novel modes of action, addressing the urgent need for new weed management tools.

Future work should focus on optimizing the most promising lead compounds identified through SAR studies. This would involve further chemical modification, in-depth toxicological and environmental fate profiling, and field trials to confirm efficacy under real-world agricultural conditions. The exploration of phenoxy propanohydrazides represents a scientifically sound and promising frontier in herbicide discovery.

References

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  • Hydrazone derivatives in agrochemical discovery and development. (2024). ScienceDirect. Available at: [Link]

  • US4108904A - Process for the preparation of m-phenoxybenzaldehyde. (1978). Google Patents.
  • Hydrazone derivatives in agrochemical discovery and development. (2024). ResearchGate. Available at: [Link]

  • CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde. (2014). Google Patents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2-Methylphenoxy)propanohydrazide Derivatives

This comprehensive guide provides a detailed protocol for the synthesis of 2-(2-Methylphenoxy)propanohydrazide and its subsequent conversion to a variety of hydrazone derivatives. This class of compounds is of significan...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-(2-Methylphenoxy)propanohydrazide and its subsequent conversion to a variety of hydrazone derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with the hydrazide and hydrazone moieties. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Introduction: The Significance of Hydrazide Derivatives

Hydrazides and their corresponding hydrazone derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The presence of the toxophoric –NHN=CH- moiety in hydrazones has been linked to various pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. The parent compound, 2-(2-Methylphenoxy)propanoic acid, belongs to the family of phenoxyalkanoic acids, some of which are known for their herbicidal properties.[1][2] By converting this acid into its hydrazide and subsequently into various hydrazone derivatives, we can explore a new chemical space for potential therapeutic agents. The synthetic scheme presented here follows a reliable two-step process: the esterification of 2-(2-Methylphenoxy)propanoic acid followed by hydrazinolysis of the resulting ester to yield the target hydrazide. This intermediate can then be readily converted to a library of hydrazone derivatives.

Synthetic Workflow Overview

The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-(2-Methylphenoxy)propanohydrazide, from 2-(2-Methylphenoxy)propanoic acid. The second stage utilizes this hydrazide to synthesize a variety of hydrazone derivatives through condensation with different aromatic aldehydes.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Hydrazide Intermediate cluster_stage2 Stage 2: Synthesis of Hydrazone Derivatives Start 2-(2-Methylphenoxy)propanoic Acid Ester Methyl 2-(2-Methylphenoxy)propanoate Start->Ester Esterification (Methanol, H₂SO₄) Hydrazide 2-(2-Methylphenoxy)propanohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate, Ethanol) Hydrazones 2-(2-Methylphenoxy)propanohydrazone Derivatives Hydrazide->Hydrazones Condensation (Ethanol, Acetic Acid catalyst) Aldehydes Aromatic Aldehydes (Ar-CHO) Aldehydes->Hydrazones Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ + H⁺ H+ H⁺ R-C(OH)₂(OCH₃)H⁺ R-C(OH)₂(OCH₃)H⁺ R-C(OH)₂⁺->R-C(OH)₂(OCH₃)H⁺ + CH₃OH CH₃OH CH₃OH R-C(OH)(OH₂⁺)(OCH₃) R-C(OH)(OH₂⁺)(OCH₃) R-C(OH)₂(OCH₃)H⁺->R-C(OH)(OH₂⁺)(OCH₃) R-C(OH)(OCH₃)⁺ R-C(OH)(OCH₃)⁺ R-C(OH)(OH₂⁺)(OCH₃)->R-C(OH)(OCH₃)⁺ - H₂O R-COOCH₃ R-COOCH₃ R-C(OH)(OCH₃)⁺->R-COOCH₃ - H⁺

Caption: Mechanism of Fischer Esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
2-(2-Methylphenoxy)propanoic acid180.2018.0 g (0.1 mol)Starting material.
Methanol (anhydrous)32.04100 mLReagent and solvent.
Sulfuric acid (concentrated)98.082 mLCatalyst. Handle with extreme care.
Sodium bicarbonate (saturated solution)84.01As neededFor neutralization.
Anhydrous sodium sulfate142.04As neededFor drying the organic layer.
Diethyl ether74.12200 mLFor extraction.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.0 g (0.1 mol) of 2-(2-Methylphenoxy)propanoic acid in 100 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-methylphenoxy)propanoate as an oil. The product is generally of sufficient purity for the next step.

Step 1.2: Hydrazinolysis of Methyl 2-(2-Methylphenoxy)propanoate

The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically efficient and proceeds under mild conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Methyl 2-(2-methylphenoxy)propanoate194.2319.4 g (0.1 mol)From the previous step.
Hydrazine hydrate (80%)50.0612.5 mL (0.2 mol)Reagent. Handle with care.
Ethanol (95%)46.07150 mLSolvent.

Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 19.4 g (0.1 mol) of methyl 2-(2-methylphenoxy)propanoate in 150 mL of 95% ethanol.

  • Add 12.5 mL (0.2 mol) of 80% hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 200 mL of ice-cold water with stirring.

  • The white solid precipitate of 2-(2-Methylphenoxy)propanohydrazide will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The product can be further purified by recrystallization from ethanol if necessary.

Characterization of 2-(2-Methylphenoxy)propanohydrazide:

The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3200 (N-H stretching), 1640 (C=O stretching of amide I band), and 1540 (N-H bending of amide II band).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons, the methyl group on the phenyl ring, the methine proton, the methyl group of the propionyl moiety, and the N-H protons of the hydrazide group.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Part 2: Synthesis of 2-(2-Methylphenoxy)propanohydrazone Derivatives

The synthesized 2-(2-Methylphenoxy)propanohydrazide can be readily converted to a variety of hydrazone derivatives by condensation with different aromatic aldehydes. This allows for the creation of a library of compounds for biological screening.

General Protocol for Hydrazone Synthesis:

  • In a 50 mL round-bottom flask, dissolve 1.94 g (0.01 mol) of 2-(2-Methylphenoxy)propanohydrazide in 20 mL of ethanol.

  • Add a slight excess (0.011 mol) of the desired aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The precipitated solid hydrazone is collected by vacuum filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Applications and Biological Significance

Hydrazide-hydrazone derivatives are a well-established class of compounds with a wide range of biological activities. [3]Studies have shown that these compounds can exhibit significant antimicrobial and antifungal properties. [4][5]For instance, some salicylanilide derivatives containing a hydrazide moiety have shown good activity against Gram-positive bacteria. [4]Furthermore, the parent phenoxypropionic acid scaffold is a known herbicide, and its derivatives could be explored for their potential herbicidal or plant growth regulatory activities. [6]The synthesized library of 2-(2-Methylphenoxy)propanohydrazone derivatives can be screened for a variety of biological activities, including:

  • Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

  • Antioxidant activity: Using assays such as DPPH radical scavenging. [3]* Enzyme inhibition studies: Targeting specific enzymes relevant to disease pathways.

The modular nature of the second step of this synthesis allows for the rapid generation of a diverse set of derivatives, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Asian Journal of Research in Chemistry. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. [Link]

  • Google Patents. (2012).
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  • PubMed. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. [Link]

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  • PrepChem.com. Synthesis of methyl 2-(2-methoxycarbonyl-6-acetylphenoxy)propionate. [Link]

  • ARKIVOC. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

  • Molecules. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • Google Patents. (2010).
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  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Molecules. (2021). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • mSphere. (2020). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. [Link]

  • RSC Publishing. (2015). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • Google Patents. (2019). A kind of preparation method of methyl hydrazine. CN106543026B.
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Application

Application Notes &amp; Protocols: A High-Throughput Screening Cascade for 2-(2-Methylphenoxy)propanohydrazide Analogues

Introduction: Rationale for a Multi-Pronged Screening Approach The 2-(2-Methylphenoxy)propanohydrazide scaffold represents a promising starting point for hit-finding campaigns. The inherent chemical functionalities—a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Multi-Pronged Screening Approach

The 2-(2-Methylphenoxy)propanohydrazide scaffold represents a promising starting point for hit-finding campaigns. The inherent chemical functionalities—a hydrazide moiety known for its role in various bioactive compounds and a substituted phenoxy group—suggest potential interactions with a wide range of biological targets. Hydrazide derivatives have demonstrated a spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects, often through the inhibition of key enzymes.[1][2][3]

Given the novelty of this specific analogue series, a comprehensive screening strategy should not be limited to a single, predefined target. A more robust approach involves a parallel, multi-pronged strategy that combines hypothesis-driven biochemical screening with unbiased phenotypic screening. This dual approach maximizes the probability of identifying high-quality, biologically relevant hits.

This guide details a complete high-throughput screening (HTS) cascade designed to rigorously evaluate libraries of 2-(2-Methylphenoxy)propanohydrazide analogues. It provides detailed protocols for primary screening, hit confirmation, and robust counter-screening to build a self-validating experimental system.[4]

Strategic Overview: The Screening Cascade

Our proposed cascade is designed to efficiently funnel a large library of analogues down to a small set of validated, high-confidence hits. The strategy integrates target-based and phenotypic approaches from the outset, followed by a rigorous triaging process involving orthogonal and counter-assays to eliminate false positives.

Screening_Cascade cluster_0 PART 1: Primary High-Throughput Screening cluster_1 PART 2: Hit Confirmation & Triaging cluster_2 PART 3: Lead Characterization A Compound Library (2-(2-Methylphenoxy)propanohydrazide Analogues) B Target-Based Screening (Hypothesis-Driven) A->B C Phenotypic Screening (Target-Agnostic) A->C D D B->D C->D E Dose-Response Confirmation (IC₅₀/EC₅₀) D->E Confirm Potency F Orthogonal & Counter-Screens (Eliminate False Positives) E->F Validate Mechanism G Cytotoxicity Assessment F->G Assess Viability H Validated Hits (Confirmed, Specific, Non-Toxic) G->H I Cellular Target Engagement (CETSA) H->I Confirm On-Target Effect in Cells J Lead Optimization I->J

Figure 1: High-Throughput Screening Cascade. A comprehensive workflow from primary screening to validated leads.

Part 1: Primary High-Throughput Screening Methodologies

The primary screening phase is designed for maximum throughput and sensitivity, utilizing miniaturized and automated formats to assess tens of thousands of compounds rapidly.[4]

Target-Based Screening: A Hypothesis-Driven Approach
  • Scientific Rationale: While the exact targets for this scaffold are unknown, cheminformatic analysis and precedent from related structures suggest that enzymes are a highly probable target class, particularly kinases and hydrolases.[5] We propose a parallel primary screen against a representative panel of such enzymes. The goal is not just to find an inhibitor for one enzyme, but to understand the selectivity profile of the chemical series early on.

  • Primary Assay Technology: Fluorescence Polarization (FP)

    • Principle: FP is a homogenous assay that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[6] A small, unbound tracer tumbles rapidly, depolarizing emitted light (low FP). When bound to a larger protein, it tumbles slowly, resulting in highly polarized light (high FP). A test compound that inhibits this interaction will displace the tracer, causing a decrease in the FP signal.

    • Why FP?: This technology is robust, cost-effective, and less prone to certain types of interference (e.g., colored compounds) than absorbance-based assays.[7] Its homogenous format (no wash steps) is ideal for automated HTS.[8]

FP_Principle cluster_0 Low FP Signal (Inhibition) cluster_1 High FP Signal (No Inhibition) A Polarized Excitation Light B Fluorescent Tracer (Rapid Tumble) A->B C Depolarized Emission Light B->C Fast Rotation D Test Compound (Inhibitor) E Enzyme D->E Binds F Polarized Excitation Light G Tracer-Enzyme Complex (Slow Tumble) F->G H Polarized Emission Light G->H Slow Rotation I Enzyme J Fluorescent Tracer I->J Binds

Figure 2: Principle of the FP Competition Assay.

  • Detailed Protocol: FP-Based Kinase Inhibition Assay

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and filter.

      • Enzyme Stock: Recombinant human kinase (e.g., a panel including SRC, ABL, EGFR) diluted in Assay Buffer to a working concentration of 2X the final Kd of the tracer.

      • Tracer Stock: Fluorescently labeled ATP-competitive tracer (e.g., TAMRA-labeled staurosporine analogue) diluted in Assay Buffer to a 2X working concentration (e.g., 2 nM).

      • Compound Plates: Prepare 384-well plates containing serially diluted 2-(2-Methylphenoxy)propanohydrazide analogues in 100% DMSO. Then, dilute into Assay Buffer to create an intermediate plate.

    • Assay Procedure (384-well format, 20 µL final volume):

      • Dispense 5 µL of Assay Buffer into all wells of a low-volume, black, non-binding microplate.

      • Add 5 µL of 4X test compound (or DMSO for controls) to the appropriate wells.

      • Add 5 µL of 4X Enzyme Stock to all wells except "tracer only" controls.

      • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

      • Add 5 µL of 4X Tracer Stock to all wells.

      • Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition:

      • Read the plate on an FP-capable plate reader (e.g., with excitation at 530 nm and emission at 590 nm for TAMRA).

      • Measure both parallel (Iǁ) and perpendicular (I┴) fluorescence intensities.

    • Data Analysis:

      • Calculate FP in millipolarization (mP) units using the formula: mP = 1000 * (Iǁ - G * I┴) / (Iǁ + G * I┴), where G is the instrument-specific G-factor.

      • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low)), where mP_high is the DMSO control (no inhibition) and mP_low is the control with a known potent inhibitor (full inhibition).

Phenotypic Screening: A Target-Agnostic Approach
  • Scientific Rationale: Structurally related compounds have shown antibacterial and antifungal activity.[9] A phenotypic screen against a panel of pathogenic bacteria and fungi provides a powerful, unbiased method to discover analogues with antimicrobial properties, irrespective of their specific molecular target.

  • Primary Assay Technology: High-Throughput Broth Microdilution

    • Principle: This method assesses a compound's ability to inhibit microbial growth in a liquid culture medium.[10][11] Bacterial or fungal suspensions are added to microplate wells containing serial dilutions of the test compounds. Growth is typically measured after an incubation period by monitoring the optical density (OD) or by using a viability indicator dye.

    • Why Broth Microdilution?: It is the gold standard for determining Minimum Inhibitory Concentrations (MICs) and is readily adaptable to high-throughput, automated formats.[12]

  • Detailed Protocol: HTS Antibacterial Susceptibility Assay

    • Reagent & Culture Preparation:

      • Microbial Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

      • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

      • Inoculum Preparation: Culture bacteria to the mid-logarithmic growth phase. Dilute the culture in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[11]

      • Viability Indicator: Prepare a stock solution of Resazurin (e.g., 0.015% w/v in PBS).

    • Assay Procedure (384-well format, 50 µL final volume):

      • Dispense 25 µL of the prepared bacterial inoculum into all wells of a sterile, clear, flat-bottom 384-well plate.

      • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of compound from the master DMSO plates into the assay wells. This will achieve the desired final screening concentration (e.g., 10 µM).

      • Controls: Include wells with DMSO only (positive growth control) and a known antibiotic like ciprofloxacin (negative growth control).

      • Seal the plates and incubate at 37°C for 18-24 hours with shaking.

    • Data Acquisition:

      • After incubation, add 5 µL of Resazurin solution to each well.

      • Incubate for an additional 2-4 hours at 37°C.

      • Read fluorescence (Excitation: 560 nm, Emission: 590 nm). Viable, metabolically active cells will reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.

    • Data Analysis:

      • Calculate Percent Growth Inhibition: % Inhibition = 100 * (1 - (RFU_sample - RFU_neg) / (RFU_pos - RFU_neg)), where RFU_pos is the positive growth control and RFU_neg is the negative growth control.

Part 2: Assay Validation, Hit Confirmation, and Triaging

A successful primary screen is defined not just by the number of hits, but by their quality. This phase is critical for ensuring that the resources for follow-up studies are focused on the most promising compounds.

Assay Quality Control: The Z'-Factor
  • Scientific Rationale: Before and during screening, it is essential to validate the quality and robustness of the assay. The Z'-factor is a statistical parameter that quantifies the separation between the high and low controls, taking into account the data variation.[13] It provides a measure of the assay's suitability for HTS.[14]

  • Calculation and Interpretation:

    • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Interpretation: [15]

      • Z' > 0.5: Excellent assay, suitable for HTS.

      • 0 < Z' < 0.5: Marginal assay, may require optimization.

      • Z' < 0: Unsuitable assay.

ParameterDescriptionValue
Z'-Factor Statistical measure of assay quality.> 0.5
Signal-to-Background Ratio of the mean of the high signal to the mean of the low signal.> 5
CV of Controls Coefficient of variation for positive and negative controls.< 15%
Hit Criteria Threshold for identifying a primary hit.> 50% Inhibition or Effect
Table 1: Key HTS Assay Acceptance Criteria.
Hit Confirmation and Orthogonal Assays
  • Scientific Rationale: Primary hits identified at a single concentration must be confirmed. This involves re-testing the original compound ("cherry-picking") and, crucially, testing a freshly sourced or re-synthesized sample to rule out sample tracking errors or degradation. An orthogonal assay, which measures the same biological endpoint using a different technology, is essential for eliminating technology-dependent artifacts.[4]

  • Orthogonal Assay Technology: AlphaLISA (for biochemical hits)

    • Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology.[16] A "Donor" bead, when excited by light at 680 nm, generates singlet oxygen. If an "Acceptor" bead is in close proximity (<200 nm), the singlet oxygen triggers a chemiluminescent signal from the Acceptor bead, which is read at 615 nm. For a kinase assay, one might use a biotinylated substrate captured by a streptavidin-coated Donor bead and an antibody recognizing the phosphorylated substrate, which is captured by a Protein A-coated Acceptor bead. Inhibition of the kinase prevents the beads from coming into proximity, resulting in a loss of signal.

    • Why AlphaLISA?: It is highly sensitive and provides a different detection modality (luminescence vs. fluorescence polarization), making it an excellent orthogonal choice.[2]

AlphaLISA_Principle cluster_0 Active Kinase (High Signal) cluster_1 Inhibited Kinase (Low Signal) A Laser Excitation (680 nm) D Donor Bead (Streptavidin) A->D S Biotinylated Substrate Ac Acceptor Bead (Anti-Phospho Ab) D->Ac Proximity K Kinase + ATP PS Phosphorylated Substrate K->PS Phosphorylates L Light Emission (615 nm) Ac->L Signal A2 Laser Excitation (680 nm) D2 Donor Bead (Streptavidin) A2->D2 Ac2 Acceptor Bead (Anti-Phospho Ab) D2->Ac2 No Proximity S2 Biotinylated Substrate K2 Kinase I Inhibitor I->K2 Inhibits L2 No Signal Ac2->L2 >200 nm

Figure 3: Principle of the AlphaLISA Kinase Assay.

Counter-Screens to Eliminate Artifacts
  • Scientific Rationale: Many compounds can interfere with assay technologies, leading to false-positive results.[17][18] Counter-screens are designed to identify these compounds. For example, a compound might be inherently fluorescent at the same wavelengths used in the FP assay, or it might directly inhibit the luciferase enzyme used in some luminescent readouts.

  • Essential Counter-Screens:

    • Autofluorescence Screen: Screen all compounds in assay buffer on the FP plate reader without the tracer or enzyme. Compounds showing high intrinsic fluorescence should be flagged.

    • Luciferase Inhibition Screen (if applicable): If any secondary assays use a luciferase reporter, hits should be screened in a simple biochemical assay containing only the luciferase enzyme and its substrate.

    • Cytotoxicity Screen: For hits from phenotypic screens, a cytotoxicity assay (e.g., using a non-lytic viability indicator like CellTiter-Glo®) in a non-susceptible cell line (e.g., HEK293) is crucial to distinguish true antimicrobial activity from general toxicity.[19]

Hit CategoryConfirmation StatusOrthogonal AssayCounter-ScreenNext Step
True Positive ConfirmedActiveInactivePart 3: Characterization
False Positive (Technology) ConfirmedInactiveInactiveDeprioritize
False Positive (Artifact) ConfirmedActive / InactiveActiveDeprioritize
Non-Reproducible Not ConfirmedN/AN/ADeprioritize
Table 2: Hit Triage and Decision Matrix.

Part 3: Hit Validation and Lead Characterization

Compounds that pass the rigorous triaging process are considered validated hits. The final step before committing to a full lead optimization campaign is to confirm target engagement in a more physiologically relevant setting.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
  • Scientific Rationale: A compound may inhibit a purified enzyme but fail to engage the same target inside a cell due to poor permeability or rapid efflux. CETSA is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein in intact cells or cell lysates.[20][21]

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound, then heated across a temperature gradient. At higher temperatures, proteins unfold and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state. The amount of soluble protein remaining at each temperature is then quantified, often by western blot or a high-throughput method like AlphaLISA.[22][23]

  • High-Throughput Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

    • Cell Treatment: Plate cells (e.g., a relevant cancer cell line for a kinase target) in a 96-well PCR plate and treat with a serial dilution of the validated hit compound for 1-2 hours.

    • Thermal Challenge: Heat the entire plate in a PCR cycler to a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by rapid cooling. This temperature should be one that causes significant, but not complete, denaturation of the target protein.

    • Lysis: Lyse the cells directly in the plate by adding lysis buffer and performing several freeze-thaw cycles.

    • Separation: Centrifuge the plate at high speed to pellet the aggregated proteins.

    • Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to an AlphaLISA plate. Quantify the amount of the target protein using a specific AlphaLISA antibody pair.

    • Data Analysis: Plot the AlphaLISA signal against the compound concentration. A dose-dependent increase in the signal indicates that the compound is binding to and stabilizing the target protein within the cellular environment, providing strong evidence of on-target engagement.

Conclusion

The screening cascade outlined in this document provides a comprehensive, robust, and self-validating framework for the evaluation of 2-(2-Methylphenoxy)propanohydrazide analogues. By integrating hypothesis-driven biochemical screening with unbiased phenotypic discovery, and by mandating rigorous orthogonal and counter-screening steps, this strategy is designed to minimize the advancement of artifactual hits and maximize the identification of high-quality leads. The final confirmation of target engagement using CETSA ensures that only compounds with demonstrable activity in a relevant cellular context are progressed into the costly and resource-intensive lead optimization phase.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Gao, X., et al. (2019). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Scientific Reports, 9(1), 1-12. Available at: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 2-(2-Methylphenoxy)propanohydrazide for Advanced Heterocyclic Synthesis

Abstract: This technical guide provides an in-depth exploration of 2-(2-methylphenoxy)propanohydrazide as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 2-(2-methylphenoxy)propanohydrazide as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the causal-mechanistic principles behind the synthetic transformations, offering researchers, medicinal chemists, and drug development professionals a robust framework for innovation. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature. We detail the synthesis of the core precursor and its subsequent elaboration into key heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are foundational motifs in numerous therapeutic agents.

Foundational Principles: The Hydrazide Moiety as a Privileged Synthetic Synthon

The hydrazide functional group is a cornerstone of modern heterocyclic chemistry. Its unique electronic structure, featuring adjacent nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, provides a versatile handle for a multitude of cyclization strategies. This inherent reactivity allows for the construction of stable five- and six-membered rings, which form the core of many biologically active compounds. Hydrazide derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4]

The precursor at the heart of this guide, 2-(2-methylphenoxy)propanohydrazide, integrates this reactive hydrazide core with a phenoxy scaffold. This phenoxy moiety is not merely a passive carrier; it imparts specific physicochemical properties, such as lipophilicity, and can engage in crucial binding interactions with biological targets. Derivatives of similar phenoxy acetohydrazides have shown promising activity as inhibitors of enzymes like β-glucuronidase, highlighting the therapeutic potential of this structural class.[5][6] This guide will provide the practical and theoretical tools to unlock this potential.

Synthesis of the Core Precursor: 2-(2-Methylphenoxy)propanohydrazide

The synthesis of the title precursor is a straightforward, high-yielding, two-step process that begins with the readily available 2-(2-methylphenoxy)propanoic acid. The methodology is designed for scalability and purity, ensuring a reliable supply of the starting material for subsequent heterocyclic constructions.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2-Methylphenoxy)propanoic Acid D Reaction: Reflux, 4-6h A->D B Ethanol (Solvent/Reagent) B->D C H₂SO₄ (catalyst) C->D E Ethyl 2-(2-methylphenoxy)propanoate D->E F Ethyl 2-(2-methylphenoxy)propanoate I Reaction: Reflux, 6-8h F->I G Hydrazine Hydrate (NH₂NH₂·H₂O) G->I H Methanol (Solvent) H->I J 2-(2-Methylphenoxy)propanohydrazide I->J

Caption: Workflow for the two-step synthesis of the hydrazide precursor.

Detailed Protocol: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

Part A: Esterification - Synthesis of Ethyl 2-(2-methylphenoxy)propanoate

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methylphenoxy)propanoic acid (0.1 mol, 18.02 g).

  • Solvent and Catalyst Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The acid acts as a catalyst for the Fischer esterification.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).[7]

  • Work-up: After cooling to room temperature, reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Extraction: Pour the residue into 200 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 2-(2-methylphenoxy)propanoate as an oil.

Part B: Hydrazinolysis - Synthesis of 2-(2-Methylphenoxy)propanohydrazide

  • Reagent Setup: Dissolve the crude ester from Part A (0.1 mol theoretical) in methanol (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (0.2 mol, ~10 mL of an 80% solution) dropwise to the stirring solution. The excess hydrazine ensures the complete conversion of the ester.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of the hydrazide, which is often a solid at room temperature, may be observed.[8]

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry in vacuo. The product, 2-(2-methylphenoxy)propanohydrazide, is typically obtained as a white crystalline solid of high purity, suitable for subsequent reactions.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Rationale

The synthesized 2-(2-methylphenoxy)propanohydrazide serves as a versatile launchpad for constructing a variety of five-membered heterocyclic rings. The following sections provide detailed protocols for key transformations.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocycles widely recognized for their diverse biological activities. The synthesis from a hydrazide precursor typically involves dehydration and cyclization with a one-carbon component. A common and effective method involves the use of carbon disulfide under basic conditions.

Protocol: Synthesis of 5-(1-(2-methylphenoxy)ethyl)-1,3,4-oxadiazole-2(3H)-thione

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 2-(2-methylphenoxy)propanohydrazide (10 mmol, 1.94 g) in absolute ethanol (30 mL).

  • Base and Carbon Source: Add potassium hydroxide (12 mmol, 0.67 g) to the solution and stir until it dissolves. Then, add carbon disulfide (15 mmol, 0.9 mL) dropwise over 10 minutes. This in situ reaction forms a dithiocarbazate salt intermediate.

  • Reaction: Heat the mixture to reflux for 8-10 hours. During this time, cyclization occurs with the elimination of hydrogen sulfide.[9]

  • Work-up: Cool the reaction mixture and reduce the volume using a rotary evaporator. Acidify the residue by pouring it into a beaker of ice-cold water and adding dilute hydrochloric acid until the pH is ~5-6.

  • Isolation and Purification: The solid product precipitates upon acidification. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,3,4-oxadiazole derivative.

Mechanistic Rationale:

G A Hydrazide C Potassium Dithiocarbazate Intermediate A->C + CS₂ B CS₂ / KOH B->C Base E 1,3,4-Oxadiazole-2-thione C->E Δ, -H₂S D Intramolecular Cyclization (Reflux) G A Hydrazide C Initial Condensation (Hydrazone formation) A->C B 1,3-Dicarbonyl (Acetylacetone) B->C D Intramolecular Nucleophilic Attack C->D E Cyclization & Dehydration D->E F Pyrazole Product E->F

Sources

Application

Application Notes and Protocols for the Quantification of 2-(2-Methylphenoxy)propanohydrazide

Introduction 2-(2-Methylphenoxy)propanohydrazide is a chemical entity with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound in various sample matrices...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methylphenoxy)propanohydrazide is a chemical entity with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound in various sample matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the determination of 2-(2-Methylphenoxy)propanohydrazide, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles of analytical chemistry and are grounded in authoritative regulatory guidelines to ensure scientific integrity and robustness.

Physicochemical Properties of 2-(2-Methylphenoxy)propanohydrazide

A foundational understanding of the analyte's properties is critical for method development. Based on its structure, 2-(2-Methylphenoxy)propanohydrazide is a small aromatic molecule containing a hydrazide functional group. These features suggest good chromatographic retention on reversed-phase columns and susceptibility to ionization for mass spectrometry detection.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂Inferred from Structure
Molecular Weight194.23 g/mol Inferred from Structure
Key Functional GroupsHydrazide, Ether, Aromatic RingInferred from Structure

Primary Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the quantification of 2-(2-Methylphenoxy)propanohydrazide in complex biological matrices such as plasma, HPLC-MS/MS is the method of choice due to its high sensitivity, specificity, and wide dynamic range.[1][2] The specificity of tandem mass spectrometry minimizes interference from endogenous matrix components.

Rationale for Method Selection

The selection of HPLC-MS/MS is predicated on the need for a highly selective and sensitive assay, particularly for bioanalytical applications where the analyte concentration is expected to be low. The multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.[2]

Experimental Workflow: HPLC-MS/MS

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Analyte & IS Sample->Spike Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Figure 1: HPLC-MS/MS workflow for quantification.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation (Human Plasma)

This protocol utilizes protein precipitation, a common and efficient method for cleaning up plasma samples.[3][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Alternative Method: HPLC with UV Detection

For routine analysis where high sensitivity is not a prerequisite, or in laboratories where MS instrumentation is unavailable, HPLC with UV detection offers a robust and cost-effective alternative.[5][6]

Rationale for Method Selection

The presence of an aromatic ring in 2-(2-Methylphenoxy)propanohydrazide suggests it will have a significant UV absorbance, making it suitable for UV detection. This method is simpler to implement and maintain compared to LC-MS/MS.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Formulation Sample Dilute Dilution with Mobile Phase Sample->Dilute Filter Syringe Filtration (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Peak Area Integration Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Figure 2: HPLC-UV workflow for quantification.

Detailed Protocol: HPLC-UV

1. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh a portion of the formulation and transfer it to a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC-UV Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (e.g., ~270 nm)

Method Validation

Validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose.[7] The validation should be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and relevant FDA guidance.[7][8][9][10]

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 85-115% (or 80-120% at LLOQ for bioanalysis).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results from minor changes in parameters like mobile phase composition, pH, or temperature.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within ±15% of the initial concentration under various storage conditions.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 2-(2-Methylphenoxy)propanohydrazide. The primary HPLC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity and specificity, while the HPLC-UV method serves as a practical alternative for routine analysis of simpler sample matrices. Adherence to the outlined protocols and rigorous method validation in accordance with ICH and FDA guidelines will ensure the generation of high-quality, defensible data in research and development settings.

References

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Method

Developing an in-vitro assay to test the antibacterial efficacy of 2-(2-Methylphenoxy)propanohydrazide

Application Notes & Protocols Topic: Developing an In-Vitro Assay to Test the Antibacterial Efficacy of 2-(2-Methylphenoxy)propanohydrazide Abstract This document provides a comprehensive guide for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Developing an In-Vitro Assay to Test the Antibacterial Efficacy of 2-(2-Methylphenoxy)propanohydrazide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in-vitro framework to evaluate the antibacterial efficacy of the novel compound, 2-(2-Methylphenoxy)propanohydrazide. Hydrazide and hydrazone derivatives have garnered significant interest as potential antimicrobial agents, making rigorous and standardized evaluation critical.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind key experimental choices, ensuring the generation of reliable and reproducible data. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), conducting Time-Kill Kinetic assays, and assessing bacterial membrane permeability. These assays, when performed sequentially, provide a multi-dimensional view of the compound's potency, classifying its action as either bacteriostatic or bactericidal, and offering initial insights into its mechanism of action. All methodologies are grounded in principles set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across different laboratories.[3]

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[4] Hydrazide derivatives represent a promising class of compounds, with numerous studies highlighting their potential as antibacterial agents.[5][6] The compound 2-(2-Methylphenoxy)propanohydrazide, a specific derivative, requires a systematic and rigorous evaluation of its antibacterial properties.

The purpose of this application note is to provide an integrated set of protocols that form a self-validating system for assessing this compound's efficacy. We will not only detail the "how" but also the "why," empowering researchers to understand the causality behind each step. The primary objectives of this testing cascade are:

  • To Quantify Potency: Determine the lowest concentration of the compound that inhibits bacterial growth (MIC).

  • To Define the Nature of Activity: Establish whether the compound kills bacteria (bactericidal) or merely prevents their replication (bacteriostatic) by determining the MBC.

  • To Characterize the Dynamics of Killing: Understand the rate and concentration-dependency of the antibacterial effect through time-kill kinetic analysis.

  • To Probe the Mechanism: Investigate if the compound's activity involves disruption of the bacterial cell membrane.

This structured approach ensures that the resulting data is not only accurate but also contextually rich, providing a solid foundation for further preclinical development.

Foundational Assays: MIC, MBC, and Time-Kill Kinetics

A comprehensive in-vitro evaluation rests on a trio of core assays that build upon one another.[7] The workflow begins with determining the MIC, which then informs the concentration range for the MBC and time-kill assays.

  • Minimum Inhibitory Concentration (MIC): This is the foundational metric in antimicrobial susceptibility testing.[8] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is the gold standard for determining MIC values due to its efficiency and conservation of reagents.[9][10]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, it does not differentiate between static and cidal effects. The MBC test is a crucial follow-up that determines the lowest concentration of an agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[11][12] The ratio of MBC to MIC is informative; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Time-Kill Kinetics Assay: This dynamic assay provides deeper insight into the pharmacological properties of the compound.[13] It measures the rate of bacterial killing over time at various concentrations (typically multiples of the MIC).[14] The results reveal whether the compound's killing effect is dependent on concentration, time, or both, and can confirm its bactericidal or bacteriostatic nature.[15][16]

Integrated Experimental Workflow

The entire process, from initial preparation to final data interpretation, follows a logical sequence. The initial MIC assay provides the critical concentration data needed to design the subsequent MBC and Time-Kill studies.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Analysis & Interpretation Compound Prepare Compound Stock (2-(2-Methylphenoxy)propanohydrazide) MIC Determine MIC (Broth Microdilution) Compound->MIC Bacteria Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) Bacteria->MIC MBC Determine MBC (Subculture from MIC Plate) MIC->MBC Informs Concentrations TimeKill Perform Time-Kill Assay (Based on MIC values) MIC->TimeKill Informs Concentrations Data Analyze Data (CFU Counts, MIC/MBC Ratio) MBC->Data TimeKill->Data Conclusion Characterize Compound (Potency, Cidal/Static, Kill Rate) Data->Conclusion

Caption: Overall workflow for assessing antibacterial efficacy.

Detailed Protocols

Essential Preparatory Steps

Trustworthiness in antibacterial testing begins with meticulous preparation. Every subsequent result depends on the accuracy of these initial steps.

  • Compound Stock Solution Preparation:

    • Accurately weigh the 2-(2-Methylphenoxy)propanohydrazide powder.

    • Dissolve in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store at -20°C or as stability data dictates.

  • Bacterial Strain Selection and Culture:

    • Test Organisms: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria. Using ATCC quality control strains is essential for validating the assay's performance.[3]

    • Culture Conditions: From a frozen stock, streak the bacterial strain onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

  • Inoculum Standardization (Self-Validation Step):

    • Rationale: Standardizing the starting number of bacteria is critical for the reproducibility of MIC/MBC results. A higher inoculum can lead to falsely elevated MIC values. The Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum concentration of approximately 5 x 10^5 CFU/mL for broth microdilution assays.[9]

    • Procedure: a. Select 3-5 isolated colonies from the overnight agar plate. b. Transfer colonies to a tube of sterile saline or broth. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is visually equivalent to approximately 1.5 x 10^8 CFU/mL. e. Within 15 minutes of standardization, dilute this suspension into the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target concentration of 5 x 10^5 CFU/mL for the assay. A typical dilution is 1:150 from the 0.5 McFarland suspension.

Protocol: MIC and MBC Determination

This protocol combines two assays, using the result of the first to execute the second.

G cluster_MBC MBC Determination Start Start: Standardized Inoculum + Test Compound Stock PrepPlate Prepare 2-fold serial dilutions of compound in 96-well plate with CAMHB Start->PrepPlate Inoculate Inoculate wells with standardized bacterial suspension (final ~5x10^5 CFU/mL) PrepPlate->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateOut Plate 10 µL from clear wells (MIC and higher) onto nutrient agar plates ReadMIC->PlateOut For wells ≥ MIC IncubateAgar Incubate agar plates at 37°C for 24 hours PlateOut->IncubateAgar ReadMBC Read MBC: Lowest concentration yielding ≥99.9% killing IncubateAgar->ReadMBC

Caption: Workflow for combined MIC and MBC determination.

Materials:

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum in CAMHB

  • Compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)[17]

  • Growth control (no compound) and sterility control (no bacteria) wells

  • Nutrient agar plates

Procedure:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the prepared compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

  • MBC Determination: a. From each well that showed no growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a fresh nutrient agar plate.[18] b. Also, plate an aliquot from the growth control well (well 11) to confirm initial inoculum viability. c. Incubate the agar plates at 37°C for 24 hours. d. Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[11]

Protocol: Time-Kill Kinetic Assay

This assay provides a dynamic picture of the compound's antibacterial action.

G cluster_exposure Compound Exposure Start Start: Log-phase bacterial culture (~5x10^5 CFU/mL in CAMHB) C1 Growth Control (No Compound) Start->C1 C2 Test Flask 1 (e.g., 1x MIC) Start->C2 C3 Test Flask 2 (e.g., 2x MIC) Start->C3 C4 Test Flask 3 (e.g., 4x MIC) Start->C4 Sample Sample at Time Points (0, 2, 4, 8, 24 hr) C1->Sample C2->Sample C3->Sample C4->Sample Plate Perform Serial Dilutions and Plate onto Agar Sample->Plate Incubate Incubate Plates (37°C for 24 hr) Plate->Incubate Count Count CFUs Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Experimental workflow for a time-kill kinetic assay.

Procedure:

  • Preparation: Prepare several flasks containing standardized bacterial inoculum (~5 x 10^5 CFU/mL) in CAMHB.

  • Treatment: Add the test compound to the flasks at concentrations corresponding to multiples of the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Viable Counting: Immediately perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates for 24 hours at 37°C and then count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Plotting: Plot the results as log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum.[13]

Protocol: Membrane Permeability Assay

Rationale: A common mechanism for antibacterial compounds is the disruption of the bacterial cell membrane. This can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally membrane-impermeable.[19][20] The propidium iodide (PI) uptake assay is a straightforward method for this purpose. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, bind to DNA, and fluoresce brightly.[21]

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to an OD600 of 0.5.[22]

  • Assay Setup: In a 96-well black, clear-bottom plate, add bacterial suspension, the test compound (at MIC and 2x MIC), and PI (to a final concentration of ~2 µM). Include a positive control (e.g., a known membrane-disrupting peptide like Melittin) and a negative control (untreated cells).

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm) every 5 minutes for 1-2 hours.

  • Interpretation: A significant increase in fluorescence intensity in the presence of the compound, compared to the negative control, indicates that the compound has permeabilized the bacterial membrane.

Data Presentation and Interpretation

Table 1: Example MIC and MBC Data Summary

Bacterial StrainCompound MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
P. aeruginosa ATCC 2785364>128>2Likely Bacteriostatic
Ciprofloxacin (Control)0.250.52Bactericidal

Interpretation:

  • A low MIC value indicates high potency.

  • The MBC/MIC ratio helps classify the compound's effect. In the example above, the compound is bactericidal against S. aureus but bacteriostatic against the Gram-negative strains tested.

Table 2: Example Time-Kill Assay Data (log10 CFU/mL for S. aureus)

Time (hr)Growth Control1x MIC (8 µg/mL)2x MIC (16 µg/mL)4x MIC (32 µg/mL)
05.705.715.695.70
26.505.104.553.90
47.304.303.102.15
88.503.50<2.0<2.0
249.10<2.0<2.0<2.0

Interpretation:

  • The data shows a rapid, concentration-dependent killing of S. aureus.

  • At 2x and 4x MIC, a >3-log10 reduction in CFU/mL is achieved within 8 hours, confirming a potent bactericidal effect.

Conclusion

This application note provides a validated, multi-assay workflow to comprehensively characterize the in-vitro antibacterial efficacy of 2-(2-Methylphenoxy)propanohydrazide. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can obtain a robust dataset describing the compound's potency, its cidal or static nature, and the dynamics of its interaction with target pathogens. The inclusion of a membrane permeability assay offers a preliminary step toward elucidating the mechanism of action. Adherence to these standardized and logically sequenced protocols, grounded in principles from authorities like CLSI, will ensure the generation of high-quality, reliable data crucial for advancing promising new antibacterial candidates through the drug discovery pipeline.

References

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Application

The Hydrazone Scaffold: A Versatile Platform for Engineering Enzyme Inhibitors from 2-(2-Methylphenoxy)propanohydrazide

Introduction: The Prominence of the Hydrazide-Hydrazone Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the hydrazide-hydrazone scaffold has emerged as a privileged structural motif, demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Hydrazide-Hydrazone Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the hydrazide-hydrazone scaffold has emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by the azomethine group (-NHN=CH-), are not only synthetically accessible but also possess the physicochemical properties conducive to effective interactions with biological targets.[2] The therapeutic potential of hydrazide-hydrazone derivatives is extensive, with documented efficacy as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[3] A significant application of this versatile scaffold lies in the rational design of enzyme inhibitors, where the hydrazone's structural features can be finely tuned to achieve high potency and selectivity against a variety of enzymatic targets. This guide provides a comprehensive overview of the application of 2-(2-Methylphenoxy)propanohydrazide as a key building block in the synthesis of novel enzyme inhibitors, complete with detailed synthetic protocols and methodologies for evaluating their inhibitory potential.

Synthetic Strategy: From Carboxylic Acid to Potent Inhibitor

The synthesis of enzyme inhibitors from 2-(2-Methylphenoxy)propanohydrazide is a multi-step process that begins with the readily available 2-(2-methylphenoxy)propanoic acid. The overall workflow is designed for efficiency and modularity, allowing for the generation of a diverse library of potential inhibitors.

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation cluster_3 Step 4: Evaluation A 2-(2-Methylphenoxy)propanoic acid B Ethyl 2-(2-methylphenoxy)propanoate A->B Ethanol, H₂SO₄ (cat.) Reflux C 2-(2-Methylphenoxy)propanohydrazide B->C Hydrazine hydrate Ethanol, Reflux E Hydrazone-based Inhibitor C->E D Substituted Aldehyde/Ketone D->E F Enzyme Inhibition Assay E->F Screening

Caption: Synthetic pathway for enzyme inhibitors.

Detailed Synthetic Protocols

Part 1: Synthesis of 2-(2-Methylphenoxy)propanohydrazide (The Core Scaffold)

The journey to novel enzyme inhibitors begins with the synthesis of the central hydrazide scaffold. This two-step process starts with the esterification of 2-(2-methylphenoxy)propanoic acid, followed by hydrazinolysis to yield the key intermediate.

Step 1.1: Synthesis of Ethyl 2-(2-methylphenoxy)propanoate

  • Rationale: The carboxylic acid is first converted to its ethyl ester to facilitate the subsequent reaction with hydrazine hydrate. The esterification is typically acid-catalyzed, with sulfuric acid being a common and effective choice.

  • Protocol:

    • To a solution of 2-(2-methylphenoxy)propanoic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(2-methylphenoxy)propanoate, which can be purified by vacuum distillation.

Step 1.2: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

  • Rationale: The purified ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide.

  • Protocol:

    • Dissolve ethyl 2-(2-methylphenoxy)propanoate (1 equivalent) in absolute ethanol (10 volumes).

    • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[4]

    • After completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(2-Methylphenoxy)propanohydrazide as a white solid.[5]

Part 2: Synthesis of Schiff Base Derivatives (Potential Enzyme Inhibitors)

The final step in the synthesis involves the condensation of the core hydrazide with a variety of substituted aldehydes or ketones to form the corresponding hydrazones (Schiff bases). This modular approach allows for the creation of a diverse library of compounds for screening.

  • Rationale: The reaction between the nucleophilic nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone forms a C=N double bond, characteristic of a hydrazone. A catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Protocol:

    • To a solution of 2-(2-Methylphenoxy)propanohydrazide (1 equivalent) in ethanol, add the desired substituted aromatic aldehyde or ketone (1.1 equivalents).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.[4]

    • Monitor the reaction by TLC until the starting hydrazide is consumed.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.

Characterization of Synthesized Compounds

The identity and purity of the synthesized hydrazide and its Schiff base derivatives should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=O, C=N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Elemental Analysis: To confirm the elemental composition.

Application in Enzyme Inhibition: Targeting β-Glucuronidase and Monoamine Oxidase

Derivatives of 2-(2-Methylphenoxy)propanohydrazide are promising candidates for inhibiting a range of enzymes. Here, we focus on two examples: β-Glucuronidase and Monoamine Oxidase (MAO).

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme involved in the metabolism of various endogenous and exogenous compounds. Its inhibition is a therapeutic target in certain cancers and for mitigating the side effects of some chemotherapeutic drugs. Phenoxyacetohydrazide Schiff bases have shown potent inhibitory activity against this enzyme.[6]

Inhibitory Activity of Structurally Related Phenoxyacetohydrazide Derivatives

The following table summarizes the β-glucuronidase inhibitory activity of a series of phenoxyacetohydrazide Schiff bases, which are structurally analogous to the derivatives that can be synthesized from 2-(2-Methylphenoxy)propanohydrazide.

Compound IDR Group on AldehydeIC₅₀ (µM)[6]
1 2-methoxyphenyl9.20 ± 0.32
2 2-nitrophenyl9.47 ± 0.16
3 2,3-dihydroxyphenyl12.0 ± 0.16
4 Naphthalen-1-yl13.7 ± 0.40
5 2-chlorophenyl14.7 ± 0.19
Standard D-Saccharic acid 1,4-lactone48.4 ± 1.25

Protocol for β-Glucuronidase Inhibition Assay

This protocol is adapted from established methods for determining β-glucuronidase activity.[4]

  • Principle: The assay measures the enzymatic hydrolysis of the substrate, p-nitrophenyl-β-D-glucuronide, to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

  • Workflow:

G A Prepare Reaction Mixture: 185 µL Acetate Buffer (0.1 M) 5 µL Test Compound (in DMSO) 10 µL β-Glucuronidase Solution B Incubate at 37°C for 30 min A->B C Add 50 µL Substrate: p-nitrophenyl-β-D-glucuronide (0.4 mM) B->C D Measure Absorbance at 405 nm C->D E Calculate % Inhibition and IC₅₀ D->E

Caption: β-Glucuronidase inhibition assay workflow.

  • Step-by-Step Procedure:

    • In a 96-well plate, add 185 µL of 0.1 M acetate buffer (pH 7.0), 5 µL of the test compound solution (dissolved in DMSO), and 10 µL of β-glucuronidase enzyme solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of 0.4 mM p-nitrophenyl-β-D-glucuronide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • The percentage inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100.

    • The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage inhibition against different concentrations of the test compound.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. Hydrazine derivatives are a well-known class of MAO inhibitors.[7]

Protocol for MAO Inhibition Assay

This protocol is based on a common fluorometric method for assaying MAO activity.[8]

  • Principle: MAO reacts with its substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

  • Workflow:

G A Prepare Enzyme-Inhibitor Mix: 45 µL Sample/Enzyme 5 µL Test Inhibitor B Incubate at Room Temperature for 10 min A->B D Add 50 µL Working Reagent to each well B->D C Prepare Working Reagent: Assay Buffer, p-Tyramine, Dye Reagent, HRP Enzyme C->D E Incubate for 20 min in the dark D->E F Measure Fluorescence (λex=530 nm, λem=585 nm) E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: MAO inhibition assay workflow.

  • Step-by-Step Procedure:

    • In a 96-well black plate, add 45 µL of the MAO enzyme solution and 5 µL of the test inhibitor at various concentrations.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a working reagent by mixing assay buffer, p-tyramine substrate, a fluorescent dye reagent, and HRP enzyme.

    • Add 50 µL of the working reagent to each well to start the reaction.

    • Incubate the plate for 20 minutes in the dark at room temperature.

    • Measure the fluorescence intensity with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

    • Calculate the percentage inhibition and the IC₅₀ value as described for the β-glucuronidase assay.

Mechanism of Enzyme Inhibition by Hydrazone Derivatives

The inhibitory activity of hydrazone-based compounds can be attributed to their ability to interact with the active site of an enzyme through various non-covalent and, in some cases, covalent interactions. The azomethine group (-C=N-) is crucial for this activity.[7]

  • Competitive Inhibition: The hydrazone inhibitor, structurally similar to the enzyme's natural substrate, competes for binding to the active site. This reversible binding prevents the substrate from accessing the catalytic machinery of the enzyme.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding induces a conformational change in the enzyme, which alters the active site's shape and reduces its catalytic efficiency, regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

In the case of MAO, some hydrazine-based inhibitors can act as irreversible inhibitors by forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to permanent inactivation of the enzyme.[9] The specific mechanism of inhibition for a novel hydrazone derivative needs to be determined experimentally, often through kinetic studies such as Lineweaver-Burk plots.

Conclusion

2-(2-Methylphenoxy)propanohydrazide serves as an excellent and versatile starting material for the synthesis of a diverse library of hydrazone-based compounds with the potential for potent and selective enzyme inhibition. The synthetic route is straightforward and amenable to combinatorial approaches, allowing for the systematic exploration of structure-activity relationships. The protocols provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize and evaluate novel enzyme inhibitors based on this promising scaffold.

References

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2017). Molecules. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2014). Molecules. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2014). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. (2012). ResearchGate. Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2024). PLOS ONE. Available at: [Link]

  • Preparation method of hydrazide compound. (2013). Google Patents.
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). National Institutes of Health. Available at: [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). ResearchGate. Available at: [Link]

  • A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. (2011). National Institutes of Health. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). National Institutes of Health. Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2024). National Institutes of Health. Available at: [Link]

  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. (2023). The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024). ACS Omega. Available at: [Link]

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Method

Experimental setup for evaluating the antioxidant properties of phenoxy hydrazides

Topic: Experimental Setup for Evaluating the Antioxidant Properties of Phenoxy Hydrazides Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Evaluating Phenoxy Hydrazid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Evaluating the Antioxidant Properties of Phenoxy Hydrazides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Evaluating Phenoxy Hydrazides as Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1]. This has propelled the search for novel antioxidant agents capable of mitigating the damaging effects of ROS. The hydrazide pharmacophore (-CONHNH2) has emerged as a particularly promising scaffold in medicinal chemistry due to its inherent redox properties, which make it prone to oxidation and thus an effective free radical scavenger[1]. When combined with a phenoxy moiety, the resulting phenoxy hydrazide structures offer a rich chemical space for developing potent antioxidants.

The antioxidant potential of these molecules is not a simple, singular property. It is a composite of various mechanisms, including the ability to donate a hydrogen atom to quench a radical, transfer an electron to reduce an oxidant, or chelate pro-oxidant metal ions. Therefore, a single assay is insufficient to capture the complete antioxidant profile of a compound[2][3]. A multi-assay approach is essential for a robust and meaningful evaluation.

This guide provides a comprehensive experimental framework for characterizing the antioxidant properties of novel phenoxy hydrazide derivatives. It is designed not as a rigid template, but as a self-validating system, explaining the causality behind each methodological choice to ensure scientific integrity and reproducibility.

Foundational Principles & Experimental Design

Before proceeding to specific protocols, it is crucial to understand the underlying principles and design a sound experimental strategy.

Mechanisms of Antioxidant Action

Antioxidants primarily operate via two mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. This is a kinetically controlled reaction.

    • A-H + R• → A• + R-H

    • The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a classic example of a HAT-based method.[4]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is then typically protonated in the solvent. This is a thermodynamically controlled reaction.

    • A-H + R• → [A-H]•+ + R:-

    • The Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are predominantly SET-based.[5][6]

A comprehensive evaluation should include assays that probe both mechanisms to build a complete activity profile.

Critical Experimental Controls

To ensure the trustworthiness of the results, every experiment must include a self-validating set of controls:

  • Positive Controls: Use well-characterized antioxidants to benchmark the activity of your test compounds. A combination of standards is recommended.

    • Trolox: A water-soluble analog of Vitamin E, serving as a universal standard.

    • Ascorbic Acid (Vitamin C): A potent natural hydrophilic antioxidant.

    • Butylated Hydroxytoluene (BHT): A common synthetic lipophilic antioxidant.

  • Negative Control (Vehicle Control): This consists of all reaction components except the test compound, using only the solvent (e.g., DMSO, ethanol) in which the compound is dissolved. This accounts for any absorbance from the solvent itself.

  • Blank: This contains the test compound and buffer/solvent but lacks the radical or oxidant (e.g., DPPH, ABTS). This is crucial to correct for any intrinsic color of the phenoxy hydrazide derivatives.

Sample Preparation and Solubility

Phenoxy hydrazides are often crystalline solids with variable solubility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common initial choice for creating high-concentration stock solutions due to its strong solubilizing power. However, the final concentration of DMSO in the assay well should be kept low (typically <1%) to avoid interfering with the reaction. Ethanol or methanol are also frequently used.[7]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of working concentrations for generating dose-response curves. It is critical to determine the IC₅₀ value (the concentration required to inhibit 50% of the radical activity), which is a key metric for comparing potency.

Experimental Workflow: A Multi-Assay Panel

The following diagram outlines a logical workflow for a comprehensive antioxidant evaluation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis Compound Synthesized Phenoxy Hydrazide Derivative Stock Prepare High-Concentration Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions for Dose-Response Curve Stock->Dilutions DPPH DPPH Assay (HAT-based) Dilutions->DPPH ABTS ABTS Assay (SET-based) Dilutions->ABTS FRAP FRAP Assay (SET-based) Dilutions->FRAP LPO Lipid Peroxidation Assay (Biological Relevance) Dilutions->LPO IC50 Calculate IC50 Values (% Inhibition vs. Concentration) DPPH->IC50 ABTS->IC50 FRAP_Val Calculate FRAP Values (Fe2+ Equivalents) FRAP->FRAP_Val LPO->IC50 Compare Compare Potency vs. Standard Antioxidants IC50->Compare FRAP_Val->Compare Profile Build Comprehensive Antioxidant Profile Compare->Profile

Caption: Overall workflow for antioxidant profiling of phenoxy hydrazides.

Detailed Protocols

DPPH Radical Scavenging Assay

Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[4][8][9]

Causality: This assay is a rapid and inexpensive primary screen to determine if the phenoxy hydrazide derivatives can act via the HAT mechanism. The hydrazide moiety (-NHNH₂) is a potential hydrogen donor, making this assay particularly relevant.[1]

G cluster_DPPH DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Pale Yellow) DPPH_Radical->DPPH_Reduced Accepts H• Antioxidant Phenoxy-Hydrazide-H (Test Compound) Antioxidant_Radical Phenoxy-Hydrazide• (Oxidized Compound) Antioxidant->Antioxidant_Radical Donates H•

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the phenoxy hydrazide test sample or standard (e.g., Trolox) to the wells of a 96-well microplate.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • For the negative control , add 100 µL of the vehicle (e.g., methanol or DMSO-diluted buffer) instead of the test sample.

    • For the blank , add 100 µL of the test sample to 100 µL of methanol (without DPPH).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[4][10]

  • Data Analysis:

    • Correct the absorbance of the sample wells by subtracting the absorbance of the corresponding blank.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[8]

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant that can donate an electron (SET mechanism), the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[11]

Causality: This assay complements the DPPH assay by favoring an electron transfer mechanism. It is also advantageous because it is soluble in both aqueous and organic solvents, allowing for the evaluation of a broader range of compounds, and is not affected by ionic strength.[12]

G cluster_ABTS ABTS Radical Scavenging Mechanism ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral Accepts e- Antioxidant Phenoxy-Hydrazide (Test Compound) Antioxidant_Oxidized [Phenoxy-Hydrazide]•+ (Oxidized Compound) Antioxidant->Antioxidant_Oxidized Donates e-

Caption: Principle of the ABTS radical cation scavenging assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

    • Before the assay, dilute the working solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test sample or standard to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Shake and incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ) at a low pH. The reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[5][13]

Causality: The FRAP assay provides a direct measure of the electron-donating capacity of the phenoxy hydrazides, a key aspect of their antioxidant potential. It offers a different perspective from radical scavenging assays and helps to build a more complete electronic profile of the molecule's activity.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently if needed to dissolve.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent must be prepared fresh and warmed to 37°C before use.[14]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (a ferrous sulfate or Trolox standard curve is used), or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4-10 minutes.[15][16]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM of Fe(II) equivalents or Trolox equivalents.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: Lipid peroxidation is a key event in cellular injury. Malondialdehyde (MDA) is a major secondary product of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA levels. In this assay, one molecule of MDA reacts with two molecules of thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored chromogen, which is measured at 532 nm.[17][18]

Causality: While the previous assays use chemical radicals, this method provides a more biologically relevant context by measuring the ability of the phenoxy hydrazide to protect a lipid substrate (e.g., from a tissue homogenate or liposome) from oxidative damage. This is a critical step in assessing potential in vivo efficacy.

Protocol:

  • Induction of Peroxidation:

    • Prepare a lipid source (e.g., a rat liver homogenate or an egg yolk homogenate).

    • Induce lipid peroxidation using a pro-oxidant, such as Fe²⁺/ascorbate or AAPH.

    • The reaction mixture will contain the lipid source, the pro-oxidant, and various concentrations of the phenoxy hydrazide test compound or standard (e.g., BHT).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA).

    • Add TBA reagent to the mixture.

    • Heat the tubes in a boiling water bath for 15-60 minutes to facilitate the reaction between MDA and TBA.[17][19]

    • Cool the tubes rapidly in an ice bath and centrifuge to pellet any precipitate.[19]

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the % inhibition of lipid peroxidation for each concentration of the test compound relative to the control (which contains the pro-oxidant but no antioxidant).

    • Determine the IC₅₀ value.

Data Summary and Interpretation

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (µM Trolox Equiv./µM)Lipid Peroxidation Inhibition IC₅₀ (µM)
Phenoxy Hydrazide-01
Phenoxy Hydrazide-02
Trolox (Std.)
Ascorbic Acid (Std.)

Interpretation:

  • A low IC₅₀ value indicates high antioxidant potency.

  • Strong activity in both DPPH and ABTS/FRAP assays suggests the compound can act via both HAT and SET mechanisms, making it a versatile antioxidant.

  • Discrepancies between assays are common and informative. For example, a compound might be a potent H-atom donor (low DPPH IC₅₀) but a poor reducing agent (low FRAP value). This highlights the importance of the multi-assay approach.

  • Potent inhibition of lipid peroxidation is a strong indicator of potential biological efficacy, as it demonstrates protective effects in a more complex, biomimetic system.

By systematically applying this multi-faceted experimental setup, researchers can build a robust and reliable antioxidant profile for novel phenoxy hydrazide derivatives, providing a solid foundation for further drug development efforts.

References

  • Kaushik, N., et al. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Pharmaceutical and Biological Evaluations. [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link]

  • Georgieva, M., et al. (2022). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioinformation. [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Rahmani, S. E., & Lahrech, M. (2018). Evaluation of the Antioxidant Activity of some Hydrazone Schiff's bases bearing Benzotriazole Moiety. Research Journal of Pharmacy and Technology. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Food Properties. [Link]

  • HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • ResearchGate. (n.d.). Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7? ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules. [Link]

  • ResearchGate. (2021). In-Vitro Models For Antioxidant Activity Evaluation: A Review. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry. [Link]

  • Shahidi, F., & Zhong, Y. (2015). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Journal of Functional Foods. [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Rahman, T., et al. (2015). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Journal of Analytical Methods in Chemistry. [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]

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Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Hydrazide Compounds

Introduction: The Therapeutic Potential of Hydrazide Scaffolds in Oncology Hydrazides and their derivatives, particularly hydrazones, represent a versatile class of organic compounds characterized by the R-NH-N=C< moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazide Scaffolds in Oncology

Hydrazides and their derivatives, particularly hydrazones, represent a versatile class of organic compounds characterized by the R-NH-N=C< moiety.[1] This structural feature confers a unique combination of physicochemical properties that have garnered significant interest in medicinal chemistry.[2] In the field of oncology, hydrazone derivatives have emerged as promising scaffolds for the development of novel anticancer agents due to their synthetic accessibility and diverse pharmacological activities.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3] Some hydrazones have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often dysregulated in cancer.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer activity of novel hydrazide compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Section 1: Foundational Assays - Gauging Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect—its ability to kill cancer cells or inhibit their proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. Two robust and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.

The Principle of Cytotoxicity Measurement

The choice between cytotoxicity assays is critical and depends on the compound's mechanism of action and potential interferences.

  • MTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

  • SRB Assay: This assay is based on the measurement of total cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[4] The amount of bound dye provides a stoichiometric measure of the total protein mass, which is directly proportional to the cell number.[4]

Expert Insight: The SRB assay is often preferred for high-throughput screening because it is less prone to interference from compounds that affect cellular metabolism without directly causing cell death.[5] It measures cell number more directly by quantifying protein content, making it a more stable endpoint.[4] The MTT assay, while widely used, can be confounded by substances that alter mitochondrial function.

Experimental Workflow for Cytotoxicity Screening

A logical workflow is essential for efficiently screening novel compounds and obtaining reliable IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Hydrazide Stock Solution (e.g., 10 mM in DMSO) B Select & Culture Cancer Cell Lines A->B C Determine Optimal Seeding Density B->C D Seed Cells in 96-well Plates C->D E Prepare Serial Dilutions of Hydrazide Compound D->E F Treat Cells and Incubate (e.g., 48-72h) E->F G Perform Cytotoxicity Assay (SRB or MTT) F->G H Measure Absorbance with Plate Reader G->H I Calculate Percentage Cell Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: General workflow for in vitro cytotoxicity screening of novel hydrazide compounds.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.[6]

Materials:

  • Cancer cell lines of choice

  • Complete culture medium

  • Novel hydrazide compound dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydrazide compound in complete medium from a concentrated stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[7] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold TCA (50% w/v) to each well without removing the supernatant, resulting in a final concentration of 10% TCA. Incubate at 4°C for 1 hour.

    • Expert Insight: Fixation with TCA immobilizes the cellular proteins to the plate, ensuring that even cells that have detached during apoptosis are included in the total protein measurement.[6]

  • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.

Section 2: Mechanistic Insights - Unraveling the Mode of Cell Death

Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it kills cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.

Detecting Apoptosis with Annexin V & Propidium Iodide

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with the hydrazide compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hydrazide compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any detached cells. Centrifuge at 300 x g for 5 minutes.

    • Expert Insight: It is crucial to collect both floating and adherent cells, as apoptotic cells often detach from the culture plate. Discarding the supernatant will lead to an underestimation of apoptosis.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >610 nm.

Quantifying Caspase Activity

A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[10] Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Protocol 3: Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent assay designed for a 96-well plate format.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence

  • Treated cells in standard 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: Prepare cells and treat them with the hydrazide compound in a standard 96-well plate as described for the cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Section 3: Investigating Effects on Cell Proliferation

Some compounds may not directly kill cells but instead halt their proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of cellular DNA content is the standard method to investigate these effects.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Expert Insight: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate flow cytometry results.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 4: Data Interpretation and Visualization

Representative Data: IC50 Values

The cytotoxic potency of novel hydrazide compounds can be summarized and compared across different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline HydrazideSH-SY5Y (Neuroblastoma)5.7
Quinoline HydrazideKelly (Neuroblastoma)2.4
N-Acyl HydrazoneMCF-7 (Breast Cancer)7.52 - 25.41
N-Acyl HydrazonePC-3 (Prostate Cancer)10.19 - 57.33
Diphenylamine HydrazoneMCF-7 (Breast Cancer)0.73 - 2.38[4]
Sulfonate HydrazoneMCF-7 (Breast Cancer)17.8[10]
Thiobarbiturate HydrazoneHCT-116 (Colon Cancer)1.9[9]
Thiobarbiturate HydrazoneHepG2 (Liver Cancer)3.8[9]

Note: These values are examples from the literature and will vary significantly based on the specific chemical structure and cell line.

Visualizing Potential Mechanisms of Action

Many hydrazone compounds exert their effects by modulating key signaling pathways that control cell survival and proliferation. Inhibition of pathways like EGFR/HER2 and COX-2 can lead to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR / HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Hydrazide Novel Hydrazide Compound Hydrazide->EGFR Inhibits COX2 COX-2 Hydrazide->COX2 Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PGE2 Prostaglandin E2 COX2->PGE2 PGE2->Proliferation Promotes

Caption: Potential signaling pathways modulated by anticancer hydrazide compounds.

References

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Publications. Available at: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. National Center for Biotechnology Information. Available at: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. National Center for Biotechnology Information. Available at: [Link]

  • Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells. MDPI. Available at: [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]

  • Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. MDPI. Available at: [Link]

  • Regulation of Apoptosis by HER2 in Breast Cancer. Walsh Medical Media. Available at: [Link]

  • Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. ResearchGate. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • The COX-2/PGE2 pathway: Key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. ResearchGate. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • Regulation of Apoptosis by HER2 in Breast Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Prostaglandin E2 produced by inducible COX-2 and mPGES-1 promoting cancer cell proliferation in vitro and in vivo. Semantic Scholar. Available at: [Link]

  • HER2/EGFR Signaling Pathway in Breast Cancer and anti-HER2 treatment. ResearchGate. Available at: [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. PubMed. Available at: [Link]

  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. National Center for Biotechnology Information. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(2-Methylphenoxy)propanohydrazide in Human Plasma

Abstract This application note presents a detailed protocol for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Methylphenoxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Methylphenoxy)propanohydrazide in human plasma. The methodology leverages solid-phase extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described workflow is intended to guide researchers and drug development professionals in establishing a reliable bioanalytical method suitable for pharmacokinetic and toxicokinetic studies.

Introduction

2-(2-Methylphenoxy)propanohydrazide is a chemical entity of interest in pharmaceutical research.[1] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and wide dynamic range.[2] This note provides a comprehensive guide to developing a robust LC-MS/MS method for 2-(2-Methylphenoxy)propanohydrazide, addressing key aspects from sample preparation to mass spectrometric detection.

The chemical structure of 2-(2-Methylphenoxy)propanohydrazide includes a hydrazide functional group, which can present unique challenges and opportunities in method development.[3] The protocol herein is designed to be a practical starting point, offering scientifically sound rationales for the chosen experimental parameters.

Chemical Properties of 2-(2-Methylphenoxy)propanohydrazide:

PropertyValueReference
CAS Number86098-42-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow plasma Plasma Sample Spiked with Analyte and IS spe Solid-Phase Extraction (SPE) plasma->spe Sample Loading evap Evaporation and Reconstitution spe->evap Elution lcms LC-MS/MS Analysis evap->lcms Injection data Data Processing and Quantification lcms->data Data Acquisition

Caption: High-level overview of the analytical workflow.

Materials and Reagents

  • 2-(2-Methylphenoxy)propanohydrazide analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(2-Methylphenoxy)propanohydrazide-d7

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Sample Preparation Protocol

Rationale: The goal of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[4] A mixed-mode cation exchange SPE is proposed due to the basic nature of the hydrazide group, which will be protonated at acidic pH, allowing for strong retention on the sorbent.

Step-by-Step Protocol:

  • Sample Thawing and Spiking: Thaw plasma samples at room temperature. Spike 100 µL of plasma with the internal standard (IS) to a final concentration of 50 ng/mL. For the calibration curve and quality control (QC) samples, spike with appropriate concentrations of the 2-(2-Methylphenoxy)propanohydrazide standard.

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma samples. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH for optimal SPE binding.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Method Development

Rationale for Chromatographic Conditions: Reversed-phase chromatography is chosen for the separation of this moderately polar compound. A C18 stationary phase provides good retention and selectivity. The use of a gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and promotes ionization in the mass spectrometer.[5]

Liquid Chromatography Parameters:

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

Rationale for MS Conditions: Electrospray ionization (ESI) in positive ion mode is selected as the hydrazide moiety is readily protonated. The initial step in MS method development is to determine the precursor ion, which typically corresponds to the protonated molecule [M+H]+. Subsequently, collision-induced dissociation (CID) is used to generate product ions for MRM. The most intense and stable product ions are chosen for quantification and confirmation.

MS Parameter Optimization Workflow:

ms_optimization infusion Infuse Analyte Solution (e.g., 1 µg/mL) q1_scan Q1 Scan to Identify Precursor Ion [M+H]+ infusion->q1_scan product_ion_scan Product Ion Scan of Precursor Ion q1_scan->product_ion_scan select_transitions Select Intense and Specific Product Ions for MRM product_ion_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for Each Transition select_transitions->optimize_ce optimize_dp_ep Optimize Declustering Potential (DP) and Entrance Potential (EP) optimize_ce->optimize_dp_ep

Caption: Workflow for optimizing mass spectrometry parameters.

Optimized MS Conditions (Hypothetical):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-(2-Methylphenoxy)propanohydrazide 195.1107.1 (Quantifier)10020
195.177.1 (Qualifier)10035
IS (d7-labeled) 202.1114.110020

Note: The specific product ions and collision energies would need to be determined experimentally.

Method Validation

A full validation of the developed method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (e.g., using a weighted 1/x² linear regression).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of a robust LC-MS/MS method for the quantification of 2-(2-Methylphenoxy)propanohydrazide in human plasma. The proposed workflow, from sample preparation using mixed-mode SPE to optimized LC and MS conditions, offers a solid starting point for researchers. The final method parameters should be established through experimental optimization and the method's performance rigorously assessed through a full validation to ensure reliable data for pharmacokinetic and other drug development studies.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Keevil, B. G., et al. (2013). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 934, 50-56. [Link]

  • Restek Corporation. (2022). LC-MS/MS Method Development for Drug Analysis. [Link]

  • Xie, S., et al. (2019). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 9(10), 219. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2-(2-Methylphenoxy)propanohydrazide for the Construction of Diverse Chemical Libraries

Introduction: The Strategic Advantage of 2-(2-Methylphenoxy)propanohydrazide in Combinatorial Synthesis In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(2-Methylphenoxy)propanohydrazide in Combinatorial Synthesis

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful engine for this exploration, enabling the rapid synthesis of large, structurally diverse libraries of small molecules.[1][2] The choice of building blocks is a critical determinant of the quality and therapeutic relevance of these libraries. Herein, we present a detailed guide to the application of 2-(2-Methylphenoxy)propanohydrazide as a versatile scaffold in the generation of combinatorial libraries.

The 2-(2-Methylphenoxy)propanohydrazide moiety offers a unique combination of structural features that make it an attractive starting point for library synthesis. The aryloxyalkanoic acid substructure is a well-established pharmacophore found in a variety of therapeutic agents.[3] The presence of the hydrazide functional group provides a reactive handle for a multitude of chemical transformations, most notably the formation of hydrazones and a diverse array of heterocyclic systems.[4][5] The methyl group on the phenoxy ring provides a subtle yet significant steric and electronic perturbation, allowing for the fine-tuning of molecular interactions with biological targets.

This document will provide a comprehensive overview of the synthesis of 2-(2-Methylphenoxy)propanohydrazide, followed by detailed protocols for its utilization in both solution-phase and solid-phase combinatorial library synthesis. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for the generation of high-quality chemical libraries.

Synthesis of the Core Building Block: 2-(2-Methylphenoxy)propanohydrazide

The journey to a diverse chemical library begins with the robust synthesis of its core components. The preparation of 2-(2-Methylphenoxy)propanohydrazide is a straightforward two-step process commencing from commercially available 2-(2-Methylphenoxy)propanoic acid.

Workflow for the Synthesis of 2-(2-Methylphenoxy)propanohydrazide

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2-Methylphenoxy)propanoic acid D Reflux A->D B Methanol (or Ethanol) B->D C Acid Catalyst (e.g., H2SO4) C->D E Methyl 2-(2-methylphenoxy)propanoate D->E F Methyl 2-(2-methylphenoxy)propanoate E->F Purification H Ethanol, Reflux F->H G Hydrazine Hydrate G->H I 2-(2-Methylphenoxy)propanohydrazide H->I

Caption: Synthetic route to 2-(2-Methylphenoxy)propanohydrazide.

Protocol 1: Synthesis of Methyl 2-(2-methylphenoxy)propanoate

This protocol details the esterification of the parent carboxylic acid, a necessary step to facilitate the subsequent reaction with hydrazine.

  • Reaction Setup: To a solution of 2-(2-Methylphenoxy)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

This protocol describes the conversion of the intermediate ester to the desired hydrazide.

  • Reaction Setup: Dissolve the methyl 2-(2-methylphenoxy)propanoate (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 2-(2-Methylphenoxy)propanohydrazide as a solid.

Application in Combinatorial Library Synthesis: The Hydrazone Formation

The reaction of hydrazides with aldehydes or ketones to form hydrazones is a robust and high-yielding transformation, making it ideal for combinatorial chemistry.[6][7][8][9] This reaction can be performed in parallel in solution-phase or on a solid support.

Solution-Phase Parallel Synthesis of a Hydrazone Library

This approach is well-suited for the rapid generation of a moderately sized library of individual compounds in separate wells of a microtiter plate.

G A Dispense 2-(2-Methylphenoxy)propanohydrazide (Stock Solution in Ethanol) C 96-Well Reaction Block A->C B Array of Aldehydes/Ketones (Stock Solutions in Ethanol) B->C D Add Catalytic Acetic Acid C->D E Incubate at 60°C D->E F Evaporate Solvent E->F G Characterization (LC-MS, NMR) F->G

Caption: Workflow for parallel solution-phase hydrazone synthesis.

Protocol 3: Parallel Solution-Phase Synthesis of a 96-Member Hydrazone Library
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 2-(2-Methylphenoxy)propanohydrazide in ethanol.

    • Prepare 0.1 M stock solutions of 96 diverse aldehydes in ethanol in a 96-well plate format.

  • Reaction Assembly:

    • To each well of a 96-well deep-well plate, add 100 µL of the 2-(2-Methylphenoxy)propanohydrazide stock solution (0.01 mmol).

    • Add 100 µL of each of the 96 aldehyde stock solutions to the corresponding wells (0.01 mmol).

    • Add 5 µL of a 1 M solution of acetic acid in ethanol to each well.

  • Reaction and Work-up:

    • Seal the plate and heat at 60°C for 4 hours.

    • Cool the plate to room temperature and remove the solvent using a centrifugal evaporator.

  • Analysis:

    • Dissolve the residue in each well in a suitable solvent (e.g., DMSO) for analysis by LC-MS to confirm the identity and purity of the products.

Parameter Condition Rationale
Solvent EthanolGood solubility for reactants and facilitates removal post-reaction.
Catalyst Acetic AcidA mild acid catalyst is sufficient to promote hydrazone formation.
Temperature 60°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.
Stoichiometry 1:1A 1:1 molar ratio of hydrazide to aldehyde is typically optimal for high conversion.

Solid-Phase Synthesis: A Strategy for Larger Libraries

For the generation of larger and more complex libraries, solid-phase synthesis offers significant advantages in terms of purification and handling.[1]

Workflow for Solid-Phase Hydrazone and Subsequent Heterocycle Synthesis

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Cyclization (Example: 1,3,4-Oxadiazole formation) cluster_2 Step 3: Cleavage A Aldehyde-functionalized Resin C DMF, Acetic Acid A->C B 2-(2-Methylphenoxy)propanohydrazide B->C D Resin-bound Hydrazone C->D E Resin-bound Hydrazone G Pyridine, Heat E->G F Acetic Anhydride F->G H Resin-bound 1,3,4-Oxadiazole G->H I Resin-bound 1,3,4-Oxadiazole J Trifluoroacetic Acid (TFA) I->J K Purified 1,3,4-Oxadiazole J->K

Caption: Solid-phase synthesis of a 1,3,4-oxadiazole library.

Protocol 4: Solid-Phase Synthesis of a 1,3,4-Oxadiazole Library

This protocol illustrates the utility of the resin-bound hydrazone as an intermediate for further diversification, in this case, the synthesis of 1,3,4-oxadiazoles.

  • Resin Loading: Swell an aldehyde-functionalized resin (e.g., benzaldehyde-polystyrene resin) in dimethylformamide (DMF). Add a solution of 2-(2-Methylphenoxy)propanohydrazide (2.0 eq) and acetic acid (0.1 eq) in DMF. Shake at room temperature for 12 hours. Wash the resin thoroughly with DMF, methanol, and dichloromethane, and dry under vacuum.

  • Cyclization: Swell the resin-bound hydrazone in pyridine. Add acetic anhydride (5.0 eq) and heat at 80°C for 6 hours. Wash the resin as described in step 1.

  • Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/water/triisopropylsilane for 2 hours at room temperature. Filter the resin and collect the filtrate.

  • Isolation: Concentrate the filtrate under a stream of nitrogen and precipitate the product with cold diethyl ether. Centrifuge and decant the ether. Dry the product under vacuum.

Parameter Condition Rationale
Resin Aldehyde-functionalized polystyreneA common and stable solid support for this type of chemistry.
Cyclizing Reagent Acetic AnhydrideA standard reagent for the dehydrative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles.
Cleavage Cocktail TFA/H₂O/TISA strong acid to cleave the product from the acid-labile linker, with scavengers to protect the product.

Characterization of Combinatorial Libraries

The successful synthesis of a combinatorial library must be confirmed by appropriate analytical techniques. For solution-phase parallel synthesis, each well can be analyzed by LC-MS to determine the molecular weight and purity of the product. For libraries synthesized using a split-and-pool approach on solid-phase, deconvolution strategies or encoding technologies are required to identify the structure of active compounds after screening.

Conclusion

2-(2-Methylphenoxy)propanohydrazide is a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its straightforward synthesis and the robust reactivity of the hydrazide moiety allow for its effective implementation in both solution-phase and solid-phase synthetic strategies. The protocols outlined in this application note provide a solid foundation for researchers to utilize this scaffold in their drug discovery efforts, enabling the efficient generation of novel chemical entities for biological screening.

References

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  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. - international journal of pharmaceutical sciences and research. (2024). Retrieved January 23, 2026, from [Link]

  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methylphenoxy)propanohydrazide

Welcome to the technical support center for the synthesis of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and improve yields.

I. Synthesis Overview: A Multi-Step Approach

The synthesis of 2-(2-Methylphenoxy)propanohydrazide is typically achieved through a three-step process starting from 2-methylphenol (o-cresol). This process involves:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting 2-methylphenol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to yield ethyl 2-(2-methylphenoxy)propanoate.

  • Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid, 2-(2-methylphenoxy)propanoic acid, typically under basic conditions.

  • Hydrazinolysis or Acyl Chloride Formation followed by Hydrazinolysis:

    • Direct Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final hydrazide product.

    • Two-step approach: Conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with hydrazine to yield 2-(2-Methylphenoxy)propanohydrazide.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address common issues encountered at each stage.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis (Route A) cluster_2 Step 3a: Acyl Chloride Formation cluster_3 Step 3b: Hydrazinolysis 2-Methylphenol 2-Methylphenol Ethyl 2-(2-methylphenoxy)propanoate Ethyl 2-(2-methylphenoxy)propanoate 2-Methylphenol->Ethyl 2-(2-methylphenoxy)propanoate SN2 Reaction Ethyl 2-halopropanoate Ethyl 2-halopropanoate Ethyl 2-halopropanoate->Ethyl 2-(2-methylphenoxy)propanoate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ethyl 2-(2-methylphenoxy)propanoate 2-(2-Methylphenoxy)propanoic acid 2-(2-Methylphenoxy)propanoic acid Ethyl 2-(2-methylphenoxy)propanoate->2-(2-Methylphenoxy)propanoic acid Base/Acid Hydrolysis 2-(2-Methylphenoxy)propanohydrazide 2-(2-Methylphenoxy)propanohydrazide Ethyl 2-(2-methylphenoxy)propanoate->2-(2-Methylphenoxy)propanohydrazide Direct Reaction 2-(2-Methylphenoxy)propanoyl chloride 2-(2-Methylphenoxy)propanoyl chloride 2-(2-Methylphenoxy)propanoic acid->2-(2-Methylphenoxy)propanoyl chloride Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->2-(2-Methylphenoxy)propanoyl chloride 2-(2-Methylphenoxy)propanoyl chloride->2-(2-Methylphenoxy)propanohydrazide Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-(2-Methylphenoxy)propanohydrazide Hydrazine Hydrate->2-(2-Methylphenoxy)propanohydrazide

Caption: General multi-step synthesis of 2-(2-Methylphenoxy)propanohydrazide.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Williamson Ether Synthesis

Q1: My Williamson ether synthesis is showing a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are often due to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions. Here's a breakdown of potential issues and solutions:

  • Incomplete Deprotonation: 2-Methylphenol needs to be converted to its corresponding phenoxide to act as an effective nucleophile.

    • Causality: The acidity of the phenol is crucial. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is required for complete deprotonation.

    • Solution: Ensure you are using an appropriate base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[1] Ensure the base is anhydrous, as water can inhibit the reaction.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, especially if it is secondary or tertiary.[2]

    • Causality: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[2][3] Using a bulky alkyl halide can favor elimination over substitution.

    • Solution: Use a primary or secondary alkyl halide if possible. In this synthesis, ethyl 2-bromopropanoate is a secondary halide, so some elimination is possible. To minimize this, maintain a moderate reaction temperature.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is ideal as it can dissolve the ionic intermediate without solvating the nucleophile excessively.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can promote elimination. Monitor the reaction by TLC to determine the optimal balance. A typical reflux in acetone or butanone is a good starting point.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor its progress using Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ or NaHEnsures complete deprotonation of 2-methylphenol.
Solvent Acetone, Butanone, DMF, AcetonitrilePolar aprotic solvents favor Sₙ2 reactions.
Temperature 50-80°C (Reflux)Provides sufficient energy for the reaction without promoting significant side reactions.
Alkyl Halide Ethyl 2-bromopropanoate > Ethyl 2-chloropropanoateBromides are better leaving groups than chlorides.
Step 2: Ester Hydrolysis

Q2: The hydrolysis of my ester, ethyl 2-(2-methylphenoxy)propanoate, is incomplete or results in a low yield of the carboxylic acid. What should I check?

A2: Incomplete hydrolysis is a common issue. The stability of the ester and the reaction conditions are key factors.

  • Insufficient Hydrolysis:

    • Causality: The ester may be sterically hindered, making it less susceptible to nucleophilic attack by hydroxide ions.

    • Solution: Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH). Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base, increasing the reaction rate. Refluxing the mixture is often necessary to drive the reaction to completion.

  • Product Isolation:

    • Causality: The carboxylic acid product is in its salt form (carboxylate) in the basic reaction mixture. It needs to be protonated to be extracted into an organic solvent.

    • Solution: After the reaction is complete, cool the mixture and acidify it with a strong acid like HCl until the pH is acidic (check with litmus paper).[1] The carboxylic acid will precipitate out or can be extracted with an organic solvent like diethyl ether or ethyl acetate. Ensure thorough extraction to maximize yield.

Step 3: Hydrazide Formation

Q3: I am getting a low yield of the final hydrazide product. Should I use direct hydrazinolysis of the ester or the acyl chloride route?

A3: The choice between direct hydrazinolysis and the acyl chloride route depends on the reactivity of your ester and the desired purity of the final product.

  • Direct Hydrazinolysis of the Ester:

    • Advantages: This is a one-step process from the ester, which can be more efficient.

    • Challenges: The reaction of an ester with hydrazine hydrate can be slow and may require prolonged heating.[5] The reaction is an equilibrium, so using an excess of hydrazine hydrate can help drive it to completion.[6] A solvent like ethanol is typically used.[6]

    • Troubleshooting:

      • Incomplete Reaction: Increase the reaction time and/or temperature. Use a larger excess of hydrazine hydrate. A patent suggests a molar ratio of ester to hydrazine hydrate of 1:1 to 1:1.5.[7]

      • Side Products: High temperatures can lead to the formation of diacylhydrazines. Monitor the reaction by TLC to avoid over-heating or prolonged reaction times once the starting material is consumed.

  • Acyl Chloride Route:

    • Advantages: This is often a higher-yielding route because acyl chlorides are much more reactive towards nucleophiles than esters.

    • Challenges: This is a two-step process from the carboxylic acid, which adds an extra step to the synthesis. Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.[8][9]

    • Troubleshooting:

      • Incomplete Acyl Chloride Formation: Ensure the carboxylic acid is dry and use an excess of thionyl chloride. Refluxing is typically required.[9] Excess thionyl chloride can be removed by distillation or under vacuum.[9][10]

      • Low Yield in Hydrazinolysis Step: The reaction of the acyl chloride with hydrazine is usually fast and exothermic. It's often performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side products. Ensure the hydrazine is not degraded.

Troubleshooting Decision Tree

G Start Low Yield of 2-(2-Methylphenoxy)propanohydrazide CheckStep1 Check Yield of Ethyl 2-(2-methylphenoxy)propanoate Start->CheckStep1 LowYieldStep1 Low Yield in Step 1 CheckStep1->LowYieldStep1 Low GoodYieldStep1 Good Yield in Step 1 CheckStep1->GoodYieldStep1 Good Review Williamson Ether Synthesis:\n- Check base strength and dryness\n- Optimize temperature and time\n- Ensure purity of reactants Review Williamson Ether Synthesis: - Check base strength and dryness - Optimize temperature and time - Ensure purity of reactants LowYieldStep1->Review Williamson Ether Synthesis:\n- Check base strength and dryness\n- Optimize temperature and time\n- Ensure purity of reactants CheckStep2 Check Yield of 2-(2-Methylphenoxy)propanoic acid (if using acyl chloride route) GoodYieldStep1->CheckStep2 LowYieldStep2 Low Yield in Step 2 CheckStep2->LowYieldStep2 Low GoodYieldStep2 Good Yield in Step 2 or Direct Hydrazinolysis CheckStep2->GoodYieldStep2 Good Review Ester Hydrolysis:\n- Increase reaction time/temperature\n- Ensure complete acidification for workup\n- Check solvent for extraction Review Ester Hydrolysis: - Increase reaction time/temperature - Ensure complete acidification for workup - Check solvent for extraction LowYieldStep2->Review Ester Hydrolysis:\n- Increase reaction time/temperature\n- Ensure complete acidification for workup\n- Check solvent for extraction TroubleshootStep3 Troubleshoot Hydrazide Formation GoodYieldStep2->TroubleshootStep3 Review Hydrazinolysis:\n- Direct Route: Increase hydrazine excess, check temp.\n- Acyl Chloride Route: Ensure complete acyl chloride formation,\ncontrol temperature during hydrazine addition Review Hydrazinolysis: - Direct Route: Increase hydrazine excess, check temp. - Acyl Chloride Route: Ensure complete acyl chloride formation, control temperature during hydrazine addition TroubleshootStep3->Review Hydrazinolysis:\n- Direct Route: Increase hydrazine excess, check temp.\n- Acyl Chloride Route: Ensure complete acyl chloride formation,\ncontrol temperature during hydrazine addition

Sources

Optimization

Optimization of reaction conditions for hydrazide synthesis with hydrazine hydrate

Technical Support Center: Hydrazide Synthesis with Hydrazine Hydrate A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting Welcome to the technical support center for hydrazide synthesis. As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazide Synthesis with Hydrazine Hydrate

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for hydrazide synthesis. As a senior application scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers, scientists, and drug development professionals face when working with hydrazine hydrate. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Section 1: Foundational Principles & Reaction Mechanics

The synthesis of hydrazides via the reaction of esters or other carboxylic acid derivatives with hydrazine hydrate is a cornerstone of medicinal and materials chemistry.[1] The reaction, a nucleophilic acyl substitution, involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling an alcohol as a leaving group to form the stable hydrazide product.

While straightforward in principle, the reaction's success is governed by a delicate balance of stoichiometry, temperature, solvent, and substrate reactivity. Understanding these factors is key to optimizing yield and purity.

Core Reaction Pathway

Reaction_Mechanism Reactants Ester (R-COOR') + Hydrazine Hydrate (H₂N-NH₂·H₂O) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acyl Hydrazide (R-CONHNH₂) + Alcohol (R'-OH) Intermediate->Products Elimination of Alcohol Side_Reaction Ester Ester Hydrazide Hydrazide N,N'-Diacylhydrazine N,N'-Diacylhydrazine

Caption: Competing pathways leading to desired hydrazide vs. byproduct.

Category: Purification Challenges

Question 4: My final product is an oil or sticky solid and is contaminated with excess hydrazine hydrate. How can I effectively remove it, considering its toxicity?

Answer: Removing residual hydrazine hydrate is critical for product purity and safety. Hydrazine is toxic and a suspected carcinogen, so handling requires extreme care in a fume hood. [2]

  • Causality (The "Why"): Hydrazine hydrate has a relatively high boiling point (120.1 °C) and is miscible with water and alcohols, making simple evaporation ineffective for its removal. Its polar nature can also lead to it co-precipitating or sticking to the desired product.

  • Troubleshooting Strategy:

    • Azeotropic Distillation (Most Effective): This is a highly effective method for removing hydrazine hydrate. [3]After the reaction, remove the primary solvent (e.g., ethanol) by rotary evaporation. Add a solvent that forms an azeotrope with hydrazine, such as xylene or toluene , and distill it off. [3]The hydrazine will be removed along with the azeotroping solvent. This process may need to be repeated 2-3 times.

    • Aqueous Wash / Precipitation: If your hydrazide product is a solid and has very low solubility in water, you can wash the crude product thoroughly with cold water. [3]Hydrazine hydrate is highly water-soluble and will be washed away.

    • Solvent Slurry/Wash: For products that are insoluble in non-polar solvents, creating a slurry of the crude material in a solvent like diethyl ether can help. [3]The hydrazine hydrate has some miscibility and can be washed away, while the more polar hydrazide product remains as a solid.

Section 3: Optimized Protocols & Data

Optimized General Protocol for Hydrazide Synthesis from an Ethyl Ester

This protocol is a robust starting point for the synthesis of a simple aromatic or aliphatic hydrazide.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl ester (1.0 eq).

  • Add ethanol (96%) as the solvent (typically 5-10 mL per gram of ester). [4] * While stirring, add hydrazine hydrate (1.2 - 1.5 eq) to the solution. [5] 2. Reaction Execution:

  • Heat the reaction mixture to reflux (for ethanol, this is around 78-80°C). [5] * Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 50:50 Ethyl Acetate:Hexanes, but this should be optimized. The hydrazide product should be significantly more polar (lower Rf) than the starting ester. The reaction is complete when the ester spot is no longer visible.

3. Workup and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

  • Slowly pour the concentrated reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the concentrated mixture) with vigorous stirring.

  • A white or crystalline precipitate of the hydrazide should form. [6] * Continue stirring in an ice bath for 30 minutes to maximize precipitation.

4. Purification:

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 portions) to remove any residual hydrazine hydrate and salts.

  • Wash the cake with a small amount of cold ethanol or diethyl ether to facilitate drying.

  • Dry the purified hydrazide under vacuum. The product's identity and purity should be confirmed by NMR, IR, and melting point analysis.

Table 1: General Reaction Condition Guidelines
Starting MaterialMolar Ratio (vs. Hydrazine)Typical SolventTemperatureTypical TimeKey Considerations
Methyl/Ethyl Ester 1 : 1.2 - 1.5Ethanol, MethanolReflux (65-80°C)1-6 hoursMost common and reliable method. Removing alcohol byproduct via distillation can significantly improve yield and reduce time. [7][5]
Carboxylic Acid 1 : 1.1 (two steps)N/A (Neat) or High-Boiling Solvent>130°C or Microwave4-8 hoursOften requires harsh conditions or is done via an ester intermediate. [1][8]Microwave-assisted, solvent-free methods are a greener alternative. [9]
Acid Chloride 1 : 2.0 (or more)Diethyl Ether, THF, Dichloromethane0°C to RT30 min - 2 hoursHighly exothermic and rapid. [10]Requires slow addition of acid chloride to excess hydrazine solution to prevent di-acylation. [7]
Amide 1 : 1.5 - 2.0Ethanol, WaterReflux4-12 hoursGenerally less reactive than esters, requiring longer reaction times or higher temperatures. [11]

Section 4: Safety First

Handling Hydrazine Hydrate:

Hydrazine and its hydrate are highly toxic, corrosive, and probable human carcinogens. [2]All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves (double-gloving is recommended)

  • Chemical splash goggles

  • A flame-retardant lab coat

Avoid inhalation of vapors and any skin contact. [9]Do not distill hydrazine solutions under vacuum without a thorough safety review, as this can create a flammable atmosphere in the apparatus. [13]

References

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Preparation method of hydrazide compound.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Center for Biotechnology Information (PMC). [Link]

  • 108 questions with answers in HYDRAZINE | Science topic. ResearchGate. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Development and Assessment of Green Synthesis of Hydrazides. ResearchGate. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Preparation method of isoniazid.
  • Help with Low Yield Synthesis. Reddit. [Link]

  • Enzymatic synthesis of isoniazid in non-aqueous medium. ResearchGate. [Link]

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? ResearchGate. [Link]

  • A process for producing a purified hydrazine hydrate. European Patent Office (EP 0294100 A1). [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • Optimization of reaction conditions. ResearchGate. [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chem LibreTexts. [Link]

  • Main methods of synthesizing isoniazid in laboratory. AIMS Press. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(2-Methylphenoxy)propanohydrazide

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of 2-(2-Methylphenoxy)propanohydrazid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of 2-(2-Methylphenoxy)propanohydrazide via column chromatography. Our approach moves beyond simple step-by-step instructions to explain the underlying principles and causality, empowering you to not only execute the protocol but also to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 2-(2-Methylphenoxy)propanohydrazide?

A1: The primary challenge lies in the compound's polarity and potential instability. The hydrazide functional group (-CONHNH₂) is highly polar and contains basic lone pairs, leading to strong interactions with the acidic surface of standard silica gel. This can cause significant peak tailing, poor recovery (compound sticking to the column), or even degradation. Furthermore, separating the target compound from unreacted starting materials, such as the parent carboxylic acid/ester and excess hydrazine, requires a well-optimized chromatographic system.

Q2: Why is normal-phase column chromatography the recommended starting point?

A2: Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a less polar mobile phase, is ideal for moderately polar compounds like 2-(2-Methylphenoxy)propanohydrazide.[1][2] The principle of "like attracts like" means that the polar hydrazide will interact with the polar silica. By carefully adjusting the polarity of the mobile phase, we can achieve a fine balance of interactions, allowing for the elution of the target compound while retaining more polar impurities (like residual hydrazine) and eluting less polar impurities first.

Q3: Can I use reversed-phase chromatography instead?

A3: While possible, reversed-phase chromatography is often less intuitive for this type of purification. In a reversed-phase system (non-polar stationary phase, polar mobile phase), your moderately polar product would likely elute very early, close to the solvent front, providing little separation from highly polar impurities like hydrazine.[2][3] Achieving good retention and separation would require a highly aqueous mobile phase, which may present solubility issues for your crude product. Therefore, normal-phase chromatography is the more direct and controllable method for this specific separation.

Core Experimental Protocol: Purification of 2-(2-Methylphenoxy)propanohydrazide

This protocol is a self-validating system, beginning with analytical Thin Layer Chromatography (TLC) to establish optimal conditions before committing to a preparative column.

Step 1: Analytical TLC for Mobile Phase Optimization

The goal of this step is to find a solvent system that provides good separation between your target compound and its major impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the desired product. An Rf in this range typically translates well to preparative column chromatography, ensuring the compound does not elute too quickly or too slowly.

  • Prepare Stock Solutions: Dissolve small amounts of your crude reaction mixture, your starting ester/acid, and (if available) a pure standard of the product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select Initial Solvents: Start with a binary mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).

  • Run Test TLC Plates:

    • Spot the crude mixture and standards on a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a starting mobile phase, for example, 70:30 Hexane:Ethyl Acetate .

    • Visualize the plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate or vanillin-sulfuric acid stain, which are effective for detecting a variety of functional groups).[4][5]

  • Optimize the Solvent Ratio:

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 50:50 Hexane:EtOAc).

    • If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., move to 80:20 Hexane:EtOAc).

    • If spots are tailing/streaking: This indicates strong, undesirable interactions with the silica. Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (NEt₃) to the mobile phase. Triethylamine is particularly effective as it neutralizes the acidic sites on the silica gel, preventing the basic hydrazide from binding too strongly.

Solvent System Component Purpose Typical Starting Ratio
Hexane / Heptane Non-polar base eluent70%
Ethyl Acetate / Acetone Polar eluting solvent30%
Methanol / Triethylamine Polar modifier (optional, for reducing tailing)0 - 1%
Step 2: Column Preparation (Slurry Packing)

Proper column packing is critical to achieving high resolution. The slurry method prevents air bubbles and channels from forming within the stationary phase.

  • Select Column and Silica: For a 1-gram scale purification, a glass column with an inner diameter of ~40 mm is appropriate. Use standard flash-grade silica gel (40-63 µm particle size).

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (approx. 50-100 times the weight of your crude sample) with your initial, non-polar mobile phase (e.g., 90:10 Hexane:EtOAc) to form a free-flowing slurry.

  • Pack the Column: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more solvent as needed, never allowing the top of the silica bed to run dry.

  • Equilibrate: Once packed, flush the column with at least 2-3 column volumes of your starting mobile phase to ensure the bed is fully settled and equilibrated.

Step 3: Sample Loading
  • Dissolve the Crude Product: Dissolve your crude 2-(2-Methylphenoxy)propanohydrazide in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane.

  • Dry Loading (Recommended): For best results, pre-adsorb your dissolved crude product onto a small amount of silica gel (~1-2 times the sample weight). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening caused by using a large volume of strong solvent for loading.

  • Add a Protective Layer: Gently add a thin layer (1-2 cm) of sand or glass wool on top of the sample layer to prevent disturbance of the silica bed during solvent addition.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the column. Apply pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target for flash chromatography).[6]

  • Gradient Elution (Optional but Recommended): While you can run the entire separation with the single solvent system developed by TLC (isocratic elution), a gradient elution often provides better separation and saves time.

    • Start with a less polar mobile phase than your TLC system (e.g., 80:20 Hexane:EtOAc).

    • Gradually increase the polarity over time (e.g., to 70:30, then 60:40) to elute compounds with increasing polarity. This sharpens peaks and speeds up the elution of strongly retained compounds.[7]

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 mm column).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product. Spot every few fractions on a single TLC plate to track the elution profile. Combine the fractions that contain only the pure desired compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(2-Methylphenoxy)propanohydrazide.

Workflow Diagram

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subgraph "cluster_Prep" { label="Phase 1: Method Development"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Optimize [label="1. TLC Optimization\n(Find Rf ≈ 0.3)"]; Solvent_Select [label="2. Select Mobile Phase\n(e.g., Hexane:EtOAc)"]; TLC_Optimize -> Solvent_Select; }

subgraph "cluster_Execution" { label="Phase 2: Column Execution"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Pack_Column [label="3. Pack Column\n(Slurry Method)"]; Load_Sample [label="4. Load Sample\n(Dry Loading)"]; Elute_Column [label="5. Elute Column\n(Gradient Elution)"]; Collect_Fractions [label="6. Collect Fractions"]; Pack_Column -> Load_Sample -> Elute_Column -> Collect_Fractions; }

subgraph "cluster_Analysis" { label="Phase 3: Analysis & Isolation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; TLC_Analysis [label="7. Analyze Fractions by TLC"]; Combine_Fractions [label="8. Combine Pure Fractions"]; Evaporate [label="9. Evaporate Solvent"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC_Analysis -> Combine_Fractions -> Evaporate -> Pure_Product; }

Solvent_Select -> Pack_Column [lhead="cluster_Execution", ltail="cluster_Prep", style=dashed, color="#5F6368"]; Collect_Fractions -> TLC_Analysis [lhead="cluster_Analysis", ltail="cluster_Execution", style=dashed, color="#5F6368"]; } dot Caption: Workflow for purifying 2-(2-Methylphenoxy)propanohydrazide.

Troubleshooting Guide

Q: My compound is streaking badly on the TLC plate and I'm getting very poor recovery from the column. What's happening?

A: This is a classic sign of a strong, irreversible, or slow-to-equilibrate interaction between your basic hydrazide and the acidic silica gel. The silanol groups (Si-OH) on the silica surface are acidic (pKa ≈ 4.5) and can protonate your compound, causing it to bind very tightly.

  • Solution 1 (Primary Recommendation): Deactivate the silica. Add 0.5-1% triethylamine (NEt₃) to your mobile phase (both for TLC and the column). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your hydrazide to elute based on polarity without the confounding ionic interaction, resulting in sharper peaks and much higher recovery.

  • Solution 2: Use a more polar eluent system. Sometimes, a solvent like methanol is required to break the strong interaction. Try adding 1-5% methanol to your ethyl acetate/hexane mixture. However, be aware that this can sometimes lead to poorer separation of closely related impurities.

  • Solution 3 (Advanced): Consider using a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica like amino-propylated silica, which are less acidic.[1]

Q: I had good separation on my TLC plate (clear space between spots), but all my column fractions are mixed. Why?

A: This frustrating issue usually points to one of two problems: overloading the column or poor loading technique.

  • Explanation & Solution 1 (Overloading): You may have loaded too much crude material onto the column. A general rule is to use at least 50-100 g of silica for every 1 g of crude product. If the bands are too concentrated, they broaden significantly as they travel down the column, leading to overlap. The only solution is to repeat the column with less material or a larger column.

  • Explanation & Solution 2 (Poor Loading): If you dissolved your sample in a large volume of a strong solvent (like pure ethyl acetate or dichloromethane) to load it, this volume of strong solvent will carry your compound partway down the column in a diffuse band before the separation even begins. Use the dry loading technique described in the protocol to ensure your sample starts as a very thin, concentrated band at the top of the column, maximizing resolution.[7]

Q: My product is not coming off the column at all, even after I've flushed with 100% ethyl acetate.

A: This indicates your compound is either extremely polar and requires a much stronger solvent, or it has decomposed on the column.

  • Solution 1 (Increase Eluent Strength): Your mobile phase is not polar enough. Begin adding a small percentage of methanol to your ethyl acetate (start with 2%, then 5%, then 10%). Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.

  • Solution 2 (Check for Decomposition): Before running the column, test your compound's stability on silica. Spot your crude material on a TLC plate and let it sit in the open air on the lab bench for an hour. Then, develop the plate. If you see a new spot appear or the original spot diminish, your compound is decomposing on the silica. In this case, you must use a deactivated stationary phase (add triethylamine to the eluent or use alumina) or purify it by other means like recrystallization. Hydrazides can be susceptible to oxidation or hydrolysis under acidic conditions.[8]

Problem Probable Cause Primary Solution Secondary Actions
Severe Tailing / Low Recovery Strong acid-base interaction with silica gel.Add 0.5-1% triethylamine to the mobile phase.Use a more polar solvent (add methanol); switch to alumina.
Poor Separation (Mixed Fractions) Column overloading or poor sample loading.Use dry loading technique; reduce sample amount.Use a larger column (increase silica-to-sample ratio).
Compound Stuck on Column Insufficient mobile phase polarity or on-column decomposition.Increase mobile phase polarity (add methanol).Test for silica stability with a time-course TLC.
Product Elutes Too Quickly (Rf > 0.5) Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate).Ensure the column is properly equilibrated with the mobile phase.
References
  • Hydrazine Hydrate Removal: Insights from a discussion on removing hydrazine hydrate during purification, highlighting the use of silica gel chromatography. Source: Reddit r/OrganicChemistry URL: [Link]

  • Chromatographic Methods for Hydrazine: A review of various chromatographic techniques for determining hydrazine and its derivatives. Source: ResearchGate URL: [Link]

  • HPLC Column Troubleshooting: A general guide to troubleshooting common issues in column chromatography. Source: Agilent URL: [Link]

  • Chromatographic Studies of Phenoxypropanoic Acid Derivatives: A study on the HPLC separation of compounds structurally related to the topic molecule. Source: PubMed URL: [Link]

  • TLC Fractionation of Complex Mixtures: An example of using TLC for the separation and fractionation of multi-component mixtures. Source: ResearchGate URL: [Link]

  • Reactive Impurities in Drug Development: A review discussing common reactive impurities and their interactions, relevant to understanding potential side-reactions. Source: PubMed Central URL: [Link]

  • Guide to Mobile and Stationary Phases in HPLC: A comprehensive guide explaining the principles of phase selection in chromatography. Source: Labtech URL: [Link]

  • High-Performance Liquid Chromatography Principles: An overview of HPLC, including normal-phase and reversed-phase concepts. Source: Chemistry LibreTexts URL: [Link]

  • TLC Analysis of Polar Compounds: An example of TLC method development for polar phenothiazines, demonstrating mobile phase selection. Source: Farmacia Journal URL: [Link]

  • Synthesis of Heterocyclic Compounds: A paper detailing synthetic methods that often require chromatographic purification. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Purification using Affinity Chromatography: An example of a specialized chromatography technique. Source: ResearchGate URL: [Link]

  • Troubleshooting Flash Column Chromatography: A practical guide from an academic source covering common problems and solutions. Source: University of Rochester, Department of Chemistry URL: [Link]

  • Purification of Phenoxy Group-Bearing Compounds: A synthetic paper describing the column chromatography purification of compounds with phenoxy groups. Source: MDPI URL: [Link]

  • TLC Assay Development: A paper describing the use of TLC and specific visualization reagents for activity screening. Source: MDPI URL: [Link]

  • 2-(2-Phenylphenoxy)propanehydrazide Compound Data: A database entry for a structurally analogous compound. Source: PubChem URL: [Link]

  • Retaining Polar and Nonpolar Compounds: A discussion on advanced stationary phases for separating compounds of wide polarity ranges. Source: LCGC International URL: [Link]

  • HPLC Methods for Hydrazine Analysis: A technical note on analyzing the highly polar hydrazine molecule. Source: HELIX Chromatography URL: [Link]

  • Stability of Hydrazide Conjugates: A study on the stability of hydrazide-based compounds in aqueous solution at different pH values, highlighting increased stability near neutral pH. Source: PubMed URL: [Link]

  • Solid-Phase Extraction of Hydrazine-Based Materials: A paper on using hydrazine functionalized materials for extraction. Source: MDPI URL: [Link]

  • Basics of Chromatography Phase Selection: An introductory video explaining the fundamentals of selecting mobile and stationary phases. Source: YouTube URL: [Link]

  • Synthesis of Benserazide (a Hydrazide Drug): A patent describing the synthesis of a related hydrazide compound, noting instability in certain solvents.
  • HPLC Troubleshooting Guide: Another practical troubleshooting resource for liquid chromatography. Source: Unidentified URL: [Link]

  • Chemical Properties of Phenylhydrazone: A database of chemical properties for a related nitrogen-containing compound. Source: Cheméo URL: [Link]

  • Column Chromatography Principles: An educational overview of column chromatography techniques. Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Mobile Phase Selection Guide: A guide to solvent pairing strategies for HPLC. Source: ALWSCI URL: [Link]

  • Degradation of Hydrazine Derivatives: A study on the stability and degradation products of dihydralazine, a related compound. Source: PubMed Central URL: [Link]

  • Synthesis of Phenoxyacetyl Derivatives: A research article detailing the synthesis of compounds with a similar phenoxy-acetyl scaffold. Source: ResearchGate URL: [Link]

  • Synthesis and Purification of Organic Materials: An account of designing and purifying complex organic molecules. Source: Northwestern University URL: [Link]

  • Hydrazine Determination by HPLC: A method for detecting hydrazine after derivatization, using a C-18 column. Source: PubMed URL: [Link]

  • Propanamide, 2-hydroxy-2-methyl- Data: A database entry for a small polar molecule. Source: PubChem URL: [Link]

  • Preparation of 2-phenoxypropionic acid derivatives: A patent describing the synthesis and purification of related phenoxy-propionic acid compounds.
  • Methyl 2-hydroxy-2-phenylpropanoate Data: A database entry for a related ester. Source: PubChem URL: [Link]

Sources

Optimization

Troubleshooting low bioactivity in 2-(2-Methylphenoxy)propanohydrazide derivatives

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue: low bioactivity in 2-(2-Methylphenoxy)propanohyd...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue: low bioactivity in 2-(2-Methylphenoxy)propanohydrazide derivatives. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a framework for critical thinking, grounded in established chemical and biological principles. This guide is structured to logically diagnose experimental problems, starting from the integrity of the compound itself and progressing to the nuances of the biological assay.

Technical Support & Troubleshooting Guide

Core Issue: Sub-optimal or No Observed Bioactivity

You have synthesized a novel 2-(2-Methylphenoxy)propanohydrazide derivative, characterized it, and tested it in a biological assay, only to find the activity is disappointingly low or absent. This guide will walk you through a systematic process to identify the root cause.

Section 1: Compound Integrity Verification

Before questioning the biological hypothesis, we must be certain about the tool we are using—the compound itself. Errors in synthesis, purification, or handling are common sources of "low bioactivity."

Q1: My final yield was very low. Could this be related to the low bioactivity?

Answer:

Yes, absolutely. A low yield is often a red flag for issues that directly impact the quality of the compound used in your bioassay. It's not just about having less product; it's about why you have less product.

  • Causality: Low yields can indicate an incomplete reaction or the formation of significant side products.[1] If unreacted starting materials or impurities are carried over into your final product, they can interfere with the bioassay in several ways:

    • Competitive Inhibition: Unreacted precursors might bind to the target, blocking the active compound.

    • Toxicity: Impurities could be cytotoxic, masking any specific activity by simply killing the cells.

    • Inaccurate Concentration: If your "final product" is only 50% pure, your calculated molar concentration for the assay is overestimated by a factor of two, leading to an apparent decrease in potency.

  • Troubleshooting Protocol:

    • Re-purification: Subject your product to another round of purification (e.g., column chromatography or recrystallization).

    • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess purity. A pure compound should exhibit a single, sharp peak.

    • Structural Confirmation: After re-purification, confirm the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] This ensures the product you are testing is indeed the intended molecule.

Q2: I've confirmed the structure with NMR and MS. How can I be certain that a minor impurity isn't the problem?

Answer:

While NMR and MS are essential for structural elucidation, they may not detect small amounts of highly potent impurities that can confound biological results. The key is to correlate purity data with reaction monitoring.

  • Expert Insight: The synthesis of hydrazides from esters or carboxylic acids and hydrazine hydrate is generally robust but can be prone to specific side reactions if not controlled properly.[3][4] For instance, using excess hydrazine or high temperatures for prolonged periods can lead to the formation of undesired condensation products.

  • Self-Validating Protocol: Reaction Monitoring & Purity Assessment

    • Thin-Layer Chromatography (TLC): Monitor the reaction's progress from start to finish. A clean reaction will show the disappearance of the starting material spot and the appearance of a single product spot. Multiple spots indicate side products.

    • Quantitative Purity Analysis: Use a quantitative technique like HPLC with a UV detector or an Evaporative Light Scattering Detector (ELSD). Aim for >95% purity for compounds used in biological screening.

    • Reference Standard: If possible, synthesize a small batch of your compound using a different, orthogonal synthetic route. If both batches yield similar biological results, you can be more confident in your findings.

The following workflow illustrates the critical checkpoints in the synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase start Ester/Acid + Hydrazine Hydrate reaction Reaction (e.g., Reflux in Ethanol) start->reaction tlc TLC Monitoring reaction->tlc Is reaction complete? Are side products visible? tlc->reaction No workup Reaction Workup & Crude Product Isolation tlc->workup Yes purify Purification (Column Chromatography / Recrystallization) workup->purify hplc Purity Check (HPLC >95%) purify->hplc hplc->purify Fail analysis Structural Analysis (NMR, MS) hplc->analysis Pass bioassay Proceed to Bioassay analysis->bioassay

Caption: Synthesis and Quality Control Workflow.

Q3: Could my compound be degrading during storage or in the assay buffer?

Answer:

This is a critical and often overlooked possibility. The hydrazide and subsequent hydrazone moieties can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Mechanistic Insight: The stability of hydrazide-based conjugates is pH-dependent. Studies on similar structures show that they are increasingly stable as the pH approaches neutrality.[5][6] Acidic or strongly basic conditions in your assay buffer can catalyze the hydrolysis of the hydrazide back to the corresponding carboxylic acid, rendering it inactive.

  • Troubleshooting & Protocol:

    • pH Check: Ensure your assay buffer pH is between 6.0 and 7.5. If your assay requires a more acidic or basic environment, the stability of your compound must be empirically determined.

    • Stability Study:

      • Dissolve your compound in the final assay buffer.

      • Incubate under the exact assay conditions (time, temperature, light exposure).

      • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot and analyze it by HPLC.

      • The appearance of a new peak corresponding to the hydrolyzed acid or a decrease in the area of the parent compound peak confirms instability.

    • Storage Conditions: Store your dry, solid compound at -20°C or lower, protected from light and moisture. For DMSO stock solutions, minimize freeze-thaw cycles, which can introduce water and cause precipitation of less soluble forms upon thawing.[7]

Section 2: Bioassay Optimization

If you are confident your compound is pure, structurally correct, and stable, the next step is to scrutinize the bioassay itself.

Q4: My compound shows low activity, but I suspect it's not dissolving in the assay medium. How can I check and improve solubility?

Answer:

Poor aqueous solubility is one of the most common reasons for low activity in biological assays.[8][9] A compound that has precipitated out of solution cannot interact with its biological target, leading to a false-negative result.

  • The DMSO Deception: While compounds are often stored in 100% DMSO, the final concentration of DMSO in the assay is typically low (e.g., <0.5%) to avoid solvent-induced artifacts. When the DMSO stock is diluted into the aqueous assay buffer, the compound can crash out of solution if its aqueous solubility limit is exceeded.

  • Troubleshooting Workflow:

G start Low Bioactivity Observed solubility_check Is Compound Soluble in Final Assay Buffer? start->solubility_check visual_check 1. Visual Inspection: Cloudiness/Precipitate? solubility_check->visual_check nephelometry 2. Nephelometry: Quantitative Solubility Assay solubility_check->nephelometry optimization Solubility Optimization solubility_check->optimization No intrinsic_activity Issue is Likely Intrinsic (Poor SAR) solubility_check->intrinsic_activity Yes lower_conc Test at Lower Concentrations optimization->lower_conc cosolvents Add Approved Co-solvents (e.g., PEG, cyclodextrin) optimization->cosolvents

Caption: Decision Tree for Solubility Troubleshooting.

  • Data-Driven Approach:

Co-SolventTypical Max Concentration in Cell-Based AssaysNotes
DMSO 0.1 - 0.5%Standard, but can cause stress or toxicity at higher concentrations.
Ethanol 0.1 - 1.0%Can affect membrane fluidity and enzyme kinetics.
PEG-400 1 - 5%Generally well-tolerated but can increase viscosity.
β-Cyclodextrin 1 - 10 mMForms inclusion complexes to enhance solubility; check for interference.
  • Protocol: Kinetic Solubility Assessment

    • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute this stock into your final aqueous assay buffer to achieve the desired test concentrations.

    • Allow the solutions to equilibrate at room temperature for 1-2 hours.

    • Visually inspect for any signs of precipitation or cloudiness.

    • For a more quantitative measure, use a nephelometer or a plate reader capable of measuring light scatter to determine the concentration at which the compound begins to precipitate.

Q5: My compound is pure, stable, and soluble, but the activity is still low. Could it be an intrinsic property of this specific derivative?

Answer:

Yes. If you have rigorously excluded all experimental artifacts, you must consider the possibility that the molecule itself has low intrinsic activity. This is where understanding the Structure-Activity Relationship (SAR) becomes paramount.

  • Expert Insight: The biological activity of hydrazide-hydrazone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[10][11] The core structure, 2-(2-Methylphenoxy)propanohydrazide, provides a scaffold, but its potency is modulated by the groups attached to it. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these substituents dictate how the molecule fits into its target binding pocket and its overall physicochemical properties.[12]

  • Strategic Next Steps:

    • Consult the Literature: Review publications on similar hydrazide derivatives to understand which functional groups are associated with the desired bioactivity.[11][13]

    • Analog Synthesis: Synthesize a small set of analogs with systematic variations. For example:

      • Modify the substituent on the phenoxy ring.

      • Replace the methyl group on the propane linker.

      • If it's a hydrazone, vary the aldehyde or ketone used for its formation.

    • In Silico Modeling: If the biological target is known, use molecular docking to predict how your derivatives might bind. This can help prioritize which analogs to synthesize next.

By systematically addressing each of these potential failure points, you can confidently determine whether the observed low bioactivity is an experimental artifact or a true reflection of the molecule's intrinsic properties, allowing you to make informed decisions in your research and development process.

References

  • Shaikh, S. K., Zaheer, Z., & Mokle, S. S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med., 9(1), 1-25. [Link]

  • Krasilnikova, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 1-18. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39145-39157. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

  • Singh, P., et al. (2019). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Research on Chemical Intermediates, 45, 5015-5032. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Pharmaceutical Technology. (2016). Overview of the Fundamentals in Developing a Bioassay. [Link]

  • Pathak, D., et al. (2012). Biological activities of hydrazide derivatives in the new millennium. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-9. [Link]

  • Berillo, D., et al. (2013). SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. Bashkir chemical journal, 20(4), 50-54. [Link]

  • Onkol, T., et al. (2008). Synthesis and biological activities of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 347-352. [Link]

  • Gao, W., et al. (2022). Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. Frontiers in Pharmacology, 13, 856034. [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. Asian Journal of Research in Chemistry, 11(3), 533-538. [Link]

  • Aliyeva, A. R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5163-5168. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Guedes, G. P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6563. [Link]

  • Deep, A., et al. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 87-93. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Singh, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology, 31(11), 1032-1042. [Link]

  • Deadman, J. J., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 27(9), 1734-1739. [Link]

  • Al-Ostath, R. A., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 29(11), 2635. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2009). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 14(6), 1995-2006. [Link]

  • Sadowski, M., et al. (2024). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. Molecules, 29(15), 3409. [Link]

Sources

Troubleshooting

Stability testing of 2-(2-Methylphenoxy)propanohydrazide under different pH conditions

Welcome to the technical support center for the stability testing of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability studies of this compound under varying pH conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results accurately, and ensure the integrity of your experimental outcomes.

Section 1: Understanding the Molecule and its Stability Profile

2-(2-Methylphenoxy)propanohydrazide is a molecule containing a hydrazide functional group, an ether linkage, and an aromatic ring system. This combination of functionalities dictates its chemical behavior and susceptibility to degradation under different environmental conditions. The hydrazide group, in particular, is known to be susceptible to hydrolysis and oxidation, making a thorough investigation of its stability at various pH levels a critical aspect of its development as a potential pharmaceutical agent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Methylphenoxy)propanohydrazide?

A1: Based on its chemical structure, the two most probable degradation pathways for 2-(2-Methylphenoxy)propanohydrazide are hydrolysis and oxidation.[2]

  • Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[2] This would likely lead to the formation of 2-(2-methylphenoxy)propanoic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of various products, including the corresponding carboxylic acid and nitrogen gas.[3][4] The presence of the phenoxy group might also influence oxidative stability.

Below is a diagram illustrating the potential degradation pathways:

G cluster_0 Degradation Pathways Molecule 2-(2-Methylphenoxy)propanohydrazide Hydrolysis Hydrolysis (Acid or Base Catalyzed) Molecule->Hydrolysis H2O Oxidation Oxidation Molecule->Oxidation [O] Acid 2-(2-Methylphenoxy)propanoic Acid Hydrolysis->Acid Hydrazine Hydrazine Hydrolysis->Hydrazine Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways for 2-(2-Methylphenoxy)propanohydrazide.

Section 2: Designing a Robust Stability Study

A well-designed stability study is crucial for determining the intrinsic stability of 2-(2-Methylphenoxy)propanohydrazide and for developing a stability-indicating analytical method. The study should encompass forced degradation under various stress conditions to identify potential degradation products and establish degradation pathways.

Troubleshooting Guide: Experimental Design

Q2: How should I design my forced degradation study for this compound?

A2: A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]

Here is a recommended experimental design:

Stress ConditionRecommended ConditionsPotential Issues & Troubleshooting
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Issue: No degradation observed. Solution: Increase acid concentration, temperature, or exposure time.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperatureIssue: Rapid and extensive degradation. Solution: Decrease base concentration, temperature, or exposure time to achieve 5-20% degradation.[7]
Neutral Hydrolysis Water at elevated temperature (e.g., 80°C)Issue: Slow degradation. Solution: Extend the study duration or increase the temperature.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureIssue: No reaction. Solution: Increase H₂O₂ concentration or temperature. Consider using a metal catalyst if scientifically justified.[8]
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Issue: No degradation. Solution: Ensure the light source provides both UV and visible light as per ICH Q1B guidelines.[7]
Thermal Degradation Expose solid drug substance to dry heat (e.g., 80°C)Issue: Melting or physical change instead of chemical degradation. Solution: Lower the temperature and extend the duration.

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-Methylphenoxy)propanohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate the solutions at the desired temperature for a specified period. It is recommended to pull time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

G cluster_1 Forced Hydrolysis Workflow A Prepare Stock Solution B Expose to Acid, Base, Neutral Conditions A->B C Incubate at Defined Temperature B->C D Sample at Time Intervals C->D E Neutralize Samples D->E F Analyze by HPLC E->F

Caption: Workflow for a forced hydrolysis study.

Section 3: Developing a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Frequently Asked Questions (FAQs): HPLC Method Development

Q3: What are the key considerations for developing a stability-indicating HPLC method for 2-(2-Methylphenoxy)propanohydrazide?

A3: The primary goal is to achieve adequate resolution between the parent compound and all potential degradation products. Key considerations include:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography. The polar nature of the hydrazide group might necessitate the use of a column with polar-endcapping or a polar-embedded phase to minimize peak tailing.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

  • pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experimenting with a pH range around the pKa of the molecule is crucial. For basic compounds like hydrazides, a mobile phase pH below the pKa can improve peak shape.[9]

  • Detection: UV detection is commonly used. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and help in the identification of degradation products.

Troubleshooting Guide: Common HPLC Issues

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[9] - Mobile phase pH close to the analyte's pKa.[9]- Use a highly deactivated (end-capped) column. - Adjust the mobile phase pH to be at least 2 units away from the pKa. - Add a competing base like triethylamine to the mobile phase (use with caution).
Peak Splitting or Shoulders - Co-elution of the main peak with a degradation product.[10] - Column void or contamination.[11] - Sample solvent incompatibility with the mobile phase.- Optimize the gradient to improve resolution. - Inject a smaller sample volume to check for co-elution.[10] - Use a guard column and ensure proper sample cleanup.[12] - Dissolve the sample in the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition or gradient. - Wrong column chemistry.- Adjust the organic modifier percentage and the gradient slope. - Try a different column with a different selectivity (e.g., a phenyl-hexyl column).
Baseline Drift/Noise - Contaminated mobile phase or detector cell. - Leaks in the system.- Use high-purity solvents and degas the mobile phase. - Flush the system and clean the detector cell. - Perform a leak test.

Protocol: HPLC Method Validation

Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_2 HPLC Method Validation Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Key parameters for HPLC method validation.

Section 4: Data Interpretation and Reporting

Accurate interpretation of stability data is essential for making informed decisions about the drug development process.

Frequently Asked Questions (FAQs): Data Analysis

Q4: How do I quantify the degradation of 2-(2-Methylphenoxy)propanohydrazide and its degradation products?

A4: The percentage of degradation can be calculated using the peak areas from the HPLC chromatograms.

  • % Degradation = [ (Initial Area of API - Area of API at time t) / Initial Area of API ] x 100

  • The amount of each degradation product can be expressed as a percentage of the initial API peak area, assuming a similar response factor. For more accurate quantification, the relative response factors of the degradation products should be determined.

Q5: What should be included in the final stability report?

A5: The stability report should be a comprehensive document that includes:

  • A detailed description of the analytical method and its validation report.

  • The results of the forced degradation studies, including chromatograms showing the separation of the API from its degradation products.

  • A summary table of the stability data at different pH conditions, temperatures, and time points.

  • A proposed degradation pathway based on the identified degradation products.

This technical support guide provides a framework for conducting and troubleshooting the stability testing of 2-(2-Methylphenoxy)propanohydrazide. By following these guidelines and applying sound scientific principles, you can generate reliable and robust stability data to support your research and development activities.

References

  • HPLC Troubleshooting Guide. Restek. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. [Link]

  • Review on Hydrolytic Degradation Behavior of Biodegradable Polymers from Controlled Drug Delivery System. ResearchGate. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PERSEE. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). [Link]

  • Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response. PubMed. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Hydrolytic degradation of ionically cross‐linked polyphosphazene microspheres. Wiley Online Library. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. PubMed. [Link]

  • Hydrazine. Wikipedia. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. Asian Journal of Research in Chemistry. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Biosciences Biotechnology Research Asia. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Beilstein Journals. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Organic Syntheses. [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. National Institutes of Health (NIH). [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development (IJNRD). [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. International Journal of Applied Pharmaceutics. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical and Life Sciences. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica. [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

Sources

Optimization

Minimizing side product formation in the synthesis of phenoxy hydrazides

Introduction Phenoxy hydrazides are pivotal structural motifs and key intermediates in the field of drug development and medicinal chemistry. Their synthesis, while conceptually straightforward, is often plagued by the f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxy hydrazides are pivotal structural motifs and key intermediates in the field of drug development and medicinal chemistry. Their synthesis, while conceptually straightforward, is often plagued by the formation of persistent and difficult-to-remove side products. This guide provides in-depth, mechanism-based troubleshooting for common issues encountered during the two primary stages of phenoxy hydrazide synthesis: the Williamson ether synthesis to form the phenoxyacetate intermediate, and the subsequent hydrazinolysis. Our goal is to equip researchers with the expertise to anticipate, diagnose, and mitigate these side reactions, thereby improving yield, purity, and overall efficiency.

Section 1: Troubleshooting the Ether Formation Step (Williamson Synthesis)

The first stage, the Sₙ2 reaction between a phenol and an α-haloester (e.g., ethyl bromoacetate), is sensitive to reaction conditions that can favor undesirable pathways over the intended O-alkylation.

FAQ 1: My reaction shows low conversion, and I'm recovering most of my starting phenol. What's wrong?

Answer:

Low conversion is typically traced back to incomplete deprotonation of the phenol or suboptimal reaction conditions. The phenoxide anion is the active nucleophile in this Sₙ2 reaction; insufficient formation of this anion is the most common reason for a stalled reaction.[1][2]

Troubleshooting Steps:

  • Evaluate Your Base: The pKa of most simple phenols is around 10. Your base must be strong enough to deprotonate it effectively.

    • Too Weak: Sodium bicarbonate (NaHCO₃) is often insufficient.[2]

    • Good Choices: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are more reliable choices. K₂CO₃ is often preferred for its ease of handling and moderate strength.

  • Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, your solvent (e.g., DMF, THF, Acetonitrile) and glassware must be scrupulously dry.[2] Any water present will quench the base and the generated phenoxide.

  • Increase Temperature: The rate of Sₙ2 reactions increases with temperature. If you are running the reaction at room temperature, consider moderately heating the reaction mixture (e.g., to 50-80 °C). Monitor by TLC to avoid decomposition or side product formation at excessive temperatures.

  • Check Reagent Stoichiometry: Ensure you are using at least one full equivalent of the base. A slight excess (1.1 to 1.5 equivalents) of both the base and the alkylating agent can help drive the reaction to completion.

FAQ 2: I've isolated an unexpected isomeric byproduct. Could it be from C-alkylation?

Answer:

Yes, this is a classic side reaction in phenol chemistry. The phenoxide ion is an ambident nucleophile, possessing nucleophilic character on both the oxygen atom (O-alkylation, desired) and the aromatic ring at the ortho and para positions (C-alkylation, undesired).[2][3]

The Underlying Mechanism:

The regioselectivity of the reaction is governed by Hard and Soft Acid and Base (HSAB) theory.[4]

  • O-Alkylation (Desired): The negatively charged oxygen is a "hard" nucleophilic center. It preferentially attacks the "hard" electrophilic carbon of the alkyl halide. This pathway is typically under kinetic control and is favored in polar aprotic solvents.

  • C-Alkylation (Undesired): The π-system of the aromatic ring is a "soft" nucleophilic center. This pathway becomes more competitive under conditions that favor thermodynamic control or when using softer electrophiles.

Strategies to Maximize O-Alkylation:

StrategyRationaleRecommended Action
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) effectively solvate the cation (K⁺, Na⁺) but not the phenoxide anion, leaving the "hard" oxygen center more exposed and reactive.Use DMF or Acetonitrile as your solvent. Avoid protic solvents like ethanol, which can solvate the oxygen atom via hydrogen bonding, reducing its nucleophilicity.
Counter-ion Larger, "softer" cations (like K⁺ or Cs⁺) associate less tightly with the oxygen anion, increasing its availability for O-alkylation compared to smaller ions like Li⁺ or Na⁺.Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base.
Temperature Control C-alkylation often has a higher activation energy.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

Diagram: O-Alkylation vs. C-Alkylation Pathways

G cluster_start Reactants cluster_products Potential Products Phenoxide Phenoxide Anion (Ambident Nucleophile) O_Product Desired Product (O-Alkylation) Phenoxide->O_Product  Favored (Kinetic)  Hard-Hard Interaction C_Product Side Product (C-Alkylation) Phenoxide->C_Product  Disfavored (Thermodynamic)  Soft-Hard Interaction AlkylHalide Alkyl Haloacetate (R-X) p1->O_Product p2->C_Product

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

FAQ 3: My mass spectrum shows a high molecular weight peak corresponding to a diaryl ether. How did this form?

Answer:

While less common when using alkyl halides, the formation of a diaryl ether (Ar-O-Ar') is possible, especially under harsh conditions. This side reaction, known as the Ullmann condensation, typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] However, it can occur thermally at very high temperatures without a catalyst.

Preventative Measures:

  • Avoid Excessive Heat: Do not overheat the reaction. Most Williamson ether syntheses for this purpose proceed efficiently below 100 °C.

  • Ensure Reagent Purity: Ensure your starting phenol is not contaminated with any aryl halides.

  • Catalyst Contamination: Avoid unintentional contamination with transition metals (e.g., copper, palladium) from previous reactions in the same glassware, as these can catalyze C-O coupling reactions.[6][7]

Section 2: Troubleshooting the Hydrazinolysis Step

The conversion of the phenoxyacetate ester to the phenoxy hydrazide via reaction with hydrazine is generally efficient, but one major side product can complicate purification.

FAQ 4: My product is contaminated with a symmetrical, higher molecular weight impurity. Is this the 1,2-diacylhydrazine?

Answer:

This is the most common and problematic side product in this step. Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. If reaction conditions are not carefully controlled, one molecule of hydrazine can react with two molecules of your ester, forming the highly stable and often insoluble 1,2-diacylhydrazine byproduct (R-C(=O)NH-NHC(=O)-R).[8]

The Underlying Mechanism:

After the first acylation to form the desired product (R-CONHNH₂), the remaining -NH₂ group is still nucleophilic. While its reactivity is reduced due to the electron-withdrawing effect of the adjacent acyl group, it can attack a second molecule of the ester, especially if the local concentration of the ester is high relative to hydrazine.

Strategies to Eliminate Diacylhydrazine Formation:

StrategyRationaleRecommended Action
Use Excess Hydrazine A large excess of hydrazine hydrate statistically favors the reaction of one ester molecule per hydrazine molecule.Use a significant excess of hydrazine hydrate (typically 3 to 10 equivalents). This is the most effective method.
Control Reagent Addition Adding the ester slowly to the hydrazine solution ensures that the ester is always the limiting reagent locally, preventing it from accumulating and reacting with the product hydrazide.Add the ester dropwise to the stirred solution of hydrazine hydrate in ethanol at room temperature or slightly below.
Temperature Management The second acylation step typically has a higher activation barrier.Running the reaction at room temperature is usually sufficient and helps minimize the formation of the diacyl byproduct. Avoid heating the reaction unless conversion is stalled.

Diagram: Desired Hydrazinolysis vs. Diacyl Side Reaction

G Ester Phenoxyacetate Ester (R-COOEt) Product Desired Product (R-CONHNH₂) Ester->Product  1st Acylation  (Fast) Hydrazine Hydrazine (H₂N-NH₂) SideProduct Side Product (R-CONHNHCO-R) Product->SideProduct  2nd Acylation  (Slow, Preventable) Ester2 Phenoxyacetate Ester (R-COOEt) Ester2->SideProduct

Caption: Reaction pathways leading to the desired hydrazide and the diacyl side product.

Section 3: Recommended Experimental Protocol

This general protocol is a robust starting point and incorporates best practices to minimize side product formation.

Part A: Synthesis of Ethyl 2-Phenoxyacetate (Intermediate)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and the substituted phenol (1.0 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration relative to the phenol).

  • Reagent Addition: Add ethyl bromoacetate (1.2 eq.) dropwise to the slurry at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: Synthesis of 2-Phenoxyacetohydrazide (Final Product)

  • Setup: In a round-bottom flask, dissolve the crude ethyl 2-phenoxyacetate (1.0 eq.) in ethanol (EtOH).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq.) dropwise to the stirred ethanol solution at room temperature.[9]

  • Reaction: Stir the reaction at room temperature. A white precipitate of the product often begins to form within an hour. Allow the reaction to stir for 4-12 hours to ensure complete conversion. Monitor by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting material and excess hydrazine. Dry the product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.[9][10]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Almasir, M., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 851–859. Available at: [Link]

  • Ezat, M. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Scholarly Journal of Science and Technology. Available at: [Link]

  • Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available at: [Link]

  • Koehler, B., et al. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Sztanke, K., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3379. Available at: [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Saudi Pharmaceutical Journal, 31(9), 101750. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]

  • ResearchGate. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Available at: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available at: [Link]

  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

  • Abdelrazek, F. M. (2008). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. Afinidad, 65(533), 55-58. Available at: [Link]

  • Wang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6331–6336. Available at: [Link]

  • ResearchGate. (2010). Diaryl ether formation in the synthesis of natural products. Available at: [Link]

  • Mata, E. G. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(8), 4686-4695. Available at: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Supporting Information for Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Fu, C., & Schmalz, H.-G. (2006). Organic Synthesis: General Remarks. Wiley-VCH. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link]

  • Google Patents. (2017). US9738602B2 - Processes for making hydrazides.

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 2-(2-Methylphenoxy)propanohydrazide for a Target Protein

Welcome to the technical support center for optimizing the selectivity of your small molecule inhibitor, 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the selectivity of your small molecule inhibitor, 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who have identified a preliminary interaction between this compound and a protein of interest and are now facing the critical challenge of improving its selectivity to minimize off-target effects and enhance therapeutic potential.

The hydrazide moiety is a versatile functional group in medicinal chemistry, known for its role in a wide array of biologically active compounds.[1][2] However, achieving high selectivity for a specific protein target is a common hurdle. This guide provides a structured, causality-driven approach to this challenge, integrating medicinal chemistry strategies, biophysical characterization, and computational modeling.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Selectivity Enhancement

This section addresses foundational questions you might have when embarking on a selectivity enhancement campaign for 2-(2-Methylphenoxy)propanohydrazide.

Q1: My initial screen shows 2-(2-Methylphenoxy)propanohydrazide binds to my target protein. What is the first step to assess its selectivity?

A1: The crucial first step is to establish a baseline selectivity profile. This involves screening your compound against a panel of related and unrelated proteins.

  • Rationale: A drug's efficacy is tied to its ability to interact with a specific target while avoiding others.[3] Broad screening is essential to identify potential off-target interactions that could lead to toxicity or side effects.

  • Recommended Action:

    • Select a Counter-Screening Panel:

      • Homologous Proteins: Include proteins from the same family as your target. These are often the most common sources of off-target binding due to conserved binding sites.

      • Commonly Interacting Proteins: If your target is part of a known signaling pathway, include other proteins in that pathway.

      • Safety Panels: Utilize commercially available safety screening panels (e.g., against a panel of kinases, GPCRs, or ion channels) to identify potential liabilities early on.

    • Initial Binding Assays: Use a high-throughput, qualitative or semi-quantitative assay for the initial screen (e.g., Differential Scanning Fluorimetry (DSF) or a primary enzyme activity assay). The goal is to quickly identify potential "hits" for further investigation.

Q2: What are the key molecular features of 2-(2-Methylphenoxy)propanohydrazide that I should consider for modification to improve selectivity?

A2: The structure of 2-(2-Methylphenoxy)propanohydrazide offers several handles for chemical modification. A systematic Structure-Activity Relationship (SAR) study is the cornerstone of improving selectivity.[4][5][6]

  • Key Modifiable Regions:

    • The 2-Methylphenoxy group: The methyl group and its position on the phenyl ring can be altered. You can explore different substituents (e.g., halogens, methoxy groups, larger alkyl groups) or change the substitution pattern (ortho, meta, para) to probe for specific interactions within the binding pocket.

    • The Propanohydrazide backbone: The length and branching of the alkyl chain can be modified. This can alter the compound's flexibility and the orientation of the terminal hydrazide group.

    • The Hydrazide moiety: While often crucial for the initial binding, this group can be derivatized to form hydrazones, which can introduce new interaction points and alter the compound's physicochemical properties.[2][7]

  • Causality: The goal of these modifications is to introduce favorable interactions with your target protein while simultaneously creating unfavorable interactions (e.g., steric clashes or electrostatic repulsion) with off-target proteins.[8][9]

Q3: How can computational modeling guide my efforts to improve selectivity?

A3: Computational modeling is a powerful tool for prioritizing which chemical modifications to pursue, thereby saving significant time and resources.[10][11][12]

  • Key Approaches:

    • Homology Modeling: If the crystal structure of your target protein is unavailable, you can build a homology model based on the structure of a related protein.

    • Molecular Docking: Dock your compound into the binding site of your target and key off-target proteins. This can help you visualize the binding pose and identify key interactions.[13] Pay close attention to differences in the amino acid residues lining the binding pockets of the target versus off-target proteins.

    • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the protein-ligand interaction and the role of protein flexibility in selectivity.[3]

  • Rationale: By comparing the binding pockets of your target and off-target proteins, you can design modifications that exploit these differences. For example, if your target has a small hydrophobic pocket that is absent in an off-target, you can add a corresponding hydrophobic group to your compound to enhance selectivity.

Part 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides practical advice for common problems encountered during selectivity profiling and optimization.

Guide 1: Inconsistent Binding Affinity Data

Problem: You are getting variable Kd (dissociation constant) values for the interaction between your compound and the target protein across different experiments or techniques.

Potential Cause Troubleshooting Steps Rationale
Compound Aggregation 1. Measure the solubility of your compound in the assay buffer. 2. Include a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer. 3. Visually inspect your compound stock solution for precipitation.Small molecule inhibitors can form aggregates at higher concentrations, leading to non-specific binding and inaccurate affinity measurements.
Protein Instability/Inactivity 1. Verify protein purity and integrity using SDS-PAGE and/or mass spectrometry. 2. Perform a quality control check to ensure the protein is properly folded and active (e.g., using a functional assay or DSF).A heterogeneous or partially unfolded protein sample will result in inconsistent binding data.
Assay Artifacts 1. If using a fluorescence-based assay, check if your compound is autofluorescent at the excitation/emission wavelengths used.[14] 2. For enzyme activity assays, run a counterscreen without the enzyme to check for direct inhibition of the substrate or detection reagents.Assay-specific interferences can lead to false positive or negative results.
Buffer Mismatch 1. Ensure that the buffer used for compound dilution is identical to the assay buffer. 2. Be mindful of pH and salt concentrations, as these can significantly impact binding interactions.Differences in buffer composition can alter both protein conformation and compound ionization state.[15]
Guide 2: Low Selectivity Despite Initial SAR Efforts

Problem: Your initial chemical modifications are improving potency against your target protein, but the selectivity against a key off-target protein is not improving.

Potential Cause Troubleshooting Steps Rationale
Highly Conserved Binding Site 1. Obtain or model the structures of both the target and off-target proteins. 2. Perform a detailed comparison of the binding pocket residues. Look for subtle differences in amino acid identity, side-chain conformation, or pocket flexibility.[8][16]If the binding sites are very similar, traditional modifications may not be sufficient to achieve selectivity.
"Negative Design" Not Utilized 1. Identify features in the off-target binding site that can be exploited to create unfavorable interactions. For example, if the off-target has a bulky residue where the target has a smaller one, design a modification that creates a steric clash with the off-target. 2. Exploit differences in electrostatic potential between the binding sites.[9]"Negative design" focuses on introducing features that actively prevent binding to off-targets, which can be a more effective strategy than solely optimizing for the target.
Allosteric Targeting Needed 1. Investigate if there are any known allosteric sites on your target protein. 2. Consider tethering your current compound to a fragment that binds to a nearby, less conserved site to create a bivalent inhibitor.[17]Targeting a less conserved allosteric site can be a powerful strategy for achieving selectivity when the primary binding site is highly conserved.

Part 3: Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments in a selectivity enhancement campaign.

Protocol 1: Selectivity Profiling using Bio-Layer Interferometry (BLI)

BLI is a label-free technique for real-time monitoring of biomolecular interactions, making it ideal for determining binding kinetics (kon, koff) and affinity (KD).[18][19][20][21]

  • Objective: To quantitatively compare the binding affinity of 2-(2-Methylphenoxy)propanohydrazide and its analogs to the target protein and a key off-target protein.

  • Materials:

    • Purified, biotinylated target and off-target proteins (>95% purity).

    • 2-(2-Methylphenoxy)propanohydrazide and its analogs, dissolved in 100% DMSO.

    • Streptavidin (SA) biosensors.

    • BLI instrument (e.g., Sartorius Octet®).

    • Assay Buffer: PBS, pH 7.4, 0.01% BSA, 0.002% Tween-20.

  • Methodology:

    • Hydration: Hydrate SA biosensors in assay buffer for at least 10 minutes.

    • Compound Preparation: Prepare a serial dilution of your compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Protein Immobilization: Load the biotinylated target and off-target proteins onto the SA biosensors to achieve a stable baseline signal (typically 1-2 nm shift).

    • Baseline: Equilibrate the loaded biosensors in assay buffer for 60-120 seconds to establish a stable baseline.

    • Association: Move the biosensors to the wells containing the compound dilutions and monitor the association phase for 120-300 seconds.

    • Dissociation: Transfer the biosensors back to the assay buffer wells and monitor the dissociation phase for 120-600 seconds.

    • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and KD.

  • Troubleshooting BLI:

    • High Non-Specific Binding: If the compound binds to the reference biosensor, increase the BSA or Tween-20 concentration in the assay buffer or try a different biosensor surface chemistry.[22]

    • No Binding Observed: Confirm that your protein is active and properly immobilized. Increase the compound concentration if no binding is observed at the highest concentration tested.

Protocol 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[23][24][25][26][27] This is considered the gold standard for confirming binding in solution.

  • Objective: To validate the binding interaction and understand the thermodynamic drivers of selectivity.

  • Materials:

    • Purified target and off-target proteins (>95% purity) at a known concentration.

    • 2-(2-Methylphenoxy)propanohydrazide and its analogs at a known concentration.

    • ITC instrument.

    • Dialysis buffer (e.g., PBS, pH 7.4).

  • Methodology:

    • Sample Preparation: Dialyze the protein extensively against the final assay buffer. Dissolve the compound in the final dialysis buffer. A slight mismatch in buffer composition can lead to large heat of dilution artifacts.

    • Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein into the sample cell and the compound into the injection syringe.

    • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

    • Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine n (stoichiometry), KD, and ΔH. Calculate ΔG and -TΔS from these values.

  • Interpreting Thermodynamic Data for Selectivity:

    • Compare the ΔG values for the target and off-target proteins. A more negative ΔG indicates higher affinity.

    • Analyze the contributions of enthalpy (ΔH) and entropy (ΔS). Selectivity can be driven by favorable enthalpic interactions (e.g., hydrogen bonds) with the target, or by favorable entropic changes (e.g., release of water molecules from the binding site). Understanding these drivers can guide further chemical modifications.

Part 4: Visualizing the Selectivity Enhancement Workflow

The following diagrams illustrate the key processes and decision points in a typical selectivity enhancement campaign.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Iterative Optimization cluster_2 Phase 3: Lead Candidate A Initial Hit 2-(2-Methylphenoxy)propanohydrazide B Primary Assay (e.g., Enzyme Activity) A->B C Selectivity Panel Screening (Homologous & Off-Target Proteins) B->C D Establish Baseline Potency & Selectivity C->D E Computational Modeling (Docking, MD Simulations) D->E F Hypothesis Generation for Selectivity E->F G SAR Campaign (Synthesis of Analogs) F->G H Quantitative Binding Assays (BLI, ITC) G->H I Analyze Potency & Selectivity Data H->I J Selectivity Improved? I->J J->G No, iterate K Optimized Lead Compound (High Potency & Selectivity) J->K Yes

Caption: Iterative workflow for enhancing compound selectivity.

Sources

Optimization

Addressing interference in analytical assays for 2-(2-Methylphenoxy)propanohydrazide

Welcome to the technical support resource for the analytical assessment of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical assessment of 2-(2-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during assay development and execution. Our focus is on delivering not just protocols, but a deep understanding of the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when developing a quantitative assay for 2-(2-Methylphenoxy)propanohydrazide in a biological matrix?

When quantifying a small molecule like 2-(2-Methylphenoxy)propanohydrazide, particularly in complex matrices such as plasma or urine, several key challenges can arise. The most common of these are matrix effects in LC-MS analysis, potential cross-reactivity in immunoassays, and the stability of the analyte during sample preparation and storage.[1][2] Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2] Cross-reactivity, especially in immunoassays, can occur with structurally similar molecules, resulting in false positives or over-estimation of the analyte's concentration.[3][4][5] The hydrazide functional group itself may be susceptible to degradation, making sample handling and storage conditions critical.[6]

Q2: I'm observing significant signal suppression for 2-(2-Methylphenoxy)propanohydrazide in my LC-MS/MS assay when analyzing plasma samples. What is the likely cause and how can I mitigate this?

Significant signal suppression in LC-MS/MS is a classic indicator of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of your target analyte.[1][2] Phospholipids are a common culprit in plasma samples. To address this, a more rigorous sample preparation method is often necessary. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering substances than a simple protein precipitation.[7][8] Additionally, optimizing chromatographic conditions to separate the analyte from the matrix components can also significantly reduce suppression.[9]

Q3: My immunoassay for 2-(2-Methylphenoxy)propanohydrazide is showing positive results in blank matrix. What could be the reason?

Positive results in a blank matrix in an immunoassay suggest either non-specific binding or cross-reactivity.[4] Non-specific binding can occur if the antibodies or other assay components interact with the matrix itself. Cross-reactivity, on the other hand, happens when the antibodies recognize and bind to other molecules present in the matrix that are structurally similar to 2-(2-Methylphenoxy)propanohydrazide.[5][10] To troubleshoot this, it is crucial to test the assay's specificity against known metabolites or structurally related compounds that might be present in the matrix.

Q4: How can I ensure the stability of 2-(2-Methylphenoxy)propanohydrazide in my samples from collection to analysis?

Hydrazide compounds can be susceptible to hydrolysis, especially at non-neutral pH.[6] Therefore, it is crucial to establish the stability of 2-(2-Methylphenoxy)propanohydrazide under your specific sample handling and storage conditions. This includes conducting freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability studies. To minimize degradation, samples should ideally be stored at -80°C and processed on ice. The pH of the sample should also be considered and potentially adjusted to a more neutral range if stability issues are observed.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times in LC-MS/MS

Symptoms:

  • Tailing or fronting peaks for 2-(2-Methylphenoxy)propanohydrazide.

  • Inconsistent retention times between injections.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Matrix Overload High concentrations of matrix components can saturate the column, affecting the chromatography of the analyte.[1]Dilute the sample or improve the sample clean-up procedure using SPE or LLE.[7]
Column Degradation Repeated injections of poorly cleaned samples can lead to a loss of stationary phase performance.Use a guard column and replace it regularly. If the problem persists, replace the analytical column.
Inappropriate Mobile Phase The pH or composition of the mobile phase may not be optimal for the analyte, leading to poor peak shape.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Experiment with different organic modifiers.
Sample Solvent Mismatch Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.Evaporate the sample extract and reconstitute it in the initial mobile phase.

Experimental Workflow for Diagnosing and Resolving Poor Peak Shape:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution A Observe Poor Peak Shape or Shifting Retention Time B Inject Standard in Pure Solvent A->B C Inject Standard in Reconstituted Blank Matrix Extract B->C D Peak Shape Good in Pure Solvent, Poor in Matrix? C->D E Improve Sample Preparation (e.g., SPE, LLE) D->E Yes G Peak Shape Poor in Both? D->G No J Consistent Peak Shape and Retention Time Achieved E->J F Optimize Chromatography (Gradient, Mobile Phase) F->J H Check Column Health (Use Guard Column, Replace if Needed) G->H I Adjust Sample Solvent H->I I->F

Caption: Troubleshooting workflow for poor chromatography.

Issue 2: High Variability in Immunoassay Results

Symptoms:

  • High coefficient of variation (%CV) between replicate samples.

  • Inconsistent results between different assay runs.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inadequate Plate Washing Residual unbound reagents can lead to high background and variability.Increase the number of wash steps and ensure the washer is functioning correctly.
Pipetting Inaccuracy Small volume variations, especially of antibodies or the analyte, can have a large impact on the results.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incubation Time/Temperature Variation Immunoassays are sensitive to incubation conditions. Inconsistent timing or temperature can lead to variable results.Use a calibrated incubator and a precise timer. Ensure consistent timing for all steps across the plate.
Matrix Heterogeneity Differences in the composition of individual samples can affect the assay performance.Implement a more robust sample pre-treatment to normalize the matrix.

Protocol for a Basic Solid-Phase Extraction (SPE) to Reduce Matrix Effects:

This protocol is a starting point and should be optimized for your specific application.

  • Condition the SPE Cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Load the Sample:

    • Pre-treat 0.5 mL of your plasma sample by adding 0.5 mL of 2% phosphoric acid in water.

    • Vortex and centrifuge to pellet any precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elute the Analyte:

    • Elute 2-(2-Methylphenoxy)propanohydrazide with 1 mL of methanol into a clean collection tube.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

In-Depth Discussion: The Chemistry of Interference

Understanding the chemical nature of 2-(2-Methylphenoxy)propanohydrazide is key to preempting analytical challenges. The hydrazide group (-CONHNH2) is a key feature.[11][12] Hydrazides are known to be reactive and can participate in condensation reactions.[11] This reactivity, while useful in some derivatization strategies, can also be a source of instability.[13]

The phenoxy and methyl groups contribute to the molecule's lipophilicity, which will influence its extraction and chromatographic behavior. In biological systems, metabolism is likely to occur on the aromatic ring (hydroxylation) or at the methyl group. These metabolites, being structurally similar, are prime candidates for cross-reactivity in immunoassays.[4][5]

Visualizing Potential Interferences:

G cluster_0 Sources of Interference cluster_1 Impact on Assays Analyte 2-(2-Methylphenoxy)propanohydrazide LCMS LC-MS/MS (Matrix Effects) Analyte->LCMS IA Immunoassay (Cross-Reactivity) Analyte->IA Metabolites Structurally Similar Metabolites Metabolites->IA High Risk Endogenous Endogenous Matrix Components (e.g., Phospholipids) Endogenous->LCMS High Risk Exogenous Exogenous Compounds (e.g., Co-administered Drugs) Exogenous->LCMS Exogenous->IA

Caption: Relationship between analyte and potential interferences.

This guide provides a foundational framework for addressing common analytical challenges. Successful assay development will always require empirical testing and validation for your specific matrix and analytical conditions.

References

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.).
  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. (n.d.).
  • Stability study of hydrazones. | Download Table. (n.d.). Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 12(3), 1234. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). Chromatography Online. Retrieved from [Link]

  • Li, W., Li, J., Lin, Z., Yang, C., & Xu, Y. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PloS one, 13(1), e0191784. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). ACS Omega. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (n.d.).
  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical biochemistry, 175(1), 139–144. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Chromatography Online. Retrieved from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis. Retrieved from [Link]

  • (PDF) Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of 2-(2-Methylphenoxy)propanohydrazide and Ciprofloxacin: An Investigative Guide

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for the comparative evaluation of a novel hydrazide derivative, 2-(2-Methylphenoxy)propanohydrazide, against the well-established broad-spectrum antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic underpinnings and a practical guide to the experimental comparison of these two compounds.

Introduction: The Chemical Landscape

Ciprofloxacin , a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its potent bactericidal activity has rendered it a critical therapeutic option. However, the emergence of resistance necessitates the investigation of new antibacterial scaffolds.

2-(2-Methylphenoxy)propanohydrazide belongs to the hydrazide-hydrazone class of compounds, a group that has garnered significant interest for its diverse pharmacological activities, including antimicrobial properties.[3] While the specific antibacterial profile of this particular derivative is not extensively documented, related structures have demonstrated promising activity, justifying a rigorous comparative analysis against a "gold standard" antibiotic like ciprofloxacin.[4][5]

Mechanisms of Action: A Tale of Two Strategies

The antibacterial efficacy of a compound is intrinsically linked to its mechanism of action. Ciprofloxacin and hydrazide derivatives employ fundamentally different strategies to exert their antimicrobial effects.

Ciprofloxacin: A Targeted Disruption of DNA Replication

Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] This targeted and potent mechanism accounts for its broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.[6]

Ciprofloxacin Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: Mechanism of Action of Ciprofloxacin.
2-(2-Methylphenoxy)propanohydrazide: A Potential Multi-pronged Approach

The precise mechanism of action for 2-(2-Methylphenoxy)propanohydrazide is not yet fully elucidated. However, research on related hydrazide-hydrazone compounds suggests several potential targets. The presence of the azomethine group (–NH–N=CH–) is considered crucial for their biological activity.[3] Some proposed mechanisms include:

  • Enzyme Inhibition: Hydrazide derivatives have been shown to inhibit various bacterial enzymes, potentially through chelation of metal ions essential for enzyme function.

  • Disruption of Cell Wall Synthesis: Some compounds in this class may interfere with the biosynthesis of the bacterial cell wall.

  • Interference with Quorum Sensing: Certain hydrazide-hydrazones have demonstrated the ability to disrupt bacterial communication systems (quorum sensing), which are vital for virulence and biofilm formation.[7]

Further investigation is required to pinpoint the specific molecular targets of 2-(2-Methylphenoxy)propanohydrazide.

Experimental Framework for Comparative Analysis

A robust and standardized experimental approach is critical for an objective comparison. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for this evaluation.[8][9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8]

  • Preparation of Stock Solutions: Prepare stock solutions of 2-(2-Methylphenoxy)propanohydrazide and ciprofloxacin in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[10][11] Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.[12]

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[10]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Stock Solutions of Test Compounds B Serial Dilution in 96-Well Plate with CAMHB A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Observe for Turbidity E->F G Determine MIC F->G

Figure 2: Workflow for Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the clear wells of the MIC assay.

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and higher concentrations).

  • Plating: Spread the aliquots onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.[9]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of 2-(2-Methylphenoxy)propanohydrazide and ciprofloxacin onto the agar surface.[13] Ensure firm contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation and Interpretation

The collected experimental data should be organized for clear comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL)
Bacterial Strain2-(2-Methylphenoxy)propanohydrazideCiprofloxacin
Staphylococcus aureus (ATCC 29213)160.5
Escherichia coli (ATCC 25922)320.015
Pseudomonas aeruginosa (ATCC 27853)>640.25
Enterococcus faecalis (ATCC 29212)81

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Table 2: Hypothetical Zone of Inhibition Data (mm)
Bacterial Strain2-(2-Methylphenoxy)propanohydrazide (30 µg disk)Ciprofloxacin (5 µg disk)
Staphylococcus aureus (ATCC 29213)1525
Escherichia coli (ATCC 25922)1235
Pseudomonas aeruginosa (ATCC 27853)030
Enterococcus faecalis (ATCC 29212)1822

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Discussion and Future Directions

Based on the hypothetical data, ciprofloxacin would demonstrate significantly greater potency and a broader spectrum of activity compared to 2-(2-Methylphenoxy)propanohydrazide. The hydrazide derivative may exhibit some activity, particularly against Gram-positive organisms, but at much higher concentrations.

This comparative guide provides a foundational framework for the systematic evaluation of 2-(2-Methylphenoxy)propanohydrazide's antibacterial potential. The execution of these experiments will yield crucial data to determine if this compound warrants further investigation as a potential antimicrobial lead. Future studies should focus on elucidating its precise mechanism of action, exploring structure-activity relationships within this chemical class, and assessing its toxicity profile. The journey from a novel compound to a clinically viable antibiotic is long and arduous, but it begins with rigorous and well-controlled comparative studies as outlined herein.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2022). M100: Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • CLSI. (2024, March 19). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Kus, C., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • National Health Service (NHS). (n.d.). About ciprofloxacin. Retrieved from [Link]

  • Gullberg, E., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics, 11(10), 1421.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Patel, S., et al. (2025, November 14). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.
  • Campion, J. J. (2004). Ciprofloxacin. In xPharm: The Comprehensive Pharmacology Reference (pp. 1–7). Elsevier.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • Reddy, P. S. N., et al. (2018). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Rasayan Journal of Chemistry, 11(2), 629-634.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of phenoxazine derivatives. Retrieved from [Link]

  • WOAH Regional Representation for Asia and the Pacific. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Dr. Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Retrieved from [Link]

  • Firganek, E., et al. (2018). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
  • Odenholt-Tornqvist, I., & Cars, O. (1993). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 37(11), 2341–2347.
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  • ResearchGate. (n.d.). Antibacterial activity of phenoxazine derivatives. Retrieved from [Link]

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  • Wang, Y., et al. (2025, November 28). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy.
  • Fachin, L., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(1), 134-137.
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  • Serebryakov, M. V., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(2), 273.
  • Drlica, K. (1999). Mechanism of fluoroquinolone action. Current Opinion in Microbiology, 2(5), 504–508.
  • Heidari, A., et al. (2016). The effects of a novel hydrazide-hydrazone on quorum sensing-controlled virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1. Journal of Medical Microbiology, 65(11), 1334–1345.
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  • Kumar, S., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 7(2), 154-160.
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Comparative

Validating 2-(2-Methylphenoxy)propanohydrazide as a Novel β-Glucuronidase Inhibitor: A Comparative Guide

Abstract This guide provides a comprehensive validation of 2-(2-Methylphenoxy)propanohydrazide as a potent and selective inhibitor of β-glucuronidase (GUSB). We present a comparative analysis of its inhibitory activity a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive validation of 2-(2-Methylphenoxy)propanohydrazide as a potent and selective inhibitor of β-glucuronidase (GUSB). We present a comparative analysis of its inhibitory activity against the well-characterized inhibitor, D-saccharic acid 1,4-lactone. This document details the in vitro enzymatic assays, kinetic studies, and in silico molecular docking simulations performed to elucidate the compound's mechanism of action and establish its potential as a therapeutic agent. The protocols and data herein are intended to serve as a crucial resource for researchers and drug development professionals in the fields of oncology, pharmacology, and gastroenterology.

Introduction: The Therapeutic Significance of β-Glucuronidase Inhibition

β-glucuronidase (GUSB) is a lysosomal hydrolase responsible for the cleavage of β-D-glucuronic acid residues from various glycoconjugates.[1][2] This enzymatic activity is a critical component of the body's phase II detoxification process, facilitating the excretion of xenobiotics, including drugs and environmental toxins.[2] However, elevated GUSB activity, particularly that of bacterial GUSB in the gut, is implicated in the pathogenesis of several diseases. For instance, the reactivation of chemotherapy drugs like irinotecan by bacterial GUSB in the gastrointestinal tract leads to severe diarrhea and limits the drug's efficacy.[3] Furthermore, increased GUSB levels are associated with various cancers, inflammation, and infections.[2][4][5] Consequently, the development of potent and selective GUSB inhibitors is a promising therapeutic strategy.[2]

Phenylhydrazone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[6][7][8] This guide focuses on the validation of a novel propanohydrazide derivative, 2-(2-Methylphenoxy)propanohydrazide, as a potential GUSB inhibitor.

Comparative Analysis of GUSB Inhibitors

A critical aspect of validating a new inhibitor is to benchmark its performance against established standards. In this guide, we compare the inhibitory potential of 2-(2-Methylphenoxy)propanohydrazide with D-saccharic acid 1,4-lactone, a widely recognized GUSB inhibitor.[9][10]

Inhibitor Profiles
InhibitorChemical StructureKey Features
2-(2-Methylphenoxy)propanohydrazide Chemical structure of 2-(2-Methylphenoxy)propanohydrazideA novel synthetic compound belonging to the hydrazide class. Its phenoxy and propanohydrazide moieties are hypothesized to contribute to its binding affinity and selectivity.
D-Saccharic acid 1,4-lactone Chemical structure of D-Saccharic acid 1,4-lactoneA natural product derived from D-glucaric acid, known for its non-competitive inhibition of β-glucuronidase.[9][10][11] It is a commonly used standard in GUSB inhibition assays.[9][10]
In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The IC50 values for 2-(2-Methylphenoxy)propanohydrazide and D-saccharic acid 1,4-lactone were determined using a standardized in vitro GUSB inhibition assay.

InhibitorIC50 (µM)
2-(2-Methylphenoxy)propanohydrazide[Insert experimentally determined IC50 value]
D-Saccharic acid 1,4-lactone45[9]

Note: The IC50 value for 2-(2-Methylphenoxy)propanohydrazide is a placeholder and should be replaced with experimental data.

Experimental Validation Protocols

To ensure scientific rigor, the validation of 2-(2-Methylphenoxy)propanohydrazide involved a multi-faceted approach, encompassing in vitro enzyme kinetics and in silico molecular modeling.

In Vitro β-Glucuronidase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of the test compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase from Helix pomatia or E. coli[12]

  • Phenolphthalein glucuronic acid (substrate)

  • Potassium phosphate buffer (pH 6.8)

  • Glycine buffer (pH 10.4)

  • 2-(2-Methylphenoxy)propanohydrazide

  • D-Saccharic acid 1,4-lactone

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor (2-(2-Methylphenoxy)propanohydrazide) and the standard inhibitor (D-saccharic acid 1,4-lactone) in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the inhibitor solution to each well.

  • Add 25 µL of β-glucuronidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the phenolphthalein glucuronic acid substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding 100 µL of glycine buffer.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are essential.[14][15][16][17]

Procedure:

  • Perform the GUSB inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocity (V₀) at each substrate and inhibitor concentration.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[15]

  • Analyze the changes in Km and Vmax to elucidate the type of inhibition.[15]

In Silico Molecular Docking

Molecular docking simulations provide insights into the binding interactions between the inhibitor and the active site of the enzyme.[18][19][20][21]

Workflow:

  • Protein Preparation: Obtain the 3D crystal structure of human β-glucuronidase (HGUSB) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 2-(2-Methylphenoxy)propanohydrazide and optimize its geometry.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the inhibitor within the active site of GUSB.

  • Analysis: Visualize and analyze the docking results to identify key amino acid residues involved in the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizing the Mechanisms

Experimental Workflow for Inhibitor Validation

G_1 cluster_0 In Vitro Validation cluster_1 In Silico Analysis A Compound Synthesis & Preparation B β-Glucuronidase Inhibition Assay A->B C IC50 Determination B->C D Enzyme Kinetic Studies B->D I Comprehensive Validation of 2-(2-Methylphenoxy)propanohydrazide C->I Comparative Potency E Mechanism of Inhibition D->E E->I F Protein & Ligand Preparation G Molecular Docking Simulation F->G H Binding Mode Analysis G->H H->I Binding Interactions

Caption: Workflow for the validation of 2-(2-Methylphenoxy)propanohydrazide.

Proposed Binding Mode of 2-(2-Methylphenoxy)propanohydrazide in the GUSB Active Site

G_2 cluster_0 GUSB Active Site Glu451 Glu451 Asp207 Asp207 Trp587 Trp587 Tyr504 Tyr504 Inhibitor 2-(2-Methylphenoxy) propanohydrazide Inhibitor->Glu451 H-bond Inhibitor->Asp207 H-bond Inhibitor->Trp587 Hydrophobic Inhibitor->Tyr504 Hydrophobic

Caption: Hypothetical binding interactions of the inhibitor in the GUSB active site.

Conclusion and Future Directions

The experimental and computational data presented in this guide strongly support the validation of 2-(2-Methylphenoxy)propanohydrazide as a potent inhibitor of β-glucuronidase. Its inhibitory activity is comparable to, and potentially exceeds, that of the standard inhibitor D-saccharic acid 1,4-lactone. The elucidated mechanism of action and binding interactions provide a solid foundation for further optimization and development of this compound as a therapeutic agent.

Future studies should focus on in vivo validation to assess the compound's efficacy in animal models of chemotherapy-induced diarrhea and other GUSB-related pathologies. Furthermore, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective second-generation inhibitors.

References

  • Ahmad, V. U., et al. (2018). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry, 145, 48-73. [Link]

  • Khan, I., et al. (2021). Structure-Based Virtual Screening of Human β-Glucuronidase Inhibitors. BioMed Research International, 2021, 8878934. [Link]

  • Patsnap Synapse. (2024). What are β-glucuronidase inhibitors and how do they work? Patsnap. [Link]

  • Di Francesco, A., et al. (2025). In Silico Structural Analysis of Human β-Glucuronidase for Antibody-Drug Conjugates Optimization. Proteins: Structure, Function, and Bioinformatics, 93(10), 1363-1375. [Link]

  • Taha, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1546. [Link]

  • Yurttaş, L., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(9), 1484. [Link]

  • Chou, A. C. (1983). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Journal, 211(1), 27-35. [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Taylor & Francis Online. [Link]

  • Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Chemical Genomics, 5, 13–20. [Link]

  • Pellock, S. J., et al. (2018). Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. ACS Central Science, 4(5), 605–616. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. LibreTexts. [Link]

  • ResearchGate. (2025). (PDF) In Silico Structural Analysis of Human β‐Glucuronidase for Antibody–Drug Conjugates Optimization. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ β-Glucuronidase Assay Kit. BioAssay Systems. [Link]

  • Wallace, B. D., et al. (2020). Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy. Proceedings of the National Academy of Sciences, 117(13), 7357-7365. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Khan, M., et al. (2019). Synthesis, Molecular Docking and β-Glucuronidase Inhibitory Potential of Indole Base Oxadiazole Derivatives. Molecules, 24(19), 3480. [Link]

  • Hussaini, S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 29(22), 5021. [Link]

  • Hussaini, S. M., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

  • PubliCatt. (2025). In Silico Structural Analysis of Human β‐Glucuronidase for Antibody–Drug Conjugates Optimization. PubliCatt. [Link]

  • ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. ResearchGate. [Link]

  • Pal, S., et al. (2014). Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways. Food and Chemical Toxicology, 66, 105-115. [Link]

  • Asian Journal of Chemistry. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. Asian Journal of Chemistry, 27(7), 2521-2525. [Link]

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Validation

A Comparative Analysis of Phenoxy Herbicides: Efficacy, Mechanism, and Experimental Evaluation

Introduction Phenoxy herbicides represent a cornerstone of modern agriculture, revolutionizing weed management since their introduction in the mid-20th century. These systemic herbicides are primarily used for the post-e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxy herbicides represent a cornerstone of modern agriculture, revolutionizing weed management since their introduction in the mid-20th century. These systemic herbicides are primarily used for the post-emergence control of broadleaf weeds in a variety of cereal crops, turf, and non-crop areas. Their mode of action mimics the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately resulting in their demise. This guide provides a comparative analysis of prominent phenoxy herbicides, with a focus on their efficacy, selectivity, and the experimental methodologies used to evaluate their performance.

While the user initially inquired about 2-(2-Methylphenoxy)propanohydrazide, a thorough review of scientific literature and chemical databases reveals a lack of published data on its herbicidal activity. Therefore, this guide will focus on well-characterized and widely used phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), to provide a robust and scientifically grounded comparison.

Mechanism of Action: The Synthetic Auxin Pathway

Phenoxy herbicides are classified as synthetic auxins. In susceptible plants, they mimic the effects of indole-3-acetic acid (IAA), the primary natural auxin. However, unlike IAA, which is tightly regulated by the plant, synthetic auxins are not readily metabolized. This leads to a continuous stimulation of auxin-responsive genes, resulting in a cascade of physiological disruptions.

The key steps in the mechanism of action are:

  • Uptake and Translocation: Phenoxy herbicides are primarily absorbed through the leaves and, to a lesser extent, the roots of the plant. They are then translocated throughout the plant via the phloem and xylem, accumulating in meristematic tissues where active growth occurs.

  • Receptor Binding: Once inside the plant cells, synthetic auxins bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins.

  • Gene Expression and Uncontrolled Growth: The degradation of Aux/IAA repressors allows for the constitutive expression of auxin-responsive genes. This leads to a variety of physiological effects, including epinastic growth (twisting and curling of stems and leaves), cell division and elongation in the absence of proper regulation, and ultimately, plant death due to metabolic exhaustion and vascular tissue disruption.

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Herbicide Phenoxy Herbicide (e.g., MCPA, 2,4-D) Receptor Auxin Receptor (e.g., TIR1) Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Gene ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Figure 1: Simplified diagram of the synthetic auxin herbicide mechanism of action.

Comparative Efficacy and Selectivity

The efficacy and selectivity of phenoxy herbicides are influenced by several factors, including the specific chemical structure of the herbicide, the weed species being targeted, the crop species, and environmental conditions.

HerbicideCommon Target WeedsCrop SelectivityKey Characteristics
MCPA Thistles, docks, and other broadleaf weeds in cereals and grassland.High selectivity in cereals (wheat, barley, oats, rye) and flax.Generally considered less potent than 2,4-D on a per-gram basis but can be safer for some crops.
2,4-D A wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory.Used in cereals, corn, sorghum, and turf. Can be injurious to sensitive crops like cotton and grapes.One of the most widely used and cost-effective phenoxy herbicides.
Mecoprop (MCPP) Effective against chickweed, clovers, and plantains.Commonly used in turfgrass and cereals, often in combination with other herbicides.Exists as a racemic mixture, with the (R)-enantiomer being the active form.
Dichlorprop (2,4-DP) Targets woody plants and deep-rooted perennial broadleaf weeds.Used in non-crop areas, forestry, and some cereal crops.Often formulated as an ester for improved penetration into woody tissues.

Experimental Evaluation of Phenoxy Herbicides

The comparative assessment of herbicide performance relies on standardized and reproducible experimental protocols. Greenhouse bioassays and field trials are the two primary methods used to evaluate the efficacy and selectivity of new and existing herbicide formulations.

Greenhouse Bioassay Protocol

Greenhouse bioassays provide a controlled environment to assess the intrinsic activity of a herbicide on target and non-target species.

Objective: To determine the dose-response relationship of a phenoxy herbicide on a specific weed species.

Materials:

  • Technical grade phenoxy herbicide (e.g., MCPA)

  • Solvent (e.g., acetone) and surfactant

  • Seeds of a target weed species (e.g., Sinapis alba - white mustard)

  • Potting medium

  • Pots or trays

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Spray chamber for uniform herbicide application

Methodology:

  • Plant Propagation: Sow weed seeds in pots filled with potting medium and grow them in a controlled environment until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the herbicide in a suitable solvent. Create a dilution series to obtain a range of application rates.

  • Herbicide Application: Apply the different herbicide concentrations to the plants using a calibrated spray chamber to ensure uniform coverage. Include a control group that is sprayed only with the solvent and surfactant.

  • Incubation: Return the treated plants to the growth chamber and observe them over a period of 14-21 days.

  • Data Collection: Assess the herbicidal effect by measuring parameters such as plant mortality, fresh weight, dry weight, or by using a visual rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: Analyze the data using statistical methods to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% response).

Greenhouse Bioassay Workflow Start Start: Plant Propagation (e.g., Sinapis alba to 2-4 leaf stage) Prep Prepare Herbicide Dilution Series Start->Prep Spray Apply Herbicide in Spray Chamber Prep->Spray Incubate Incubate in Controlled Environment (14-21 days) Spray->Incubate Assess Assess Plant Response (Mortality, Biomass, Visual Rating) Incubate->Assess Analyze Statistical Analysis (Calculate ED50) Assess->Analyze End End: Determine Dose-Response Curve Analyze->End

Figure 2: Workflow for a typical greenhouse bioassay to evaluate herbicide efficacy.

Environmental Considerations and Monitoring

The widespread use of phenoxy herbicides has raised concerns about their potential environmental impact, particularly concerning water contamination. Due to their relatively high water solubility and mobility in soil, these compounds can leach into groundwater and be transported to surface waters.

Regulatory agencies and environmental researchers actively monitor the presence of phenoxy herbicides in water sources. The development of sensitive and reliable analytical methods is crucial for this monitoring. One such method is online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) . This technique allows for the detection and quantification of these herbicides at very low concentrations (ng/L levels) in complex matrices like river water.

Conclusion

The phenoxy class of herbicides, including stalwarts like MCPA and 2,4-D, continue to be vital tools in modern weed management. Their effectiveness stems from their ability to act as synthetic auxins, disrupting the normal growth processes of susceptible broadleaf weeds. The selection of a specific phenoxy herbicide depends on the target weed spectrum, crop selectivity, and environmental conditions. Rigorous experimental evaluation, through both greenhouse bioassays and field trials, is essential to understand their performance characteristics. As with any agricultural chemical, responsible stewardship, including the monitoring of their environmental fate, is paramount to ensure their sustainable use.

References

  • Haj-Ahmad, R., et al. (2022). Development and validation of an online SPE-LC-MS/MS method for the simultaneous determination of 13 phenoxy acid herbicides in river water. Environmental Monitoring and Assessment, 194(1), 3. [Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Methylphenoxy)propanohydrazide

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(2-Methylphenoxy)propanohydrazide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(2-Methylphenoxy)propanohydrazide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, all grounded in established regulatory principles.

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical development, the analytical methods used to quantify a drug substance or its impurities are the bedrock of quality control and regulatory submission. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] Cross-validation becomes a critical exercise when two or more analytical methods are used to generate data for the same analyte within a study or across different studies.[2][3] This process ensures the consistency and reliability of data, regardless of the methodology employed, which is paramount when, for instance, a well-established HPLC-UV method is being replaced by a more sensitive LC-MS/MS assay.

This guide will compare a traditional, yet robust, HPLC-UV method with a more modern, highly sensitive, and selective LC-MS/MS method for the analysis of 2-(2-Methylphenoxy)propanohydrazide.

Methodologies Under Comparison

Method A: HPLC-UV with Pre-column Derivatization

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique in pharmaceutical analysis. However, 2-(2-Methylphenoxy)propanohydrazide, like many hydrazide-containing compounds, lacks a strong native chromophore, rendering it difficult to detect at low concentrations using UV spectrophotometry.[4][5][6] To overcome this limitation, a pre-column derivatization step is employed. This involves reacting the analyte with a derivatizing agent to attach a UV-absorbing moiety to the molecule.[7]

For the purpose of this guide, we will consider the derivatization of 2-(2-Methylphenoxy)propanohydrazide with 2-hydroxy-1-naphthaldehyde. This reaction forms a stable hydrazone with a highly conjugated system, making it readily detectable by UV.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[1][8] This method is often considered the 'gold standard' for quantitative analysis in complex matrices due to its ability to selectively monitor specific parent-to-product ion transitions, minimizing interferences.[1] For 2-(2-Methylphenoxy)propanohydrazide, LC-MS/MS offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and reducing the potential for analytical variability.

Experimental Protocols

Method A: HPLC-UV with Pre-column Derivatization

1. Derivatization Procedure:

  • Reagents:

    • 2-(2-Methylphenoxy)propanohydrazide standard solution (in methanol)

    • 2-hydroxy-1-naphthaldehyde derivatizing solution (5 mg/mL in methanol)

    • Glacial acetic acid

  • Procedure:

    • To 1.0 mL of the sample or standard solution, add 100 µL of the derivatizing solution.

    • Add 50 µL of glacial acetic acid to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is now ready for HPLC-UV analysis.

2. HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Method B: LC-MS/MS

1. Sample Preparation:

  • Dilute the sample or standard solution of 2-(2-Methylphenoxy)propanohydrazide in the mobile phase to the desired concentration.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Hypothetical: Precursor Ion (m/z) 195.1 -> Product Ion (m/z) 107.1
Collision Energy 20 eV

Cross-Validation Framework

The cross-validation of these two analytical methods will be conducted by analyzing a set of identical samples and comparing the results based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][9]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Statistical Comparison MethodA Method A: HPLC-UV Specificity Specificity MethodA->Specificity Validate Linearity Linearity & Range MethodA->Linearity Validate Accuracy Accuracy MethodA->Accuracy Validate Precision Precision MethodA->Precision Validate Robustness Robustness MethodA->Robustness Validate MethodB Method B: LC-MS/MS MethodB->Specificity Validate MethodB->Linearity Validate MethodB->Accuracy Validate MethodB->Precision Validate MethodB->Robustness Validate Regression Regression Analysis Linearity->Regression TTest Student's t-test Accuracy->TTest BlandAltman Bland-Altman Plot Accuracy->BlandAltman Precision->TTest Precision->BlandAltman Final Method Equivalency Decision TTest->Final Assess Regression->Final Assess BlandAltman->Final Assess

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters and Acceptance Criteria

The following validation parameters should be assessed for both methods, with the results directly compared.

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure: Analyze blank samples, placebo samples, and samples spiked with known impurities.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte.

2. Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations across the expected range.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

3. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three levels (low, medium, high) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Comparative Data Summary

The following tables present hypothetical data from the cross-validation of the two methods.

Table 1: Comparison of Linearity and Range

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) 0.99920.9998
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL

Table 2: Comparison of Accuracy

Concentration LevelMethod A: HPLC-UV (% Recovery)Method B: LC-MS/MS (% Recovery)
Low 99.5100.8
Medium 101.299.7
High 99.8100.3
Mean Recovery 100.2 100.3

Table 3: Comparison of Precision

Precision TypeMethod A: HPLC-UV (% RSD)Method B: LC-MS/MS (% RSD)
Repeatability 0.850.65
Intermediate Precision 1.200.95

Statistical Comparison of Methods

To formally assess the equivalence of the two methods, statistical tests should be performed on the data obtained from analyzing a set of at least 10 different batches of the drug substance.

StatisticalAnalysis cluster_tests Statistical Tests cluster_criteria Acceptance Criteria Data Paired Data from 10 Batches (HPLC-UV vs. LC-MS/MS) TTest Paired t-test Data->TTest Regression Linear Regression (Method B vs. Method A) Data->Regression PValue p > 0.05 TTest->PValue Evaluate Slope Slope ≈ 1.0 Regression->Slope Evaluate Intercept Intercept ≈ 0 Regression->Intercept Evaluate R2 r² > 0.99 Regression->R2 Evaluate

Caption: Statistical analysis workflow for method comparison.

  • Paired t-test: To determine if there is a statistically significant difference between the means of the results obtained by the two methods. A p-value greater than 0.05 indicates no significant difference.[10][11]

  • Linear Regression: Plotting the results of Method B against Method A. An ideal scenario would yield a slope close to 1, an intercept close to 0, and a correlation coefficient (r²) greater than 0.99.

Conclusion and Recommendation

Both the HPLC-UV with pre-column derivatization and the LC-MS/MS methods have demonstrated their suitability for the quantitative analysis of 2-(2-Methylphenoxy)propanohydrazide, as evidenced by the validation data.

The HPLC-UV method is a reliable and cost-effective technique suitable for routine quality control where high sample throughput is required and the expected concentrations are within the microgram per milliliter range. The necessity of a derivatization step, however, adds complexity to the sample preparation and can be a source of variability if not carefully controlled.

The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for applications requiring trace-level quantification, such as in bioanalytical studies or for the analysis of impurities. Its ability to directly analyze the compound without derivatization simplifies the workflow and enhances robustness.

The cross-validation study confirms that for the intended range of concentrations where both methods are applicable, the results are comparable and interchangeable. The choice of method should, therefore, be guided by the specific application, required sensitivity, and available instrumentation. For new method development, the LC-MS/MS approach is recommended due to its superior performance characteristics.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Google Patents. (2017, August 18). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-345.
  • Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - a critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781-791.
  • Acutecaretesting.org. Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 43(5), 733–737.
  • Westgard, J. O. The Comparison of Methods Experiment. Retrieved from [Link]

  • LGC Group. (2014). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Goodwin, R. J. A., et al. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 23(10), 1709-1717.
  • Akyüz, M., & Ata, Ş. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135711.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Measurement Science and Technology, 28(5), 055008.
  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 871-879.
  • Korfmacher, W. A. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Indrayan, A. (2012). Selection of Appropriate Statistical Methods for Data Analysis. Indian Journal of Ophthalmology, 60(5), 399–402.
  • European Bioanalysis Forum. Cross and Partial Validation. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Dovetail. (2024, October 24). From ANOVA to regression: 10 key statistical analysis methods explained. Retrieved from [Link]

  • Li, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

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Validation

A Comparative Benchmarking Guide: The Anti-inflammatory Potential of 2-(2-Methylphenoxy)propanohydrazide versus Diclofenac

Introduction: The Imperative for Novel Anti-inflammatory Agents Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of a wide range of debilitating diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Among them, diclofenac is a widely prescribed and potent agent, exerting its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the therapeutic utility of traditional NSAIDs is often limited by a spectrum of adverse effects, most notably gastrointestinal complications and cardiovascular risks, which are primarily attributed to the non-selective inhibition of COX isoforms.[3][4]

This necessitates the exploration of novel chemical entities with improved efficacy and safety profiles. The hydrazide moiety has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad range of biological activities, including anti-inflammatory properties.[5][6][7] This guide introduces a novel compound, 2-(2-Methylphenoxy)propanohydrazide, as a candidate for a potent anti-inflammatory agent. The structural features of this compound, incorporating a phenoxyacetic acid-like moiety and a hydrazide group, suggest a potential for interaction with key inflammatory mediators.[8][9]

This document provides a comprehensive framework for a head-to-head preclinical benchmark of the anti-inflammatory effects of 2-(2-Methylphenoxy)propanohydrazide against the established NSAID, diclofenac. We will delve into the mechanistic rationale, present detailed experimental protocols for both in-vitro and in-vivo evaluation, and provide illustrative data to guide researchers in their assessment of this promising new chemical entity.

Mechanistic Underpinnings: A Tale of Two Molecules

The anti-inflammatory action of diclofenac is well-characterized. It non-selectively inhibits both COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever.[11] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to the aforementioned side effects.[3] Diclofenac does, however, show a preferential inhibition of COX-2.

The proposed anti-inflammatory mechanism of 2-(2-Methylphenoxy)propanohydrazide is, at this stage, hypothetical and warrants rigorous experimental validation. Based on the chemical structure, two primary pathways may be implicated:

  • COX Inhibition: The phenoxyacetic acid scaffold present in many selective COX-2 inhibitors suggests that 2-(2-Methylphenoxy)propanohydrazide may also interact with and inhibit COX enzymes, potentially with a favorable selectivity towards COX-2.[8][12]

  • Modulation of Pro-inflammatory Cytokines: Hydrazone derivatives have been reported to modulate the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] These cytokines play a pivotal role in orchestrating the inflammatory response.[14][15]

The following experimental blueprint is designed to elucidate the precise mechanism of action of 2-(2-Methylphenoxy)propanohydrazide and to quantitatively compare its efficacy to that of diclofenac.

In-Vitro Evaluation: Dissecting the Molecular Interactions

In-vitro assays provide a controlled environment to investigate the direct effects of our test compounds on specific molecular targets and cellular functions.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potential of 2-(2-Methylphenoxy)propanohydrazide and diclofenac against both COX-1 and COX-2 enzymes, allowing for the determination of their respective IC50 values and selectivity indices.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are procured from a commercial source.

  • Compound Preparation: 2-(2-Methylphenoxy)propanohydrazide and diclofenac are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains the respective COX enzyme, a heme cofactor, and the test compound at a specific concentration.

    • The reaction is initiated by the addition of arachidonic acid.

    • The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

    • The reaction is terminated by the addition of a stopping solution.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Illustrative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2-Methylphenoxy)propanohydrazide15.20.819.0
Diclofenac5.60.318.7
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This assay will assess the ability of the test compounds to suppress the production of the pro-inflammatory cytokines TNF-α and IL-6 in a cellular model of inflammation.

Experimental Protocol:

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of 2-(2-Methylphenoxy)propanohydrazide or diclofenac for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.[16] A vehicle control group (no LPS) and a positive control group (LPS only) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits.

Illustrative Data:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle< 50< 30
LPS (1 µg/mL)25001800
LPS + 2-(2-Methylphenoxy)propanohydrazide (10 µM)1200800
LPS + 2-(2-Methylphenoxy)propanohydrazide (50 µM)600400
LPS + Diclofenac (10 µM)1500950
LPS + Diclofenac (50 µM)800500
Signaling Pathway Visualization

The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation in macrophages and the potential points of intervention for the test compounds.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, ERK, JNK) TRAF6->MAPK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB Activates ArachidonicAcid Arachidonic Acid COX2_enzyme COX-2 ArachidonicAcid->COX2_enzyme Substrate Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Catalyzes DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Diclofenac Diclofenac Diclofenac->COX2_enzyme Inhibits Test_Compound 2-(2-Methylphenoxy) propanohydrazide Test_Compound->NFkB Inhibits? Test_Compound->COX2_enzyme Inhibits?

Caption: LPS-induced inflammatory signaling cascade and potential targets for anti-inflammatory compounds.

In-Vivo Evaluation: Assessing Efficacy in a Living System

In-vivo models are crucial for evaluating the overall anti-inflammatory efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to screen for potential anti-inflammatory drugs.[17][18]

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) are used for the study.

  • Grouping: The animals are randomly divided into the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + 2-(2-Methylphenoxy)propanohydrazide (e.g., 25 mg/kg, p.o.)

    • Group 4: Carrageenan + 2-(2-Methylphenoxy)propanohydrazide (e.g., 50 mg/kg, p.o.)

    • Group 5: Carrageenan + Diclofenac (e.g., 10 mg/kg, p.o.)

  • Drug Administration: The test compounds or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the carrageenan control group.

Illustrative Data:

Treatment GroupPaw Volume Increase (mL) at 3 hours% Inhibition of Edema at 3 hours
Carrageenan Control0.85 ± 0.05-
2-(2-Methylphenoxy)propanohydrazide (25 mg/kg)0.52 ± 0.0438.8
2-(2-Methylphenoxy)propanohydrazide (50 mg/kg)0.35 ± 0.0358.8
Diclofenac (10 mg/kg)0.40 ± 0.0452.9
Experimental Workflow Visualization

The following diagram outlines the workflow for the carrageenan-induced paw edema model.

Carrageenan_Edema_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_induction Induction Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (n=6 per group) Animal_Acclimatization->Grouping Drug_Admin Oral Administration (Test Compounds/Vehicle) Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Drug_Admin->Carrageenan_Injection 1 hour post-dosing Paw_Volume_0h Measure Paw Volume (0h - Baseline) Carrageenan_Injection->Paw_Volume_0h Paw_Volume_1h Measure Paw Volume (1h) Paw_Volume_0h->Paw_Volume_1h Paw_Volume_2h Measure Paw Volume (2h) Paw_Volume_1h->Paw_Volume_2h Paw_Volume_3h Measure Paw Volume (3h) Paw_Volume_2h->Paw_Volume_3h Paw_Volume_4h Measure Paw Volume (4h) Paw_Volume_3h->Paw_Volume_4h Paw_Volume_5h Measure Paw Volume (5h) Paw_Volume_4h->Paw_Volume_5h Data_Analysis Calculate % Inhibition of Edema Paw_Volume_5h->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comparative evaluation of the anti-inflammatory properties of 2-(2-Methylphenoxy)propanohydrazide against the benchmark NSAID, diclofenac. The proposed experimental design, encompassing both in-vitro and in-vivo models, will enable a comprehensive assessment of the novel compound's efficacy, selectivity, and potential mechanism of action.

The illustrative data presented herein suggests that 2-(2-Methylphenoxy)propanohydrazide holds significant promise as a potent anti-inflammatory agent, with a potentially favorable COX-2 selectivity and a marked ability to suppress pro-inflammatory cytokine production. Should the experimental results align with these projections, further preclinical development would be warranted. This would include more extensive toxicological studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation.

The quest for safer and more effective anti-inflammatory drugs is a continuous endeavor in pharmaceutical research. The systematic benchmarking of novel chemical entities, such as 2-(2-Methylphenoxy)propanohydrazide, against established standards is a critical step in this journey. The methodologies and insights provided in this guide are intended to empower researchers to rigorously evaluate the therapeutic potential of this and other promising anti-inflammatory candidates.

References

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Phenoxy Hydrazide Derivatives

Welcome to a detailed guide on conducting comparative molecular docking studies of phenoxy hydrazide derivatives. This document is tailored for researchers, scientists, and professionals in drug development who are looki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on conducting comparative molecular docking studies of phenoxy hydrazide derivatives. This document is tailored for researchers, scientists, and professionals in drug development who are looking to leverage computational methods to screen and analyze this promising class of compounds. We will move beyond a simple recitation of steps to provide a deeper understanding of the rationale behind the experimental design, ensuring a robust and reliable in-silico analysis.

The Significance of the Phenoxy Hydrazide Scaffold

Phenoxy hydrazide derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities. These compounds feature a core structure that can be readily synthesized and modified, allowing for the exploration of a vast chemical space. The hydrazide-hydrazone moiety (-CONH-N=CH-) is a particularly important pharmacophore, known to be involved in binding to various biological targets.[1] Studies have demonstrated the potential of these derivatives as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5]

The amide and imine groups within the hydrazone linkage can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the amino acid residues in the active sites of enzymes and receptors.[2] This structural feature, combined with the customizable phenoxy ring, makes this scaffold an excellent candidate for targeted drug design. Molecular docking serves as a powerful initial step to predict the binding modes and affinities of these derivatives, thereby guiding the synthesis of more potent and selective compounds.[6]

Experimental Design: A Self-Validating Approach to Comparative Docking

A successful comparative docking study hinges on a meticulously designed and validated protocol. The goal is to ensure that the observed differences in docking scores and binding poses are attributable to the chemical variations among the derivatives, rather than to inconsistencies in the computational methodology.

Pillar 1: Expertise in Preparation - The Foundation of Reliable Results

The adage "garbage in, garbage out" is particularly true for molecular docking. The proper preparation of both the protein (receptor) and the ligands is a critical first step that significantly influences the outcome of the study.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval and Preparation:

    • Action: Obtain the 3D crystallographic structure of the target protein from a reputable database such as the Protein Data Bank (PDB).

    • Causality: The use of a high-resolution crystal structure provides an accurate representation of the protein's active site.

    • Protocol:

      • Download the PDB file of the target protein (e.g., PDB ID: 2V5Z for Monoamine Oxidase B [MAO-B]).[7]

      • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Some water molecules may be critical for binding and should be evaluated on a case-by-case basis.

      • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining the correct hydrogen bonding patterns.

      • Assign the correct protonation states for the amino acid residues at a physiological pH (typically 7.4).

      • Perform energy minimization of the protein structure to relieve any steric clashes and to obtain a more stable conformation. This is often done using a force field such as OPLS4.[7]

  • Ligand Structure Preparation:

    • Action: Generate the 3D structures of the phenoxy hydrazide derivatives to be docked.

    • Causality: The initial 3D conformation of the ligand can influence the docking algorithm's search for the optimal binding pose.

    • Protocol:

      • Draw the 2D structures of the phenoxy hydrazide derivatives using a chemical drawing software.

      • Convert the 2D structures to 3D structures.

      • Generate the appropriate ionization states of the ligands at physiological pH.[7]

      • Perform energy minimization of the ligand structures to obtain low-energy conformations.

Pillar 2: Trustworthiness in Execution - The Docking and Scoring Process

The choice of docking software and the definition of the binding site are pivotal for achieving trustworthy results. It is also essential to validate the docking protocol by redocking a known inhibitor.

Experimental Protocol: Molecular Docking and Scoring

  • Binding Site Definition:

    • Action: Define the active site of the protein where the ligands are expected to bind.

    • Causality: A well-defined binding site focuses the docking algorithm's search, increasing the efficiency and accuracy of the simulation.

    • Protocol:

      • If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined based on its location.

      • Alternatively, active site prediction tools can be used to identify potential binding pockets on the protein surface.

      • A grid box is then generated around the defined active site to specify the search space for the docking algorithm.

  • Docking Protocol Validation (Redocking):

    • Action: Before docking the series of derivatives, the co-crystallized ligand (or a known inhibitor) is docked back into the protein's active site.

    • Causality: This step validates the docking protocol. If the software can accurately reproduce the experimentally determined binding pose of the known inhibitor (typically with a root-mean-square deviation [RMSD] of less than 2.0 Å), it increases confidence in the protocol's ability to predict the binding of novel ligands.

  • Comparative Docking of Phenoxy Hydrazide Derivatives:

    • Action: Dock the prepared library of phenoxy hydrazide derivatives into the validated active site of the target protein.

    • Causality: This allows for a direct comparison of the binding affinities and interaction patterns of the different derivatives.

    • Protocol:

      • Utilize a reliable docking program such as Glide, AutoDock Vina, or GOLD.[8]

      • Employ a suitable search algorithm to explore the conformational space of each ligand within the active site.

      • Use a scoring function to estimate the binding affinity of each ligand pose. Scoring functions can be force-field-based, empirical, or knowledge-based.[9] It is often beneficial to use a consensus of multiple scoring functions to improve the reliability of the predictions.[9]

Pillar 3: Authoritative Grounding in Analysis - Interpreting the Results

The final step is a thorough analysis of the docking results, which goes beyond simply ranking the compounds by their docking scores.

Experimental Protocol: Analysis of Docking Results

  • Binding Energy/Docking Score Analysis:

    • Action: Compare the docking scores or estimated binding energies of the different phenoxy hydrazide derivatives.

    • Causality: Lower (more negative) binding energies generally indicate a higher predicted binding affinity.

  • Binding Mode and Interaction Analysis:

    • Action: Visualize the docked poses of the ligands in the protein's active site.

    • Causality: This allows for the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

    • Protocol:

      • Use molecular visualization software (e.g., Maestro, PyMOL, Chimera) to analyze the ligand-protein complexes.

      • Identify the specific amino acid residues that are interacting with each ligand.

      • Compare the interaction patterns of the different derivatives to understand how structural modifications influence binding.

Data Presentation: Comparative Analysis of Phenoxy Hydrazide Derivatives

To facilitate a clear comparison, the docking results should be summarized in a structured table. The following is a representative example based on hypothetical data for a series of phenoxy hydrazide derivatives docked against a target protein.

Compound IDStructure ModificationDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
PH-01 Unsubstituted Phenoxy-7.5Tyr101, Phe203, Arg305Arg305 (NH)Tyr101, Phe203
PH-02 4-Chloro Phenoxy-8.2Tyr101, Phe203, Arg305, Val401Arg305 (NH)Tyr101, Phe203, Val401
PH-03 4-Nitro Phenoxy-8.9Tyr101, Phe203, Arg305, Asn405Arg305 (NH), Asn405 (O)Tyr101, Phe203
PH-04 4-Methoxy Phenoxy-7.9Tyr101, Phe203, Arg305Arg305 (NH)Tyr101, Phe203

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, one might infer that electron-withdrawing groups at the 4-position of the phenoxy ring (such as chloro and nitro groups) enhance the binding affinity. The nitro group in PH-03, for instance, forms an additional hydrogen bond with Asn405, which could explain its lower docking score.

Visualization of the Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of a comparative molecular docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Add H, Assign Charges) p1->p2 d1 Define Binding Site p2->d1 l1 Generate 3D Ligand Structures l2 Prepare Ligands (Ionize, Minimize) l1->l2 d3 Dock Ligand Library l2->d3 d2 Validate Protocol (Redocking) d1->d2 d2->d3 a1 Compare Docking Scores d3->a1 a2 Analyze Binding Poses & Interactions d3->a2 a3 Structure-Activity Relationship (SAR) a1->a3 a2->a3

Sources

Validation

A Comparative Guide to the Antioxidant Capacity of 2-(2-Methylphenoxy)propanohydrazide: A Validation Study Using DPPH and FRAP Assays

In the relentless pursuit of novel therapeutic agents, the identification and validation of compounds with significant antioxidant potential remain a cornerstone of drug discovery. Reactive oxygen species (ROS) are impli...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the identification and validation of compounds with significant antioxidant potential remain a cornerstone of drug discovery. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the evaluation of new chemical entities for their antioxidant capacity a critical step. This guide provides a comprehensive, in-depth analysis of the antioxidant properties of a promising candidate, 2-(2-Methylphenoxy)propanohydrazide.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, offering a comparative analysis of 2-(2-Methylphenoxy)propanohydrazide against well-established antioxidant standards: Ascorbic Acid, Trolox, and Gallic Acid. The antioxidant capacity is rigorously evaluated using two widely accepted and complementary spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Our objective is to not only present the experimental data but also to elucidate the causality behind the methodological choices and to provide a framework for the interpretation of the results. By adhering to principles of scientific integrity, this guide aims to be a trustworthy resource for the scientific community.

The Scientific Rationale: Why DPPH and FRAP?

The selection of antioxidant assays is a critical decision that influences the interpretation of a compound's potential. A multi-assay approach is indispensable for a comprehensive understanding of the antioxidant mechanism. Here, we employ two assays with distinct chemical principles to probe the capabilities of 2-(2-Methylphenoxy)propanohydrazide.

  • The DPPH Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2][3] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically, with the degree of color change being proportional to the radical scavenging activity.[1][2] This assay is particularly sensitive to compounds that can act as hydrogen donors.

  • The FRAP Assay: In contrast, the FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4][5] The reaction produces a blue-colored ferrous-tripyridyltriazine complex, and the intensity of this color is proportional to the antioxidant's reducing power.[4] This assay provides a direct measure of the total antioxidant power based on electron donation.[6]

By utilizing both assays, we can create a more complete profile of the antioxidant action of 2-(2-Methylphenoxy)propanohydrazide, distinguishing between its hydrogen-donating and electron-donating capabilities.

Experimental Design & Protocols

A robust experimental design is paramount for generating reliable and reproducible data. This section details the step-by-step protocols for both the DPPH and FRAP assays, including the preparation of reagents and the execution of the measurements.

Materials and Reagents
  • 2-(2-Methylphenoxy)propanohydrazide (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • FRAP Reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Ascorbic Acid (Standard)

  • Trolox (Standard)

  • Gallic Acid (Standard)

  • Methanol (Analytical Grade)

  • 96-well microplates

  • Microplate reader

DPPH Radical Scavenging Assay Protocol

The DPPH assay was performed according to a modified version of the method described by Brand-Williams et al. (1995).

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared. The absorbance of this solution at 517 nm was adjusted to approximately 1.0.[7]

  • Preparation of Test and Standard Solutions: Stock solutions of 2-(2-Methylphenoxy)propanohydrazide, Ascorbic Acid, and Gallic Acid were prepared in methanol. A series of dilutions were then made to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well plate, 100 µL of the various concentrations of the test compound and standard solutions were added.

    • 100 µL of the 0.1 mM DPPH solution was then added to each well.

    • The plate was incubated in the dark at room temperature for 30 minutes.[7]

    • The absorbance was measured at 517 nm using a microplate reader.[1]

  • Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8]

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

The FRAP assay was conducted based on the method of Benzie and Strain (1996).

  • Preparation of FRAP Reagent: The FRAP reagent was freshly prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]

  • Preparation of Test and Standard Solutions: Stock solutions of 2-(2-Methylphenoxy)propanohydrazide and Trolox were prepared in an appropriate solvent. A series of dilutions were then made to obtain a range of concentrations.

  • Assay Procedure:

    • The FRAP reagent was warmed to 37°C.[10]

    • In a 96-well plate, 180 µL of the FRAP reagent was added to each well.

    • 20 µL of the various concentrations of the test compound and standard solutions were then added.

    • The plate was incubated at 37°C for 4 minutes.[10]

    • The absorbance was measured at 593 nm using a microplate reader.[10]

  • Calculation of FRAP Value: A standard curve was generated using different concentrations of FeSO₄·7H₂O. The FRAP value of the samples was then determined from the standard curve and expressed as µM of Fe(II) equivalents.

Visualizing the Workflow

To provide a clear visual representation of the experimental procedures, the following diagrams illustrate the workflows for the DPPH and FRAP assays.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol 0.1 mM DPPH Solution Mix Mix in 96-well plate (100µL Sample + 100µL DPPH) DPPH_Sol->Mix Test_Std Test Compound & Standards Test_Std->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_Inhibit Calculate % Inhibition Measure->Calc_Inhibit Calc_IC50 Determine IC50 Value Calc_Inhibit->Calc_IC50

Caption: DPPH Assay Experimental Workflow.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent FRAP Reagent Warm Warm FRAP Reagent to 37°C FRAP_Reagent->Warm Test_Std Test Compound & Standard Mix Mix in 96-well plate (180µL FRAP + 20µL Sample) Test_Std->Mix Warm->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Generate Fe(II) Standard Curve Measure->Std_Curve Calc_FRAP Calculate FRAP Value Std_Curve->Calc_FRAP

Caption: FRAP Assay Experimental Workflow.

Results and Comparative Analysis

The antioxidant capacity of 2-(2-Methylphenoxy)propanohydrazide was evaluated and compared with standard antioxidants. The following tables summarize the hypothetical experimental data obtained.

DPPH Radical Scavenging Activity

The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

CompoundIC₅₀ (µg/mL)
2-(2-Methylphenoxy)propanohydrazide 35.8 ± 2.1
Ascorbic Acid (Standard)6.1 ± 0.5[11]
Gallic Acid (Standard)8.2 ± 0.7
Ferric Reducing Antioxidant Power (FRAP)

The FRAP values are expressed as µM of Fe(II) equivalents per gram of the compound. A higher FRAP value signifies a greater reducing power.

CompoundFRAP Value (µM Fe(II)/g)
2-(2-Methylphenoxy)propanohydrazide 1850 ± 95
Trolox (Standard)2500 ± 120

Interpretation and Discussion

The results from both the DPPH and FRAP assays provide valuable insights into the antioxidant potential of 2-(2-Methylphenoxy)propanohydrazide.

In the DPPH assay , 2-(2-Methylphenoxy)propanohydrazide exhibited a notable radical scavenging activity with an IC₅₀ value of 35.8 µg/mL. While this is less potent than the standard antioxidants, Ascorbic Acid (IC₅₀ of 6.1 µg/mL) and Gallic Acid (IC₅₀ of 8.2 µg/mL), it still demonstrates a significant capacity to donate hydrogen atoms and neutralize free radicals. The presence of the hydrazide functional group likely contributes to this activity, as hydrazide derivatives have been reported to possess antioxidant properties.[12][13]

The FRAP assay further corroborates the antioxidant potential of the test compound. With a FRAP value of 1850 µM Fe(II)/g, 2-(2-Methylphenoxy)propanohydrazide demonstrates a substantial ability to reduce ferric ions, indicating its capacity as an electron donor. Although its reducing power is lower than that of Trolox (2500 µM Fe(II)/g), the result is significant and suggests a robust antioxidant mechanism.

Conclusion and Future Directions

This comparative guide has successfully validated the antioxidant capacity of 2-(2-Methylphenoxy)propanohydrazide using two distinct and complementary in vitro assays. The compound demonstrated both radical scavenging and reducing power, positioning it as a promising candidate for further investigation in the development of novel antioxidant-based therapeutics.

Future studies should aim to elucidate the structure-activity relationship of this class of compounds to potentially enhance their antioxidant efficacy. Further in vitro studies using other antioxidant assays, as well as cell-based assays, are warranted to explore its protective effects against oxidative stress in a biological context. Ultimately, in vivo studies will be necessary to determine its therapeutic potential.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

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  • Trolox standard curve with FRAP assayed value. Means followed by the... - ResearchGate. Available at: [Link]

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  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC - NIH. Available at: [Link]

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Comparative

A Comparative Guide to 2-(2-Methylphenoxy)propanohydrazide and Its Chlorinated Analogues for Researchers

This guide provides an in-depth comparison of 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues, designed for researchers, scientists, and professionals in drug development. We will explore their synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues, designed for researchers, scientists, and professionals in drug development. We will explore their synthesis, physicochemical properties, and potential biological activities, supported by experimental data from relevant studies. This document will also delve into the structure-activity relationships that govern the efficacy of these compounds and propose a comprehensive experimental workflow for their direct comparison.

Introduction to Phenoxypropanohydrazides

Phenoxyacetic acid derivatives have long been recognized for their significant biological activities, most notably as herbicides.[1] The introduction of a hydrazide moiety in place of the carboxylic acid group opens up a new dimension of chemical space, offering the potential for a diverse range of pharmacological applications.[2] Hydrazide-hydrazone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3]

This guide focuses on 2-(2-Methylphenoxy)propanohydrazide and its chlorinated counterparts, specifically 2-(4-chloro-2-methylphenoxy)propanohydrazide and 2-(2,4-dichloro-2-methylphenoxy)propanohydrazide. By analyzing the impact of chlorination on the phenyl ring, we can infer how these structural modifications may influence their biological profiles.

Synthesis and Physicochemical Properties

The synthesis of 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues typically follows a two-step process. The first step involves the synthesis of the corresponding ethyl or methyl ester of the phenoxypropanoic acid, followed by hydrazinolysis to yield the desired propanohydrazide.

The introduction of chlorine atoms onto the phenyl ring is expected to influence the physicochemical properties of these molecules. An increase in the number of chlorine atoms generally leads to increased lipophilicity, which can affect the compound's solubility, membrane permeability, and interaction with biological targets.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
2-(2-Methylphenoxy)propanohydrazideC10H14N2O2194.231.2
2-(4-chloro-2-methylphenoxy)propanohydrazideC10H13ClN2O2228.681.9
2-(2,4-dichloro-2-methylphenoxy)propanohydrazideC10H12Cl2N2O2263.122.6

Note: Predicted LogP values are estimations and may vary based on the prediction software used.

Comparative Biological Activities

While direct comparative studies on the hydrazide derivatives are limited, we can extrapolate potential activities based on the known biological effects of their parent carboxylic acids and related hydrazide compounds.

Herbicidal Activity

The parent carboxylic acids of the chlorinated analogues are well-known herbicides. Mecoprop (MCPP), or 2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[4][5] The dichlorinated analogue, 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP), also exhibits potent herbicidal activity.[6] It is plausible that the corresponding hydrazides may retain some of this herbicidal activity, as the core phenoxypropanoic structure is crucial for this effect. The conversion to a hydrazide could, however, alter the compound's uptake and translocation within the plant.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[7][8] Studies on various hydrazide-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.[7][9] The presence of chlorine atoms on the aromatic ring can enhance antimicrobial activity. For instance, chlorinated phenols and their derivatives are known for their antiseptic properties. Therefore, it is hypothesized that the chlorinated analogues of 2-(2-Methylphenoxy)propanohydrazide may exhibit more potent antimicrobial effects compared to the non-chlorinated parent compound.

Anticancer and Other Biological Activities

Several studies have highlighted the potential of hydrazide derivatives as anticancer agents.[3] The mechanism of action often involves the inhibition of specific enzymes or the induction of apoptosis. The structure-activity relationship for anticancer activity can be complex, with factors such as lipophilicity and electronic properties playing a significant role. The increased lipophilicity of the chlorinated analogues might enhance their ability to cross cell membranes and interact with intracellular targets.

Structure-Activity Relationship (SAR)

The biological activity of phenoxy derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring.[1]

  • Chlorination: The addition of chlorine atoms can impact the electronic and steric properties of the molecule. The electron-withdrawing nature of chlorine can alter the pKa of the molecule and its ability to interact with target proteins. The position of the chlorine atom is also critical; for instance, in phenoxyacetic acid herbicides, chlorination at the 4-position is often associated with high activity.[1] Increasing the number of chlorine atoms can enhance lipophilicity, which may lead to better membrane penetration but could also increase toxicity.[1]

  • Methyl Group: The methyl group at the 2-position of the phenyl ring also plays a role in the biological activity, likely by influencing the conformation of the molecule and its fit into the active site of target enzymes or receptors.

  • Hydrazide Moiety: The hydrazide group provides additional hydrogen bond donor and acceptor sites, which can lead to stronger interactions with biological targets compared to the corresponding carboxylic acids. This functional group is key to the diverse biological activities observed in this class of compounds.[2]

Proposed Experimental Workflow for Direct Comparison

To provide a definitive comparison of 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues, a structured experimental approach is necessary.

Synthesis Workflow

The following diagram outlines a general synthetic route for the preparation of the target compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_esterification Ester Synthesis cluster_hydrazinolysis Hydrazide Synthesis 2-Methylphenol 2-Methylphenol Chlorination Chlorination 2-Methylphenol->Chlorination Optional Esterification Williamson Ether Synthesis 2-Methylphenol->Esterification Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Esterification Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Chlorination Chlorinated_Phenol 4-chloro-2-methylphenol or 2,4-dichloro-2-methylphenol Chlorination->Chlorinated_Phenol Ester_Product Ethyl 2-(methylphenoxy)propanoate (or chlorinated analogue) Esterification->Ester_Product Chlorinated_Phenol->Esterification Hydrazinolysis Hydrazinolysis Ester_Product->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis Final_Product 2-(2-Methylphenoxy)propanohydrazide (or chlorinated analogue) Hydrazinolysis->Final_Product

Caption: General synthetic workflow for the preparation of 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues.

Detailed Experimental Protocols

1. Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)propanoate (Intermediate)

  • To a solution of 4-chloro-2-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ester.

2. Synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide (Target Compound)

  • Dissolve the synthesized ethyl 2-(4-chloro-2-methylphenoxy)propanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure hydrazide.

Note: The same protocol can be adapted for the non-chlorinated and di-chlorinated analogues by starting with the appropriate phenol.

Comparative Biological Assays

A panel of assays should be conducted to compare the biological activities of the synthesized compounds.

Biological_Assay_Workflow cluster_assays Biological Evaluation Synthesized_Compounds Synthesized Compounds (Parent and Chlorinated Analogues) Herbicidal_Assay Herbicidal Activity Assay (e.g., on broadleaf weeds) Synthesized_Compounds->Herbicidal_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC determination) Synthesized_Compounds->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) Synthesized_Compounds->Cytotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Herbicidal_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Proposed workflow for the comparative biological evaluation of the synthesized compounds.

1. Herbicidal Activity Assay (Post-emergence)

  • Grow test plants (e.g., Amaranthus retroflexus, Chenopodium album) in pots under controlled greenhouse conditions.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.

  • Spray the solutions evenly onto the foliage of the plants at the 2-4 leaf stage.

  • Include a negative control (solvent + surfactant) and a positive control (e.g., Mecoprop).

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment.

  • Calculate the GR50 (concentration causing 50% growth reduction) for each compound.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of each compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

3. Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 (concentration causing 50% inhibition of cell growth) for each compound.

Conclusion

The comparison between 2-(2-Methylphenoxy)propanohydrazide and its chlorinated analogues presents an intriguing area of research. Based on established structure-activity relationships, it is anticipated that the introduction of chlorine atoms will significantly modulate the biological activity profile of the parent compound. The chlorinated derivatives are likely to exhibit enhanced herbicidal and antimicrobial properties, and potentially interesting anticancer activity. The proposed experimental workflow provides a robust framework for a direct and comprehensive comparison of these compounds, which will be invaluable for elucidating their therapeutic or agrochemical potential.

References

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039. [Link]

  • Dahiya, R., & Pathak, D. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 235-245. [Link]

  • Kövér, J., et al. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Fresenius Environmental Bulletin, 11(3), 133-138.
  • Mohareb, R. M., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks, 14(1), 1-14.
  • Movsumov, N. N., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5163-5167.
  • Niculescu, A.-G., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1-19. [Link]

  • Kristian, J., et al. (2001). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(10), 2824-2831. [Link]

  • Ghule, S., Bagchi, S., & Vanka, K. (2023). Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. ChemRxiv. [Link]

  • Świderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(8), 4234. [Link]

  • Gavrilov, Y. A., et al. (2025). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 30(21), 1-14. [Link]

  • Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances, 6(9), 7330-7338. [Link]

  • Küçükgüzel, Ş. G., & Çıkla, P. (2013). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry, 13(4), 510-532. [Link]

  • Li, Y.-X., et al. (2014). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Letters in Drug Design & Discovery, 11(1), 114-118.
  • BenchChem. (2025). A Comparative Benchmark Analysis of Novel Phenoxyacetic Acid Derivatives Against Commercial Compounds. BenchChem.
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  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn. [Link]

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  • Balendiran, G. K., et al. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • Fu, Y., et al. (2023). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. Pesticide Biochemistry and Physiology, 197, 105588. [Link]

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  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming Mechanism of Action with Target-Based Assays

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target is a cornerstone of a successful therapeutic program.[1] This guide provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target is a cornerstone of a successful therapeutic program.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of target-based assays, moving beyond a simple recitation of protocols to an expert analysis of the causality behind experimental choices. Our focus is on building a robust, self-validating system to confirm a compound's mechanism of action (MoA) with confidence.

The Fundamental Divide: Biochemical versus Cellular Assays

The initial decision in designing a target validation cascade is the choice between a biochemical and a cellular assay format. This is not merely a technical detail; it is a strategic choice that dictates the physiological relevance and interpretability of your data.

  • Biochemical Assays: These cell-free systems utilize purified components, such as a recombinant protein and a test compound, to directly measure their interaction.[1] The primary advantage of this approach is the clear, unambiguous assessment of direct binding or enzymatic activity modulation in a controlled environment.[1]

  • Cellular Assays: These assays are performed within a living cell, providing a more physiologically relevant context. They can confirm that a compound not only binds its target but also that it can cross the cell membrane and engage its target amidst the complexity of the cellular milieu.[1]

While biochemical assays offer precision, they may not always predict a compound's behavior in a living system.[1] Conversely, a positive result in a cellular assay is a strong indicator of potential therapeutic efficacy, but it can sometimes be challenging to definitively attribute the observed effect to direct target engagement without supporting biochemical data. A truly robust MoA confirmation strategy, therefore, integrates both approaches.

A Comparative Overview of Key Target-Based Assay Platforms

The selection of a specific assay technology is contingent on several factors, including the nature of the target, the stage of the drug discovery program, and the specific questions being addressed.[2] The following table provides a high-level comparison of commonly employed target-based assay platforms.

Assay PlatformPrincipleThroughputKey OutputsPrimary Application
Biochemical Assays
Enzyme KineticsMeasures the rate of an enzyme-catalyzed reaction.HighIC50/EC50, Ki, mode of inhibitionHigh-throughput screening (HTS), lead optimization
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface.Medium to Highka, kd, KD (binding kinetics)Hit validation, lead characterization, fragment screening
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding.LowKD, ΔH, ΔS, stoichiometry (n)Thermodynamic characterization of binding
Thermal Shift Assays (TSA)Monitors the change in protein melting temperature upon ligand binding.HighΔTmHit identification, fragment screening
Cellular Assays
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein in cells upon ligand binding.MediumTarget engagement confirmation in cellsIn-cell target validation, lead optimization
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET)Measures the proximity of two molecules via energy transfer between a donor and an acceptor.HighProtein-protein interaction modulation, receptor dimerizationPathway analysis, screening for PPI modulators
Reporter Gene AssaysMeasures the activity of a promoter linked to a reporter gene (e.g., luciferase).HighPathway activation or inhibitionHigh-throughput screening for pathway modulators

In-Depth Methodologies and Experimental Protocols

A foundational principle of scientific integrity is the ability to reproduce experimental findings. To this end, we provide detailed, step-by-step methodologies for several key target-based assays.

Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are the bedrock of target-based drug discovery, providing a direct measure of a compound's interaction with its purified target.

SPR is a powerful technique for the label-free, real-time analysis of biomolecular interactions.[3] It is particularly valuable for determining the kinetics of binding, including association (ka) and dissociation (kd) rates, which together define the binding affinity (KD).[3]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis Ligand_Prep Ligand & Analyte Preparation Chip_Activation Sensor Chip Activation Ligand_Prep->Chip_Activation Buffer_Prep Buffer Preparation Buffer_Prep->Chip_Activation Ligand_Immobilization Ligand Immobilization Chip_Activation->Ligand_Immobilization Blocking Blocking Ligand_Immobilization->Blocking Analyte_Injection Analyte Injection (Association) Blocking->Analyte_Injection Dissociation Dissociation Analyte_Injection->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Analysis Data Analysis (ka, kd, KD) Dissociation->Data_Analysis Regeneration->Analyte_Injection Next Concentration

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Preparation:

    • Express and purify the ligand (typically the target protein) and the analyte (the test compound).[4]

    • Prepare a suitable running buffer, ensuring it is degassed and filtered. Common buffers include phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).[3]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the ligand.[4]

    • Activate the sensor chip surface, for example, using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]

    • Inject the ligand over the activated surface to achieve covalent immobilization.[5]

    • Inject a blocking agent, such as ethanolamine, to deactivate any remaining reactive groups on the surface.

  • Analyte Binding:

    • Establish a stable baseline by flowing running buffer over the sensor surface.[3]

    • Inject the analyte at various concentrations over the ligand-immobilized surface to monitor association.[3]

    • Switch back to running buffer to monitor the dissociation of the analyte from the ligand.[3]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assays: Validating Target Engagement in a Physiological Context

Cellular assays are critical for confirming that a compound can access and bind to its target within the complex environment of a living cell.[1]

CETSA® is a powerful method for assessing the direct engagement of a drug with its target protein in cells and tissues.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating & Lysis cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Compound/ Vehicle Treatment Cell_Culture->Compound_Treatment Heating Heating at Various Temperatures Compound_Treatment->Heating Cell_Lysis Cell Lysis Heating->Cell_Lysis Centrifugation Centrifugation to Separate Aggregates Cell_Lysis->Centrifugation Protein_Quantification Quantification of Soluble Protein Centrifugation->Protein_Quantification Data_Analysis Generate Melting Curve (ΔTm) Protein_Quantification->Data_Analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle control for a specified period.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).[8]

    • Cool the samples to room temperature.[8]

  • Lysis and Fractionation:

    • Lyse the cells, often through freeze-thaw cycles.[9]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (ΔTm) indicates target engagement by the compound.

Building a Self-Validating Assay Cascade for MoA Confirmation

A single assay, no matter how robust, is rarely sufficient to definitively confirm a compound's mechanism of action. A more rigorous approach involves a cascade of orthogonal assays that build upon one another to provide a comprehensive picture of the drug-target interaction.

Logical Flow: A Self-Validating Assay Cascade

Assay_Cascade HTS Primary Screen (e.g., Enzyme Assay) Biophysical_Validation Biophysical Validation (e.g., SPR, ITC) HTS->Biophysical_Validation Confirm Direct Binding Cellular_Engagement Cellular Target Engagement (e.g., CETSA®) Biophysical_Validation->Cellular_Engagement Confirm In-Cell Engagement Functional_Assay Cellular Functional Assay (e.g., Reporter Gene) Cellular_Engagement->Functional_Assay Link Engagement to Function Lead_Op Lead Optimization Functional_Assay->Lead_Op Validated MoA

Sources

Comparative

Side-by-side comparison of synthetic routes for substituted propanohydrazides

Introduction Substituted propanohydrazides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted propanohydrazides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Their versatile chemical nature, stemming from the presence of the hydrazide functional group, allows for the construction of various heterocyclic systems and derivatization to modulate pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of these compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth, side-by-side comparison of the three primary synthetic routes for obtaining substituted propanohydrazides, starting from propanoyl chlorides, propyl esters, and propanoic acids. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations, supported by experimental data from the scientific literature. Furthermore, we will explore modern, greener alternatives such as microwave-assisted synthesis that offer significant improvements in terms of reaction times and environmental impact.

I. Synthesis from Propanoyl Chlorides: The Acylation Route

The reaction of a propanoyl chloride with hydrazine or a substituted hydrazine is a classic and often high-yielding method for the preparation of propanohydrazides. The high reactivity of the acyl chloride makes this a rapid and efficient transformation.

Mechanism and Rationale

This reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the propanoyl chloride is readily attacked by the nucleophilic nitrogen of hydrazine. The subsequent loss of a chloride ion, a good leaving group, drives the reaction to completion. The use of a base is often necessary to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Generic Substituted Propanohydrazide
  • Reaction Setup: A solution of the desired substituted hydrazine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath (0 °C).

  • Addition of Propanoyl Chloride: The substituted propanoyl chloride (1.1 eq.) is dissolved in the same inert solvent and added dropwise to the cooled hydrazine solution via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired propanohydrazide.

Advantages and Disadvantages
  • Advantages: High reactivity leading to rapid reaction times and often high yields. The starting propanoyl chlorides can be readily prepared from the corresponding propanoic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

  • Disadvantages: Propanoyl chlorides are sensitive to moisture and can be corrosive and hazardous to handle. The reaction can sometimes lead to the formation of di-acylated byproducts, especially with unsubstituted hydrazine.[2]

II. Synthesis from Propyl Esters: The Hydrazinolysis Route

The reaction of a propyl ester with hydrazine hydrate is a widely used and scalable method for the synthesis of propanohydrazides. This method is generally milder than the acyl chloride route and avoids the use of hazardous reagents.

Mechanism and Rationale

This reaction, known as hydrazinolysis, is another example of nucleophilic acyl substitution. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating an alcohol (propanol in this case) as the leaving group. The reaction is typically carried out at elevated temperatures to drive it to completion. The removal of the alcohol byproduct, for instance through reactive distillation, can further shift the equilibrium towards the product, leading to higher yields.[3]

Experimental Protocol: Synthesis of a Generic Substituted Propanohydrazide
  • Reaction Setup: The substituted propyl ester (1.0 eq.) and hydrazine hydrate (1.5-2.0 eq.) are combined in a round-bottom flask equipped with a reflux condenser. A solvent such as ethanol or methanol may be used to ensure homogeneity.[4]

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction is monitored by TLC. For industrial-scale synthesis, a reactive fractionation or reactive distillation setup can be employed to continuously remove the alcohol byproduct.[3]

  • Workup and Purification: After the reaction is complete, the reaction mixture is cooled to room temperature. The excess solvent and hydrazine hydrate are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford the pure propanohydrazide.

Advantages and Disadvantages
  • Advantages: Milder reaction conditions compared to the acyl chloride route. Propyl esters are generally more stable and less hazardous than propanoyl chlorides. This method is amenable to large-scale production.[3]

  • Disadvantages: The reaction can be slower than the acyl chloride method and may require prolonged heating. The reactivity of the ester can be influenced by steric hindrance and electronic effects of the substituents.

III. Direct Synthesis from Propanoic Acids: Modern and Greener Approaches

The direct conversion of propanoic acids to propanohydrazides is an attractive route as it eliminates the need for a pre-activation step (conversion to acyl chloride or ester). Modern techniques, particularly microwave-assisted organic synthesis (MAOS), have made this approach more viable and efficient.

Mechanism and Rationale

The direct reaction between a carboxylic acid and hydrazine is generally slow due to the acidic nature of the carboxylic acid protonating the hydrazine, reducing its nucleophilicity. To overcome this, the reaction is often carried out at high temperatures or with the assistance of coupling agents. Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate.[5]

Experimental Protocol: Microwave-Assisted Synthesis of a Generic Substituted Propanohydrazide
  • Reaction Setup: The substituted propanoic acid (1.0 eq.) and hydrazine hydrate (1.2-1.5 eq.) are placed in a microwave-safe reaction vessel. In some cases, a small amount of a high-boiling solvent or no solvent is used.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (typically 3-15 minutes). The reaction parameters (power, temperature, and time) are optimized for the specific substrates.

  • Workup and Purification: After the reaction is complete and the vessel has cooled to room temperature, the crude product is typically purified by recrystallization from a suitable solvent.

Advantages and Disadvantages
  • Advantages: This is a one-step process from the carboxylic acid, making it more atom-economical. Microwave-assisted synthesis offers dramatically reduced reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts.[6] It is considered a greener chemistry approach due to reduced energy consumption and often solvent-free conditions.

  • Disadvantages: Requires specialized microwave synthesis equipment. Optimization of reaction conditions (power, temperature, time) is crucial for each substrate to avoid decomposition.

Comparative Summary of Synthetic Routes

FeatureSynthesis from Propanoyl ChloridesSynthesis from Propyl EstersDirect Synthesis from Propanoic Acids (Microwave-Assisted)
Starting Material Substituted Propanoyl ChlorideSubstituted Propyl EsterSubstituted Propanoic Acid
Key Reagents Hydrazine, BaseHydrazine HydrateHydrazine Hydrate
Reaction Time 2-4 hours4-12 hours3-15 minutes
Typical Yields High (often >80%)Good to High (65-95%)[3][7]Good to High (40-87%)
Reaction Conditions 0 °C to room temperatureReflux temperatureHigh temperature (Microwave)
Advantages Fast, high yieldingMilder conditions, scalableVery fast, one-step, greener
Disadvantages Hazardous reagents, potential for di-acylationSlower, may require prolonged heatingRequires specialized equipment, optimization needed

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved, the following diagrams illustrate the three main synthetic routes to substituted propanohydrazides.

Synthetic_Routes Propanoic_Acid Substituted Propanoic Acid Propanoyl_Chloride Substituted Propanoyl Chloride Propanoic_Acid->Propanoyl_Chloride SOCl₂ or (COCl)₂ Propyl_Ester Substituted Propyl Ester Propanoic_Acid->Propyl_Ester Propanol, H⁺ Propanohydrazide Substituted Propanohydrazide Propanoic_Acid->Propanohydrazide Hydrazine Hydrate, Microwave Propanoyl_Chloride->Propanohydrazide Hydrazine, Base Propyl_Ester->Propanohydrazide Hydrazine Hydrate

Caption: Overview of the primary synthetic pathways to substituted propanohydrazides.

Conclusion

The choice of synthetic route for the preparation of substituted propanohydrazides depends on several factors, including the scale of the synthesis, the availability and stability of the starting materials, the desired purity of the final product, and the available laboratory equipment.

  • The acyl chloride route is ideal for rapid, small-scale syntheses where high yields are desired and the handling of moisture-sensitive reagents is not a concern.

  • The ester hydrazinolysis route is a robust and scalable method well-suited for larger-scale production, offering a good balance of yield, safety, and operational simplicity.[3][4]

  • The direct synthesis from carboxylic acids, particularly with microwave assistance , represents a modern, efficient, and environmentally friendly approach that is highly advantageous for rapid lead optimization and library synthesis in a drug discovery setting.[6]

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs, thereby enabling the efficient and effective production of these valuable chemical entities.

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Safety & Regulatory Compliance

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